molecular formula C7H6FN3 B1442056 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190322-89-4

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1442056
CAS No.: 1190322-89-4
M. Wt: 151.14 g/mol
InChI Key: WYAKZOQASHGXRG-UHFFFAOYSA-N
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Description

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKZOQASHGXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272592
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-89-4
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the basic properties of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key heterocyclic building block in modern medicinal chemistry. As a derivative of the 7-azaindole scaffold, its basicity is a critical parameter influencing its reactivity, solubility, and pharmacokinetic properties in drug discovery programs.[1][2] This document delves into the structural and electronic factors governing its basicity, offers detailed protocols for the experimental determination of its acid dissociation constants (pKa), and explores the practical implications of these properties in synthetic organic chemistry. The intended audience includes researchers, scientists, and drug development professionals seeking a deeper understanding of this important scaffold.

Introduction: The Significance of a Privileged Scaffold

This compound belongs to the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) class of heterocycles. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to form key hydrogen bond interactions with a wide array of biological targets.[1] Its derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB), which are critical targets in oncology.[1][3][4][5][6]

The introduction of substituents—specifically a fluorine atom at the 4-position and an amine at the 6-position—profoundly modulates the electronic and physicochemical properties of the parent 7-azaindole core.[1] Understanding the basicity of the molecule is paramount, as it dictates:

  • Reaction Selectivity: The relative basicity of the different nitrogen atoms governs the regioselectivity of synthetic transformations like alkylation, acylation, and cross-coupling reactions.[7]

  • Solubility and Formulation: The ability to form salts by protonating basic centers is crucial for tuning the aqueous solubility of active pharmaceutical ingredients (APIs).[8][9]

  • Pharmacokinetics: The ionization state of a drug at physiological pH (approx. 7.4) affects its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

This guide will systematically dissect these properties to provide a holistic view for the practicing chemist.

Molecular Structure and its Influence on Basicity

The structure of this compound contains three nitrogen atoms, each with distinct electronic environments that dictate their ability to accept a proton.

G cluster_molecule This compound cluster_labels Analysis of Basic Centers mol mol N1 Pyrrole N1 (Non-basic) Lone pair in aromatic sextet N7 Pyridine N7 (Moderately Basic) Lone pair in sp² orbital N6 Amino N6 (Primary Basic Center) Exocyclic amine F4 Fluoro C4 (Electron-Withdrawing) Reduces basicity of N7 and N6

Caption: Key functional groups influencing the basicity of the molecule.

  • Pyrrole Nitrogen (N1-H): This nitrogen is generally considered non-basic . Its lone pair of electrons is delocalized and participates in the 6 π-electron system of the pyrrole ring, which is essential for its aromaticity. Protonation at this site would disrupt the aromatic system and is therefore energetically unfavorable.

  • Pyridine Nitrogen (N7): This nitrogen is basic . Its lone pair resides in an sp²-hybridized orbital in the plane of the ring, making it available for protonation without disrupting the aromatic system. The parent 7-azaindole has a pKa of approximately 4.6, indicating it is a weak base.[10]

  • Exocyclic Amino Nitrogen (N6): The 6-amino group is the primary basic center in the molecule. Like a typical arylamine, the lone pair on this nitrogen is available for protonation. Its basicity is influenced by its resonance with the aromatic system.

Electronic Effects of Substituents:

  • 4-Fluoro Group: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I) . This effect reduces the electron density across the entire ring system. Consequently, it decreases the basicity of both the pyridine nitrogen (N7) and the exocyclic amino group (N6) compared to the non-fluorinated parent compound.

  • 6-Amino Group: The amino group exerts an electron-donating mesomeric effect (+M) by donating its lone pair into the ring system. This effect increases the electron density of the pyridine ring, which would typically increase the basicity of the N7 nitrogen.

The interplay of these opposing effects—the deactivating inductive effect of fluorine and the activating mesomeric effect of the amino group—determines the final pKa values of the N7 and N6 positions. It is expected that the N6-amino group will be the more basic site, but its pKa will be lower than that of a simple aminopyridine due to the influence of the fluorine atom and the fused pyrrole ring.

Quantitative Measurement of Basicity: pKa Determination

The most reliable method for determining the pKa of a compound like this compound is through potentiometric titration.[11] This technique involves the gradual addition of a titrant (an acid, such as HCl) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][12] The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the buffer region on the titration curve.[12]

Detailed Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa value(s) of this compound.

Causality: Potentiometric titration is chosen for its high precision and its ability to directly measure the pH changes upon protonation.[11][13] Unlike spectrophotometric methods, it is less susceptible to interference from impurities that do not have acidic or basic properties.[13] A co-solvent system (e.g., methanol/water) may be necessary to ensure the solubility of the analyte throughout the titration.[9][13]

Materials & Equipment:

  • This compound (approx. 10-20 mg)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Methanol (ACS grade) and Deionized Water

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Nitrogen gas line

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh the sample and dissolve it in a suitable volume of water (or a methanol/water mixture) to achieve a concentration of approximately 1-10 mM.[12] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]

  • Inerting: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ which can interfere with the titration of bases.[13][12]

  • Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Titration: Place the titration vessel on a magnetic stirrer, immerse the pH electrode, and begin adding the standardized HCl solution in small, precise increments. Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point, where the moles of added acid equal the initial moles of the basic site.[14]

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[12] If two basic centers are titrated, two inflection points and two pKa values will be observed.

Expected pKa Values

While experimental determination is crucial, we can estimate the pKa based on related structures.

  • The pKa of the parent 7-azaindole (protonation at N7) is ~4.6.[10]

  • The pKa of 4-aminopyridine is 9.1.[15] Due to the strong electron-withdrawing effect of the 4-fluoro substituent and the fused pyrrole ring, the pKa values for this compound are expected to be significantly lower than that of 4-aminopyridine.

Basic CenterParent CompoundExpected pKa Range for TargetRationale
N6-Amine 4-Aminopyridine (~9.1)4.5 - 6.0 Strong -I effect from Fluorine and electron-withdrawing nature of the fused pyrrole ring significantly reduce basicity. This is the most probable site of first protonation.
N7-Pyridine 7-Azaindole (~4.6)1.5 - 3.0 +M effect from the 6-amino group is counteracted by the strong -I effect from the adjacent 4-fluoro group, leading to a significant decrease in basicity.

Implications of Basicity in Synthetic Chemistry

The basic properties of this compound are not merely academic; they directly influence its behavior in synthetic reactions.

Nucleophilic Reactions

The 6-amino group is the most nucleophilic site. It readily participates in standard amine chemistry such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Buchwald-Hartwig Amination: The compound can serve as the amine coupling partner in palladium-catalyzed C-N bond formation to append aryl or heteroaryl groups.[1][7] The basicity of the amine is crucial for the deprotonation step within the catalytic cycle.

Site-Selective Reactions

The difference in basicity between N6 and N7 can be exploited for selective functionalization. Under strongly acidic conditions, both sites may be protonated. However, under carefully controlled, mildly acidic conditions, it is possible to selectively protonate the more basic N6-amine. This can be used as a strategy to "protect" the amine or alter the electronic properties of the ring system to direct other reactions, such as electrophilic aromatic substitution on the pyrrole ring.

Role in Catalysis

In metal-catalyzed reactions, the pyridine N7 nitrogen can act as a coordinating ligand to the metal center.[7] This can sometimes be a complicating factor, leading to catalyst inhibition. The choice of ligand and reaction conditions must be carefully optimized to prevent the substrate from displacing the desired phosphine ligand from the metal's coordination sphere.

G cluster_reaction Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle cluster_products Products A Ar-X (Aryl Halide) C1 Oxidative Addition A->C1 B H₂N-R (Our Substrate) C2 Ligand Exchange B->C2 Base Base (e.g., NaOtBu) Base->C2 Deprotonation (Basicity is Key!) Catalyst Pd(0) Catalyst + Ligand Catalyst->C1 C1->C2 C3 Reductive Elimination C2->C3 C3->C1 P Ar-NH-R (Coupled Product) C3->P

Caption: Role of substrate basicity in a catalytic cycle.

Conclusion

This compound is a molecule of significant interest in drug discovery. Its basic properties are a complex function of its heterocyclic core and the electronic effects of its substituents. The exocyclic 6-amino group serves as the primary basic and nucleophilic center, while the basicity of the pyridine N7-nitrogen is attenuated by the adjacent fluoro group. A thorough understanding and experimental quantification of the pKa values associated with these centers are critical for designing efficient synthetic routes, controlling reaction selectivity, and optimizing the physicochemical properties of resulting drug candidates. The protocols and analyses presented in this guide offer a robust framework for researchers working with this valuable scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Kovács, E., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC - NIH. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole. Retrieved from [Link]

  • LookChem. (n.d.). 7-Azaindole. Retrieved from [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Retrieved from [Link]

  • HINUS. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • PMC - NIH. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. Retrieved from [Link]

  • AIP Publishing. (2005). Study of 7-azaindole in its first four singlet states. AIP Publishing. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to purine enables it to function as a potent hinge-binding motif in numerous protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The strategic introduction of a fluorine atom at the 4-position and an amine group at the 6-position of the 7-azaindole core is a deliberate design choice aimed at modulating the molecule's electronic properties, membrane permeability, metabolic stability, and target engagement.

This guide provides a comprehensive exploration of the essential physicochemical characteristics of this compound. As direct experimental data for this specific analogue is not extensively published, this document synthesizes information from closely related structures and outlines the authoritative experimental protocols required for its complete characterization. This approach is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to advance their investigations with this promising compound.

Molecular Structure and Core Properties

The foundational attributes of a compound dictate its behavior in both chemical and biological systems. The introduction of a fluorine atom, a potent electron-withdrawing group, and an amino group, an electron-donating group, at specific positions on the 7-azaindole scaffold creates a unique electronic and steric profile.

Caption: Structure of this compound.

Table 1: Core Physicochemical Properties

PropertyPredicted/Known ValueSignificance in Drug Discovery
Molecular Formula C₇H₆FN₃Defines the elemental composition and exact mass.
Molecular Weight 151.14 g/mol Influences diffusion rates and is a key component of Lipinski's Rule of Five.
Melting Point (°C) Not available; predicted to be a solid at room temperature. The related 4-fluoro-7-azaindole melts at 118-120°C.[2][3]Affects solubility, dissolution rate, and formulation development.
pKa Not available; predicted to have both an acidic pyrrole N-H and a basic pyridine nitrogen and amino group.Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP Not available; predicted to be low to moderate.Measures lipophilicity, which is critical for predicting membrane permeability and absorption.
Hydrogen Bond Donors 2 (pyrrole NH and amine NH₂)Key for target recognition and solubility.
Hydrogen Bond Acceptors 3 (pyridine N, amine N, and fluorine)Influences interactions with biological targets and water molecules.

Synthesis and Purification

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. While a specific synthesis for the 6-amino isomer is not detailed in the literature, a plausible route can be constructed based on the established synthesis of the isomeric 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.[4][5] The proposed pathway involves a three-stage process starting from a suitable 7-azaindole precursor.

Synthesis_Workflow cluster_0 Stage 1: Electrophilic Aromatic Substitution cluster_1 Stage 2: Nitrogen Introduction cluster_2 Stage 3: Deprotection Start 6-Bromo-1H-pyrrolo[2,3-b]pyridine Fluorination Electrophilic Fluorination (e.g., Selectfluor®) Start->Fluorination 1. Intermediate1 6-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine Fluorination->Intermediate1 2. Amination Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst) Intermediate1->Amination 3. Intermediate2 Protected 6-Amino Intermediate Amination->Intermediate2 4. Deprotection Acidic Hydrolysis Intermediate2->Deprotection 5. FinalProduct This compound Deprotection->FinalProduct 6. Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Other Techniques Compound Purified Compound 1H_NMR ¹H NMR Compound->1H_NMR Proton Environment 13C_NMR ¹³C NMR Compound->13C_NMR Carbon Skeleton 19F_NMR ¹⁹F NMR Compound->19F_NMR Fluorine Presence HRMS High-Resolution MS (HRMS) Compound->HRMS Exact Mass & Formula FTIR FT-IR Compound->FTIR Functional Groups UV_Vis UV-Vis Compound->UV_Vis Chromophore 2D_NMR 2D NMR (COSY, HSQC) 1H_NMR->2D_NMR Connectivity

Sources

A Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, prized for its role as a bioisostere of both purine and indole frameworks.[1] Its structure is foundational to numerous approved therapeutics, particularly in oncology. The strategic introduction of a fluorine atom and an amine group can profoundly modulate the scaffold's physicochemical and pharmacological properties, including metabolic stability, target binding affinity, and solubility. This guide focuses on a specific, yet sparsely documented isomer, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine . While a dedicated CAS number for this compound is not publicly registered, indicating its novelty, its structural features suggest significant therapeutic potential. This document provides a comprehensive, predictive framework for its synthesis, characterization, and application, based on established chemical principles and data from closely related analogs.

Introduction: The Strategic Value of the 4-Fluoro-6-Amino-7-Azaindole Scaffold

The 7-azaindole core is a cornerstone of modern drug design. Its pyridine nitrogen acts as a hydrogen bond acceptor, mimicking a key interaction of purines with many enzymatic targets, particularly protein kinases.[1] This has led to the development of numerous kinase inhibitors.

The functionalization of this core is critical for refining its drug-like properties:

  • Fluorine at C4: The introduction of a fluorine atom at the 4-position of the azaindole ring is a strategic chemical modification. Due to its high electronegativity and small size, fluorine can alter the pKa of nearby nitrogen atoms, modulate lipophilicity, and block sites of oxidative metabolism, often enhancing the pharmacokinetic profile of a drug candidate.

  • Amine at C6: An amino group at the 6-position provides a crucial vector for further chemical elaboration. It can act as a key hydrogen bond donor or serve as a synthetic handle for introducing larger substituents to explore the binding pocket of a biological target.

Given these attributes, this compound represents a highly valuable, albeit novel, building block for the synthesis of next-generation targeted therapeutics.

Proposed Synthesis and Mechanistic Rationale

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. As no direct synthesis for the target molecule is published, we propose a logical and scientifically sound multi-step pathway starting from the commercially available 4-fluoro-7-azaindole (CAS 640735-23-5) .[2][3][4] The strategy hinges on selective functionalization at the C6 position.

Overall Synthetic Workflow

The proposed synthesis involves three key stages: protection of the pyrrole nitrogen, regioselective halogenation at the C6 position, and subsequent amination.

Synthetic_Workflow A 4-Fluoro-7-azaindole B N-Protected 4-Fluoro-7-azaindole A->B Protection (e.g., SEM-Cl) C 6-Bromo-N-Protected 4-Fluoro-7-azaindole B->C Regioselective Bromination (NBS) D 6-Amino-N-Protected 4-Fluoro-7-azaindole C->D Buchwald-Hartwig Amination E This compound (Target Molecule) D->E Deprotection (e.g., TBAF/Acid)

Caption: Proposed synthetic pathway for the target molecule.

Stage 1: Pyrrole N-H Protection

Causality: The pyrrole N-H proton is acidic and can interfere with subsequent organometallic or strongly basic reactions. Protection is a critical first step to ensure high yields and prevent side reactions. A silyl-based protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is advantageous as it is robust under many reaction conditions but can be removed under mild fluoride- or acid-mediated protocols.

Experimental Protocol:

  • Dissolve 4-fluoro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-protected intermediate.

Stage 2: Regioselective C6-Halogenation

Causality: Introducing a halogen at the C6 position provides a reactive handle for subsequent cross-coupling reactions. Bromination using N-bromosuccinimide (NBS) is a common and effective method for electrophilic halogenation of electron-rich heterocyclic systems. The regioselectivity is directed by the electronics of the protected azaindole ring system.

Experimental Protocol:

  • Dissolve the N-protected 4-fluoro-7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water wash.

  • Dry the organic layer over Na₂SO₄ and concentrate. The crude product can be purified by column chromatography on silica gel.

Stage 3: Buchwald-Hartwig Amination and Deprotection

Causality: The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It utilizes a palladium catalyst and a suitable phosphine ligand to couple an aryl halide (the C6-bromo intermediate) with an amine source. Benzophenone imine can be used as an ammonia equivalent, which is then hydrolyzed to the primary amine. This is often more reliable than using ammonia gas directly.

Experimental Protocol:

  • To an oven-dried flask, add the 6-bromo intermediate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable ligand like Xantphos (0.1 eq).

  • Add sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous toluene and benzophenone imine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring for completion by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate and dissolve the residue in THF. Add 2N aqueous hydrochloric acid (HCl) and stir at room temperature for 2 hours to hydrolyze the imine.

  • Neutralize the solution with aqueous sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate. The resulting intermediate is the N-protected 6-amino compound.

  • Deprotection: Dissolve the crude protected amine in THF and treat with tetrabutylammonium fluoride (TBAF, 1M in THF, 2.0 eq). Heat to 60 °C until deprotection is complete. Alternatively, acidic conditions (e.g., HCl in dioxane) can be employed.

  • After workup, purify the final product, this compound, by column chromatography or recrystallization.

Physicochemical and Spectroscopic Profile (Predicted)

A thorough characterization is essential to confirm the identity and purity of the synthesized molecule.

PropertyPredicted ValueJustification
CAS Number Not AssignedCompound is not currently indexed in major chemical databases.
Molecular Formula C₇H₆FN₃Based on atomic composition.
Molecular Weight 151.14 g/mol Sum of atomic masses.
Appearance Off-white to light brown solidTypical for functionalized aromatic heterocycles.
¹H NMR Multiple signals in the aromatic region (δ 6.5-8.5 ppm). A broad singlet for the NH₂ protons and a very broad singlet for the pyrrole N-H.The fluorine at C4 will induce splitting in the adjacent C5 proton.
¹⁹F NMR A singlet around -120 to -150 ppm.Typical chemical shift for an aryl fluoride.
¹³C NMR 7 distinct aromatic carbon signals. The C-F bond will show a large one-bond coupling constant (¹JCF).The carbon attached to fluorine will be significantly shifted.
Mass Spec (ESI+) m/z = 152.06 [M+H]⁺Expected mass for the protonated molecular ion.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a prime candidate for kinase inhibitor discovery programs. Its structure is well-suited to interact with the ATP-binding site of many protein kinases.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 4-Fluoro-6-amino-7-azaindole Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Pyrrole_NH Pyrrole N-H Pyrrole_NH->Hinge_AA2 H-Bond (Acceptor) Pyridine_N Pyridine N Pyridine_N->Hinge_AA1 H-Bond (Donor) Amine_NH2 6-Amine (R-group vector)

Caption: Bidentate hydrogen bonding of the azaindole core.

Key Therapeutic Hypotheses:

  • Kinase Inhibition: The pyrrole N-H and the pyridine N1 atom can form a crucial bidentate hydrogen bond with the "hinge" region of a kinase, a common binding motif for ATP-competitive inhibitors.[1] The 6-amino group points out towards the solvent-exposed region, providing an ideal attachment point for substituents that can confer potency and selectivity.

  • Fragment-Based Drug Discovery (FBDD): This molecule is an excellent starting point for FBDD campaigns. Its relatively low molecular weight and well-defined interaction points make it an ideal core fragment to which complexity can be added systematically.

  • Bioisostere for Purines: As a close structural mimic of adenine, this compound could be explored as an inhibitor for enzymes involved in purine metabolism or signaling pathways that are dysregulated in diseases like cancer and inflammatory disorders.

Conclusion

While this compound is a novel chemical entity without an assigned CAS number, its structure is of significant interest to the drug discovery community. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, built upon established principles of heterocyclic chemistry. The proposed synthetic route is logical and employs modern, scalable reactions. The predicted physicochemical properties and compelling therapeutic hypotheses, particularly in the realm of kinase inhibition, underscore the potential of this molecule as a key intermediate for the development of innovative therapeutics. Further investigation into this scaffold is strongly warranted.

References

  • Pharmaffiliates. (n.d.). CAS No: 640735-23-5 | Product Name: 4-Fluoro-7-azaindole. Retrieved from [Link]

  • AccelaChemBio. (n.d.). 145901-11-7, 6-Amino-7-azaindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem Compound Database. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with a variety of biological targets.[1] The strategic introduction of a fluorine atom at the 4-position and an amine group at the 6-position of the 7-azaindole core can significantly alter its physicochemical and pharmacological properties. These modifications can lead to the development of potent and selective inhibitors for various protein kinases, which are crucial in cancer progression.[1]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental properties is paramount. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy.[2] This document will detail the underlying principles, experimental design, and step-by-step protocols for a robust assessment of this promising pharmaceutical compound.

I. Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. For this compound, a comprehensive solubility profile should be established, encompassing both kinetic and thermodynamic measurements in various aqueous media.

A. Theoretical Considerations

The this compound scaffold possesses several features that influence its solubility:

  • The 7-Azaindole Core: The bicyclic aromatic system contributes to its lipophilicity.

  • Amino Group: The primary amine at the 6-position is a basic center, capable of protonation. This suggests that the compound's solubility will be pH-dependent, with higher solubility expected at lower pH values where the protonated form predominates.

  • Fluorine Atom: The electronegative fluorine atom at the 4-position can modulate the electronic properties of the ring system and potentially participate in hydrogen bonding, influencing its interaction with water molecules.[3]

B. Experimental Approaches to Solubility Determination

Two key types of solubility are typically measured during drug discovery and development: kinetic and thermodynamic solubility.[4]

1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[4] This measurement is crucial in early discovery to identify compounds that are likely to precipitate in aqueous assay buffers.[4]

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution of this compound in DMSO C Add stock solution to aqueous buffers to achieve final concentrations (e.g., 1-200 µM) A->C B Prepare aqueous buffers (e.g., pH 5.0, 7.4, 9.0) B->C D Incubate at room temperature for a defined period (e.g., 2 hours) with shaking C->D E Remove precipitate by filtration or centrifugation D->E F Quantify the concentration of the compound in the supernatant/filtrate using LC-MS/MS or UV-Vis spectroscopy E->F G Determine the highest concentration at which no precipitation is observed F->G

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Kinetic Solubility Measurement:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers, for example, citrate buffer (pH 5.0), phosphate-buffered saline (PBS, pH 7.4), and bicarbonate buffer (pH 9.0).

  • Assay Plate Preparation: In a 96-well plate, add the appropriate volume of each aqueous buffer.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffers to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

  • Phase Separation: Separate the undissolved solid from the solution by either centrifugation or filtration.[5]

  • Quantification: Analyze the supernatant or filtrate by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

2. Thermodynamic Solubility Assessment

Thermodynamic solubility, often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated solution.[6] This is typically determined using the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over a longer period.[7]

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid this compound to vials containing aqueous buffers (pH 5.0, 7.4, 9.0) B Incubate vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours A->B C Periodically sample and analyze to ensure equilibrium is reached B->C D Separate the solid and liquid phases by filtration or centrifugation C->D Once equilibrium is confirmed E Quantify the compound concentration in the supernatant/filtrate using a validated HPLC method D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Thermodynamic Solubility Measurement:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (e.g., pH 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Solid-State Analysis: It is advisable to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or hydration) during the experiment.

C. Expected Solubility Profile and Data Presentation

The solubility of this compound is expected to be higher in acidic conditions due to the protonation of the 6-amino group. The quantitative data should be summarized in a table for clear comparison.

Table 1: Solubility of this compound

Solubility TypepH 5.0 (µg/mL)pH 7.4 (µg/mL)pH 9.0 (µg/mL)
Kinetic (2h @ 25°C)[Insert Data][Insert Data][Insert Data]
Thermodynamic (48h @ 25°C)[Insert Data][Insert Data][Insert Data]
Thermodynamic (48h @ 37°C)[Insert Data][Insert Data][Insert Data]

II. Stability Assessment

Understanding the chemical stability of this compound is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation (or stress testing) studies are performed to intentionally degrade the molecule under more severe conditions than those used for accelerated stability studies.[2][8] These studies help in developing stability-indicating analytical methods.[9]

A. Forced Degradation Studies

Forced degradation studies expose the compound to various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and light.[2][9] The goal is to achieve a modest level of degradation (typically 10-30%) to facilitate the detection and characterization of degradation products.[10]

Logical Flow: Forced Degradation Study

G cluster_stress Stress Conditions A Prepare solutions of this compound B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (Solution at 60°C, Solid at 80°C) A->E F Photolytic (ICH Q1B conditions) A->F G Monitor degradation over time B->G C->G D->G E->G F->G H Analyze stressed samples using a stability-indicating HPLC method G->H I Identify and characterize major degradation products using LC-MS H->I J Determine degradation pathways I->J

Caption: Overview of a Forced Degradation Study.

Protocol for Forced Degradation Studies:

A stability-indicating HPLC method, capable of separating the parent compound from its degradation products, must be developed and validated prior to initiating these studies.

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 N NaOH.

    • Incubate at an elevated temperature (e.g., 60°C). Due to the potential for rapid degradation in basic conditions, more frequent sampling (e.g., 0, 2, 4, 8 hours) may be necessary.

    • Withdraw samples, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction over time (e.g., up to 24 hours) and analyze samples by HPLC. Amines are susceptible to oxidation, so significant degradation may be observed.[9]

  • Thermal Degradation:

    • In Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and heat at 60°C.

    • Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Analyze samples at appropriate time intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and compare them to a dark control stored under the same conditions.

B. Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The amine group or the pyrrole ring could be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole ring and the primary amine are potential sites for oxidation, which could lead to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV light.

C. Data Presentation for Stability Studies

The results of the forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition and to list any major degradation products identified.

Table 2: Forced Degradation of this compound

Stress ConditionDuration/Temp% Assay of Parent Compound% Total DegradationMajor Degradation Products (Relative Retention Time)
0.1 N HCl24h / 60°C[Insert Data][Insert Data][Insert Data]
0.1 N NaOH8h / 60°C[Insert Data][Insert Data][Insert Data]
3% H₂O₂24h / RT[Insert Data][Insert Data][Insert Data]
Heat (Solution)48h / 60°C[Insert Data][Insert Data][Insert Data]
Photolytic (ICH Q1B)-[Insert Data][Insert Data][Insert Data]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. The experimental protocols and frameworks detailed in this guide provide a robust approach to characterizing these critical physicochemical properties. The pH-dependent solubility, driven by the basicity of the 6-amino group, will be a key factor in formulation design. Furthermore, the forced degradation studies will not only elucidate potential degradation pathways but also underpin the development of a validated, stability-indicating analytical method essential for quality control and regulatory submissions. The insights gained from these studies will empower researchers to make informed decisions throughout the drug development lifecycle, ultimately enhancing the potential for clinical success.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • 4-Fluoro-7-azaindole - ChemBK. (2024). ChemBK. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. [Link]

  • Azaindole Therapeutic Agents. (n.d.). PMC. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. [Link]

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An In-Depth Technical Guide to 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a fluorinated derivative of the medicinally significant 7-azaindole scaffold. While specific literature on this exact isomer is emerging, this document synthesizes established knowledge from closely related analogues to present its anticipated molecular characteristics, a robust synthetic strategy, and its potential as a kinase inhibitor in drug discovery.

Core Molecular Attributes

Based on the foundational structure of 1H-pyrrolo[2,3-b]pyridine, the introduction of a fluorine atom at the 4-position and an amine group at the 6-position yields a molecule with the following key characteristics:

PropertyValue
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
Core Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine, enabling it to form critical hydrogen bond interactions with various biological targets.[1][2] The strategic placement of a fluorine atom and an amino group is anticipated to significantly modulate the compound's physicochemical and pharmacological profile, particularly its potency and selectivity as a kinase inhibitor.[1][2]

Strategic Synthesis Pathway

A definitive, published synthesis for this compound is not yet widely available. However, a logical and scalable synthetic route can be engineered by adapting established methodologies for analogous pyrrolopyridine derivatives, particularly the synthesis of the 5-amino isomer.[2][3] The proposed multi-step synthesis commences with the commercially available 7-azaindole.

The overall synthetic strategy is envisioned as a three-stage process:

  • Fluorination: Introduction of a fluorine atom at the C4 position of the 7-azaindole core.

  • Nitration: Regioselective nitration of the fluorinated intermediate.

  • Reduction: Conversion of the nitro group to the target primary amine.

Synthesis_Workflow start 7-Azaindole fluorination Stage 1: Fluorination start->fluorination intermediate1 4-Fluoro-1H-pyrrolo[2,3-b]pyridine fluorination->intermediate1 nitration Stage 2: Nitration intermediate1->nitration intermediate2 4-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine nitration->intermediate2 reduction Stage 3: Reduction intermediate2->reduction final_product This compound reduction->final_product

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is an adapted methodology based on the successful synthesis of the 5-amino analogue and represents a robust starting point for the synthesis of the target 6-amino compound.[3]

Stage 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

This initial fluorination step is critical and can be approached via lithium-halogen exchange followed by electrophilic fluorination, a method often favored for its potential for higher yields and avoidance of hazardous diazonium intermediates in scaled-up production.[3]

Stage 2: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

The regioselectivity of this step is paramount. The directing effects of the existing fluorine atom and the pyridine nitrogen will influence the position of nitration. Careful control of reaction conditions is necessary to favor the formation of the 6-nitro isomer.

  • Dissolution: Carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (5 L/kg) at 0-5 °C.

  • Nitration: Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Stir the mixture at this temperature for an additional 2-3 hours, monitoring for completion by HPLC.[3]

  • Quenching and Isolation: Slowly pour the reaction mixture onto crushed ice, collect the precipitate by filtration, and wash with water until neutral.

Stage 3: Reduction of 4-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine

Catalytic hydrogenation is the preferred industrial method for the reduction of the nitro group to a primary amine due to its efficiency and clean reaction profile.[3]

  • Reaction Setup: In a suitable hydrogenation reactor, suspend the 4-fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine intermediate and a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The final compound can be purified by crystallization or column chromatography.

Therapeutic Potential as a Kinase Inhibitor

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors for oncology.[1] The introduction of fluorine and amine substituents can significantly influence the potency and selectivity of these compounds.[1] Derivatives of this scaffold have shown inhibitory activity against several key oncogenic kinases.

Kinase_Signaling_Pathways cluster_fgfr FGFR Signaling cluster_cmet c-Met Signaling cluster_fak FAK Signaling FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell Proliferation,\nSurvival Cell Proliferation, Survival RAS_RAF_MEK_ERK->Cell Proliferation,\nSurvival Cell Growth,\nSurvival Cell Growth, Survival PI3K_AKT->Cell Growth,\nSurvival cMet c-Met GAB1 GAB1 cMet->GAB1 GAB1->RAS_RAF_MEK_ERK GAB1->PI3K_AKT FAK FAK Cell Adhesion,\nMigration Cell Adhesion, Migration FAK->Cell Adhesion,\nMigration Integrins Integrins Integrins->FAK Inhibitor This compound (Potential Inhibitor) Inhibitor->FGFR Inhibits Inhibitor->cMet Inhibits Inhibitor->FAK Inhibits

Caption: Potential Kinase Signaling Pathways Targeted by Pyrrolopyridine Derivatives.

Key Kinase Targets
  • Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is crucial in cell proliferation, migration, and angiogenesis.[4] Aberrant FGFR signaling is implicated in various cancers.[4]

  • Mesenchymal-Epithelial Transition factor (c-Met): The c-Met pathway is involved in cell growth, motility, and invasion. Its dysregulation is a hallmark of many tumors.[1]

  • Focal Adhesion Kinase (FAK): FAK plays a pivotal role in cell adhesion, migration, and survival.[1]

While direct inhibitory data for this compound is not yet available, related compounds have demonstrated potent inhibition of these kinases, suggesting that this molecule is a promising candidate for further investigation.[1][4]

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of related pyrrolopyridine derivatives is essential.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air.[5]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[7]

Always consult the most up-to-date safety information and handle all chemical compounds with care in a controlled laboratory setting.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its strategic design, leveraging the privileged 7-azaindole scaffold with key fluorine and amine substitutions, positions it as a promising candidate for the development of novel kinase inhibitors. The synthetic pathway outlined in this guide, adapted from robust and scalable methodologies, provides a clear roadmap for its synthesis and subsequent biological evaluation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its kinase inhibitory profile and therapeutic potential.

References

  • Acros Organics. (n.d.). Safety Data Sheet. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 20651–20661. [Link]

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The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole derivatives, detailing key synthetic milestones, experimental protocols, and their transformative impact on drug discovery, particularly in the realm of kinase inhibition and beyond.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthetic Endeavors

The story of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) begins in the mid-20th century. Its first synthesis was reported in 1955 by M. M. Robison and B. L. Robison in the Journal of the American Chemical Society[1]. This pioneering work laid the groundwork for the exploration of this unique heterocyclic system.

The Foundational Synthesis: A Madelung-Type Cyclization

The initial synthesis of 7-azaindole was achieved through a Madelung-type intramolecular condensation of 2-formamido-3-picoline in the presence of a strong base, potassium tert-butoxide, at elevated temperatures[2][3][4]. This reaction, while foundational, required harsh conditions, which limited its initial utility for more complex, functionalized derivatives.

Conceptual Workflow of the Madelung Synthesis:

Madelung_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2-amino-3-picoline 2-Amino-3-picoline 2-formamido-3-picoline 2-Formamido-3-picoline 2-amino-3-picoline->2-formamido-3-picoline Acylation Formic_Acid Formic Acid Strong_Base Strong Base (e.g., KOtBu) 7-azaindole 7-Azaindole 2-formamido-3-picoline->7-azaindole Intramolecular Cyclization (High Temp)

Caption: Madelung-type synthesis of 7-azaindole.

Early Explorations and Alternative Synthetic Routes

Following its initial discovery, interest in 7-azaindole and its derivatives grew, partly driven by the search for new antimalarial agents[5]. This spurred the adaptation of other classical indole syntheses for the construction of the 7-azaindole core.

  • Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a 2-pyridylhydrazone derived from a suitable ketone or aldehyde[6][7][8][9][10]. While versatile, the harsh acidic conditions can be a limitation for substrates with sensitive functional groups.

  • Bartoli Indole Synthesis: The Bartoli synthesis offers a powerful method for the preparation of 7-substituted indoles and has been successfully applied to the synthesis of 7-azaindoles[11][12][13][14][15][16]. This reaction utilizes the addition of a vinyl Grignard reagent to a nitro-pyridine derivative.

  • Batcho-Leimgruber Indole Synthesis: This two-step process, involving the formation of an enamine followed by reductive cyclization, has also been employed for the synthesis of various azaindoles[17].

These early methods, while instrumental in the initial exploration of 7-azaindole chemistry, often suffered from limitations such as harsh reaction conditions, low yields, and limited functional group tolerance.

Part 2: The Modern Era of 7-Azaindole Synthesis: The Rise of Palladium Catalysis

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex heterocyclic compounds, and 7-azaindole derivatives were no exception. Palladium-catalyzed reactions, in particular, have provided milder and more efficient routes to a wide array of functionalized 7-azaindoles[18][19][20][21][22][23].

Conceptual Workflow of a Palladium-Catalyzed Synthesis:

Palladium_Catalysis cluster_start Starting Materials cluster_catalyst Catalytic System cluster_product Product Aminopyridine Substituted 2-Aminopyridine Functionalized_7-azaindole Functionalized 7-Azaindole Aminopyridine->Functionalized_7-azaindole Alkyne Terminal Alkyne Alkyne->Functionalized_7-azaindole Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3)

Caption: Palladium-catalyzed synthesis of 7-azaindoles.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindole Derivatives

The following protocol is a representative example of a modern, efficient synthesis of 2-substituted 7-azaindoles, adapted from the literature[20].

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., toluene or DMF) is added the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 mmol), and a copper(I) co-catalyst like CuI (0.1 mmol).

  • A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the crude 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

  • The crude alkynylpyridine intermediate is dissolved in a high-boiling point solvent like toluene or xylene.

  • A strong base, such as potassium tert-butoxide (KOtBu), is added, and the mixture is heated to reflux.

  • The progress of the cyclization is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by column chromatography to afford the desired 2-substituted 7-azaindole.

This modern approach offers significant advantages in terms of yield, functional group tolerance, and the ability to introduce a wide variety of substituents at the 2-position of the 7-azaindole core.

Part 3: The Rise to Prominence: 7-Azaindole in Drug Discovery

The unique electronic properties of the 7-azaindole scaffold, particularly its ability to act as a bioisostere of indole and to form multiple hydrogen bonds, have made it a highly sought-after motif in medicinal chemistry[11][24][25][26]. This is especially true in the field of kinase inhibition, where the 7-azaindole core has proven to be an exceptional "hinge-binding" moiety.

A Privileged Scaffold for Kinase Inhibition

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases contains a "hinge" region that is critical for inhibitor binding. The 7-azaindole scaffold is adept at forming two key hydrogen bonds with this hinge region, mimicking the interaction of the adenine base of ATP[24]. This has led to the development of numerous potent and selective kinase inhibitors.

Key Approved Drugs Featuring the 7-Azaindole Scaffold:

  • Vemurafenib (Zelboraf®): An inhibitor of BRAF kinase carrying the V600E mutation, which is prevalent in melanoma[13][18][27][28][29][30].

  • Venetoclax (Venclexta®): A selective inhibitor of the anti-apoptotic protein BCL-2, used in the treatment of certain types of leukemia[31][32][33][34][35].

Quantitative Analysis of 7-Azaindole Based Kinase Inhibitors

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound/InhibitorTarget KinaseIC₅₀ (nM)Therapeutic Area
VemurafenibBRAF V600E31[27]Melanoma
VenetoclaxBCL-2<1 - 200 (cell line dependent)[31][33]Leukemia
C-3 aryl-7-azaindole derivativeJAK2260[25]Myeloproliferative disorders
4-azaindole derivativec-Met20 - 70[25]Cancer
Impact on Key Signaling Pathways

1. The B-RAF/MEK/ERK Signaling Pathway:

Vemurafenib directly targets the mutated BRAF kinase, a key component of the MAPK/ERK signaling pathway. Inhibition of BRAF V600E disrupts downstream signaling, leading to decreased cell proliferation and apoptosis in cancer cells.

BRAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E B-RAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Vemurafenib inhibits the B-RAF/MEK/ERK pathway.

2. The BCL-2 Apoptosis Pathway:

Venetoclax targets the anti-apoptotic protein BCL-2, which sequesters pro-apoptotic proteins like BIM, preventing them from triggering cell death. By inhibiting BCL-2, Venetoclax liberates these pro-apoptotic factors, leading to the initiation of apoptosis.

BCL2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BIM BIM (Pro-apoptotic) Apoptotic_Stimuli->BIM BAX_BAK BAX/BAK BIM->BAX_BAK Activates BCL2 BCL-2 (Anti-apoptotic) BCL2->BIM Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Venetoclax promotes apoptosis by inhibiting BCL-2.

Part 4: Emerging Frontiers: 7-Azaindoles in Neurodegenerative Diseases

Beyond oncology, the therapeutic potential of 7-azaindole derivatives is being explored in other areas, most notably in the treatment of neurodegenerative disorders like Alzheimer's disease[5][14][36][37][38][39][40]. The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's. Certain 7-azaindole derivatives have been shown to inhibit the aggregation of Aβ-42, suggesting a potential disease-modifying role[14][38]. The mechanism is thought to involve the interaction of the 7-azaindole scaffold with the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils. Research in this area is ongoing, with a focus on developing brain-penetrant derivatives with favorable pharmacokinetic properties.

Conclusion

From its initial synthesis in the 1950s, the 7-azaindole scaffold has undergone a remarkable journey from a chemical curiosity to a validated and highly valuable privileged structure in modern drug discovery. The evolution of synthetic methodologies, from harsh classical conditions to elegant and efficient palladium-catalyzed reactions, has unlocked the full potential of this versatile motif. Its profound impact on the development of targeted therapies, particularly in oncology, underscores the power of medicinal chemistry in translating fundamental chemical discoveries into life-saving medicines. The continued exploration of 7-azaindole derivatives in new therapeutic areas holds great promise for the future of drug development.

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The Strategic Incorporation of Fluorine in Pyrrolopyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Privileges of the Pyrrolopyridine Scaffold and the Transformative Power of Fluorine

The pyrrolopyridine scaffold, particularly the 7-azaindole isomer, has emerged as a "privileged structure" in modern medicinal chemistry. Its bioisosteric relationship with purines and indoles allows it to effectively mimic these crucial biological building blocks, making it a versatile framework for designing potent and selective ligands for a wide array of biological targets, most notably protein kinases.[1][2] The 7-azaindole core, for instance, can form two crucial hydrogen bonds with the hinge region of the ATP binding site in many kinases, a feature that has been successfully exploited in the development of approved drugs like the BRAF kinase inhibitor, Vemurafenib.[1]

However, the journey from a promising scaffold to a successful therapeutic agent is fraught with challenges, primarily centered around optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. This is where the strategic incorporation of fluorine, the most electronegative element, plays a transformative role. The introduction of fluorine into a molecule can profoundly influence its metabolic stability, membrane permeability, binding affinity, and acidity (pKa), thereby offering medicinal chemists a powerful tool to fine-tune the properties of a drug candidate.[3][4] This in-depth technical guide will explore the multifaceted role of fluorine in the medicinal chemistry of pyrrolopyridines, providing insights into the rationale behind its use, synthetic strategies for its incorporation, and its impact on the overall drug-like properties of this important class of compounds.

The Physicochemical Impact of Fluorine on the Pyrrolopyridine Core

The decision to introduce fluorine into a pyrrolopyridine scaffold is a calculated one, driven by the predictable and often beneficial changes it imparts on the molecule's fundamental properties.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic nitrogen atoms.[5][6] In the context of the pyrrolopyridine ring system, fluorination of the pyridine ring is a key strategy to modulate the basicity of the pyridine nitrogen. This has profound implications for a compound's pharmacokinetic profile. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes, decrease off-target activity at various receptors and ion channels, and improve oral absorption by altering the ionization state of the molecule in the gastrointestinal tract.[5][7]

Enhancement of Metabolic Stability

One of the most common applications of fluorine in drug design is to block sites of metabolic oxidation.[3][8] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 family. By replacing a hydrogen atom at a metabolically vulnerable position on the pyrrolopyridine ring with fluorine, medicinal chemists can prevent hydroxylation and other oxidative transformations, thereby increasing the metabolic stability and in vivo half-life of the compound.[3]

Tuning Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom can subtly alter the lipophilicity (logP), the introduction of trifluoromethyl (CF3) groups generally leads to a substantial increase.[3] This can be strategically employed to enhance a compound's ability to cross cellular membranes and improve its oral bioavailability.[9] However, excessive lipophilicity can also lead to poor aqueous solubility and increased non-specific binding, highlighting the need for a balanced approach.

Influencing Binding Affinity and Conformation

Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[3] Furthermore, the introduction of fluorine can induce specific conformational preferences in a molecule, which can pre-organize the ligand for optimal binding to its target protein. This can lead to a significant increase in binding affinity and selectivity.

Strategic Fluorination of the Pyrrolopyridine Scaffold: Synthetic Approaches

The successful application of fluorine in pyrrolopyridine drug candidates relies on the availability of robust and regioselective synthetic methods.

Synthesis of Fluorinated Pyrrolopyridine Building Blocks

Several strategies have been developed for the synthesis of fluorinated pyrrolopyridines. For instance, 4-fluoro-7-azaindole can be prepared from 7-azaindole by first forming the N-oxide, followed by halogenation and subsequent nucleophilic fluorination.[10] Another approach involves a lithium-halogen exchange of a corresponding bromide followed by quenching with an electrophilic fluorine source.[9] The Fischer indole synthesis, while often challenging for azaindoles, has been shown to be effective for the synthesis of certain 4- and 6-azaindoles from fluorinated pyridylhydrazines.[11] More recent methods, such as the Chichibabin cyclization of fluoropicolines, offer efficient routes to specific isomers.[7]

Experimental Protocol: Synthesis of 4-Fluoro-7-azaindole from 7-Azaindole N-oxide

This protocol is a representative example of how a fluorinated pyrrolopyridine can be synthesized.

Materials:

  • 7-Azaindole N-oxide

  • Phosphorus oxychloride (POCl3)

  • Acetonitrile (anhydrous)

  • Diisopropylethylamine (DIPEA)

  • Potassium fluoride (spray-dried)

  • Tetrabutylammonium chloride

  • Toluene (anhydrous)

Procedure:

  • Chlorination: To a solution of 7-azaindole N-oxide in anhydrous acetonitrile, add diisopropylethylamine. Cool the mixture to 0 °C and slowly add phosphorus oxychloride. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction with ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-7-azaindole.

  • Fluorination: To a mixture of the crude 4-chloro-7-azaindole, spray-dried potassium fluoride, and tetrabutylammonium chloride, add anhydrous toluene. Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours.

  • Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel to afford 4-fluoro-7-azaindole.

Case Studies: The Impact of Fluorine in Pyrrolopyridine-Based Kinase Inhibitors

The kinase inhibitor field provides a rich source of examples illustrating the strategic use of fluorine in pyrrolopyridine-based drug discovery.

Case Study 1: Enhancing Potency and Selectivity in Cdc7 Inhibitors

In the development of inhibitors for cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication, researchers utilized 5-fluoro-7-azaindole as a starting material.[12] The introduction of the fluorine atom at the 5-position of the 7-azaindole core was a deliberate choice to modulate the electronic properties of the scaffold and potentially enhance its interaction with the kinase active site. Subsequent derivatization of the 3-position led to the identification of potent and selective inhibitors with nanomolar activity.[12]

Structure-Activity Relationship (SAR) of Fluorinated Cdc7 Inhibitors

SAR_Cdc7 cluster_0 Core Scaffold cluster_1 Modifications at C3 cluster_2 Biological Outcome 5-Fluoro-7-azaindole 5-Fluoro-7-azaindole Hydrazide Hydrazide 5-Fluoro-7-azaindole->Hydrazide Acylation & Hydrazinolysis Oxadiazole Oxadiazole Hydrazide->Oxadiazole CDI Cyclization Amide_Library Amide Library Oxadiazole->Amide_Library Amide Coupling Potent_Inhibition Potent Cdc7 Inhibition (nM) Amide_Library->Potent_Inhibition High_Selectivity High Selectivity vs. CDKs Amide_Library->High_Selectivity

Caption: Synthetic strategy for fluorinated Cdc7 inhibitors.

Case Study 2: Improving Pharmacokinetics in FLT3 Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). In the development of azaindole-based FLT3 inhibitors, fluorination has been employed to enhance metabolic stability and improve pharmacokinetic properties.[13] While specific comparative data between fluorinated and non-fluorinated analogues in this series is not extensively published, the general principles of drug design suggest that the introduction of fluorine at positions susceptible to metabolic attack would lead to increased half-life and oral bioavailability.

Data Presentation: Comparative Properties of Fluorinated vs. Non-Fluorinated Pyrrolopyridines

The following table summarizes the anticipated effects of fluorination on the key properties of a hypothetical pyrrolopyridine drug candidate.

PropertyNon-Fluorinated PyrrolopyridineFluorinated PyrrolopyridineRationale for Change
pKa (Pyridine N) ~5.5~4.5Inductive electron withdrawal by fluorine reduces basicity.[5][6]
Metabolic Half-life (in vitro) ShortLongFluorine blocks sites of oxidative metabolism.[3][8]
LogP ModerateModerate-HighFluorine can increase lipophilicity, depending on the context.[3]
Oral Bioavailability Low-ModerateModerate-HighImproved metabolic stability and membrane permeability can enhance bioavailability.[14]
Target Binding Affinity (IC50) VariablePotentially IncreasedFluorine can engage in favorable interactions with the target protein.[3]

Experimental Protocols: Evaluating the Impact of Fluorination

To assess the consequences of fluorinating a pyrrolopyridine scaffold, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency of a compound against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (fluorinated and non-fluorinated pyrrolopyridines)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Dilution Prepare Compound Dilutions Reaction_Setup Set up Kinase Reaction in Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Read Luminescence Detection->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to interact with a multitude of biological targets, most notably protein kinases. Its structural similarity to purine allows it to function as an effective hinge-binder in the ATP-binding pocket of these enzymes. This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific, yet promising, member of this class: 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. While direct extensive biological profiling of this exact molecule is not widely published, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to postulate its most probable molecular targets. We will delve into the signaling pathways governed by these targets, providing a robust rationale for their therapeutic relevance. Furthermore, this document serves as a practical resource for researchers, offering detailed experimental protocols for target identification, validation, and characterization.

The 7-Azaindole Scaffold: A Privileged Framework in Drug Discovery

The 7-azaindole core is a bioisostere of indole and purine, granting it access to a vast array of biological targets. The defining feature of this scaffold is its capacity to form critical hydrogen bond interactions with the hinge region of protein kinases, a key structural element in their ATP-binding site. This interaction is a foundational principle in the design of competitive kinase inhibitors. The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, as in our compound of interest, can significantly enhance binding affinity and modulate metabolic stability. Similarly, the amine group can serve as a crucial interaction point and a handle for further chemical modification.

Postulated Therapeutic Targets for this compound

Based on the extensive literature on substituted 7-azaindole derivatives, we can infer a high probability of interaction with several key protein kinase families implicated in oncology and inflammatory diseases.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) are critical regulators of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a well-documented driver of various cancers.[1][2][3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs.[1][2][3] The core scaffold effectively mimics the adenine portion of ATP, while substitutions on the ring system can confer selectivity and potency.

Signaling Pathway of FGFR

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling cascade.

Protein Kinase B (Akt)

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, survival, and metabolism.[4] The frequent dysregulation of this pathway in cancer has made Akt a highly attractive therapeutic target.[4] Notably, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective Akt inhibitors, demonstrating the suitability of the broader azaindole scaffold for targeting this kinase.[4]

Signaling Pathway of Akt

Akt_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Survival mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway.

Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Overexpression and hyperactivity of FAK are associated with metastatic cancers, making it a compelling target for anti-cancer therapies. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a close analog of the 7-azaindole core, has been successfully utilized to develop potent FAK inhibitors.[5]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.

Experimental Workflow for Target Identification

Target_ID_Workflow Start This compound KinaseProfiling Kinase Panel Screening (e.g., Kinobeads) Start->KinaseProfiling CellBasedAssays Cell-Based Phenotypic Assays (Proliferation, Migration) Start->CellBasedAssays TargetEngagement Target Engagement Assays (e.g., CETSA) KinaseProfiling->TargetEngagement CellBasedAssays->TargetEngagement TargetValidation Target Validation (e.g., siRNA, CRISPR) TargetEngagement->TargetValidation LeadOptimization Lead Optimization TargetValidation->LeadOptimization

Caption: A comprehensive workflow for target identification.

Initial Target Identification: Kinase Profiling

A broad, unbiased screen against a panel of kinases is the first critical step.

Protocol: Kinobeads Competition Binding Assay

This method allows for the identification of kinase targets in a cellular context.

  • Cell Lysate Preparation:

    • Culture and harvest a relevant cancer cell line (e.g., a cell line with known FGFR or Akt pathway activation).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with varying concentrations of this compound (e.g., from 1 nM to 10 µM) for 1 hour at 4°C. Include a DMSO control.

  • Kinobeads Pulldown:

    • Add a slurry of kinobeads (Sepharose beads coupled to a cocktail of broad-spectrum kinase inhibitors) to each lysate-compound mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of kinases not inhibited by the test compound.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads using a denaturing elution buffer.

  • Sample Preparation and Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the abundance of each identified kinase in the different compound concentration samples relative to the DMSO control.

    • Generate dose-response curves to determine the binding affinity (e.g., IC50) of the compound for each kinase.

Target Engagement Verification in Intact Cells

Confirming that the compound binds to its putative targets in a live-cell environment is crucial.

Protocol: Cellular Thermal Shift Assay (CETSA)

This assay measures the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment:

    • Plate cells in a multi-well format and treat with various concentrations of this compound or DMSO for a defined period.

  • Thermal Challenge:

    • Heat the plate to a specific temperature (predetermined to be on the slope of the protein's melting curve) for 3-5 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method (e.g., Western blot, ELISA, or proximity ligation assay).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the compound concentration to generate an isothermal dose-response curve, confirming target engagement and estimating cellular potency.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative data for analogous 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate the potential potency.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4h (FGFR inhibitor) FGFR17[2][3]
FGFR29[2][3]
FGFR325[2][3]
Akt Inhibitor Analog Akt118.0[4]
FAK Inhibitor Analog FAK19.1

Conclusion and Future Directions

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Based on robust SAR data from closely related analogs, the most probable therapeutic targets for this compound include members of the FGFR, Akt, and FAK families. The experimental workflows detailed in this guide provide a clear and actionable path for researchers to definitively identify and validate these targets. Future work should focus on a comprehensive kinase screen of this compound, followed by cellular target engagement and functional assays to confirm its mechanism of action. Subsequent medicinal chemistry efforts can then be directed at optimizing the potency, selectivity, and drug-like properties of this promising scaffold to generate clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Yasri, A., et al. (2017). Discovering Novel 7-azaindole-based Series as Potent AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1344-1349. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Wang, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847–20857. [Link]

  • Wang, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847–20857. [Link]

  • Tan, H., et al. (2021). Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. European Journal of Medicinal Chemistry, 223, 113670. [Link]

  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356–362. [Link]

  • Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1217–1222. [Link]

  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 29, 115862. [Link]

  • Mustafa, M., et al. (2022). FAK inhibitors as promising anticancer targets: present and future directions. Future Medicinal Chemistry, 14(14), 1045-1071. [Link]

  • Feng, Y., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry Letters, 107, 129759. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Wang, R., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847–20857. [Link]

  • Huse, H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5030. [Link]

  • Al-Rashood, S. T., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4983. [Link]

  • Wang, X., et al. (2022). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 816–822. [Link]

  • Wang, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847–20857. [Link]

  • G-Day, B., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6649. [Link]

  • Huskey, S. E., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

Sources

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine supplier and availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: Synthesis, Applications, and Procurement for Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We delve into its synthesis, chemical properties, and critical applications in the development of targeted therapeutics, particularly kinase inhibitors. Furthermore, this guide serves as a practical resource for researchers, offering a detailed analysis of supplier availability, procurement strategies, and quality considerations. Experimental protocols and workflow diagrams are included to facilitate its seamless integration into drug discovery programs.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which mimics the purine core of ATP, makes it an ideal bioisostere for developing kinase inhibitors. The nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, enabling strong and specific interactions with the hinge region of the kinase ATP-binding pocket.

The introduction of a fluorine atom at the 4-position of the 7-azaindole core, yielding this compound, offers several advantages for drug design:

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capabilities and overall compound properties.

  • Metabolic Stability: The C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of drug candidates.

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, potentially increasing binding affinity.

These attributes have positioned this compound as a highly sought-after intermediate in the synthesis of numerous clinical and preclinical drug candidates targeting a range of diseases, from oncology to inflammatory disorders.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route is outlined below.

Synthetic Workflow Diagram

G A 2,4-dichloro-3-nitropyridine B Reaction with ammonia A->B NH3 C 2-chloro-4-fluoro-3-nitropyridine B->C D Reduction of nitro group C->D Fe/HCl or H2/Pd-C E 4-fluoro-3-amino-2-chloropyridine D->E F Reaction with chloroacetaldehyde E->F ClCH2CHO G Cyclization F->G H 4-fluoro-1H-pyrrolo[2,3-b]pyridine G->H I Nitration H->I HNO3/H2SO4 J 6-nitro-4-fluoro-1H-pyrrolo[2,3-b]pyridine I->J K Reduction of nitro group J->K Fe/HCl or H2/Pd-C L This compound K->L

Caption: A representative synthetic pathway for this compound.

Key Chemical Properties
PropertyValue
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in DMSO, methanol, and chloroform
Melting Point >200 °C (decomposes)
CAS Number 1013063-80-6

Applications in Drug Discovery: A Focus on Kinase Inhibition

The primary application of this compound is in the synthesis of potent and selective kinase inhibitors. The 6-amino group serves as a versatile handle for further functionalization, allowing for the introduction of various side chains that can target specific features of the kinase active site.

Mechanism of Action: Hinge Binding

The 7-azaindole core of molecules derived from this compound typically forms two or three hydrogen bonds with the kinase hinge region. This bidentate or tridentate interaction is a hallmark of many type I and type II kinase inhibitors and is crucial for their high affinity and selectivity.

Illustrative Signaling Pathway

G cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Kinase Intracellular Kinase (e.g., JAK, BTK) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->Response Inhibitor 4-Fluoro-7-azaindole Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 4-fluoro-7-azaindole derivative.

Case Study: Janus Kinase (JAK) Inhibitors

Several JAK inhibitors in clinical development incorporate the 4-fluoro-7-azaindole scaffold. These inhibitors are being investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. The fluorine atom at the 4-position has been shown to improve the selectivity and pharmacokinetic properties of these compounds.

Supplier and Availability Analysis

Procuring high-quality this compound is critical for the success of any research program. The following table provides a list of representative suppliers and their typical product specifications.

SupplierProduct Number (Example)Purity (Typical)AvailabilityNotes
Sigma-AldrichNot consistently stocked>97%InquireMay be available through their custom synthesis service.
Combi-BlocksQA-9310>97%In Stock (g scale)A reliable source for small-scale quantities.
AstaTech68903>98%In Stock (g to kg)Offers larger scale synthesis capabilities.
WuXi AppTecCustom Synthesis>99%Made to OrderA leading CRO for custom synthesis and process development.
Procurement and Quality Control Workflow

G cluster_QC In-house QC Checks A Identify Potential Suppliers B Request Quotes and Lead Times A->B C Evaluate Supplier Reputation and Quality Systems B->C D Place Purchase Order C->D E Receive Shipment and Certificate of Analysis (CoA) D->E F In-house Quality Control E->F G Release for Use in Research F->G Pass H Reject and Return to Supplier F->H Fail QC1 1H NMR F->QC1 QC2 LC-MS F->QC2 QC3 HPLC Purity F->QC3

Caption: A recommended workflow for the procurement and quality control of this compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling a carboxylic acid to the 6-amino group of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quality Control by ¹H NMR

Instrument: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of DMSO-d₆.

Expected Chemical Shifts (δ, ppm):

  • ~11.5 (s, 1H): Pyrrole N-H

  • ~7.5-8.0 (m, 2H): Aromatic C-H

  • ~6.5-7.0 (m, 2H): Aromatic C-H and NH₂

  • ~6.0 (s, 2H): Amino NH₂

Note: The exact chemical shifts may vary depending on the specific batch and solvent used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of targeted therapeutics. Its unique electronic and structural properties make it a cornerstone of many successful kinase inhibitor programs. A thorough understanding of its synthesis, properties, and procurement is essential for researchers in the field of drug discovery. By following the guidelines and protocols outlined in this guide, scientists can effectively utilize this important compound in their efforts to develop novel medicines.

References

Methodological & Application

Synthesis Protocol for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in the landscape of medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. The strategic introduction of a fluorine atom at the 4-position and an amine group at the 6-position of this scaffold can profoundly modulate its physicochemical and pharmacological properties. These modifications can enhance binding affinity, improve metabolic stability, and fine-tune the electronic characteristics of the molecule, leading to the development of potent and selective inhibitors for a range of protein kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders.

This technical guide provides a comprehensive overview of two plausible and robust synthetic routes for the preparation of this compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic methodologies, the rationale behind experimental choices, and practical, field-proven insights to ensure successful synthesis.

Proposed Synthetic Strategies: A Dual-Approach Protocol

The synthesis of this compound is not extensively detailed in a single, standardized protocol in the current literature. Therefore, this guide presents two well-reasoned synthetic strategies, leveraging established organic chemistry principles and reactions commonly employed in the synthesis of related heterocyclic compounds.

Route A commences with a commercially available, pre-functionalized pyridine ring, onto which the pyrrole ring is constructed. This approach offers excellent control of the substitution pattern on the pyridine core from the outset.

Route B begins with the 4-fluoro-7-azaindole scaffold and proceeds with the regioselective introduction of a bromine atom at the C6-position, followed by a palladium-catalyzed amination reaction. This strategy takes advantage of the known reactivity of the 7-azaindole core.

Route A: Synthesis via Bartoli Indole Synthesis

This synthetic pathway builds the desired 7-azaindole structure by constructing the pyrrole ring onto a pre-functionalized pyridine precursor. The key transformation is the Bartoli indole synthesis, a powerful method for the preparation of indoles from nitroarenes and vinyl Grignard reagents.

Workflow for Route A

Route A Workflow A 2,5-Dichloro-3-nitropyridine C 4-Fluoro-6-chloro-7-nitro-7-azaindole Intermediate A->C Bartoli Indole Synthesis B Vinylmagnesium Bromide B->C D 4-Fluoro-6-chloro-1H-pyrrolo[2,3-b]pyridine C->D Reduction of Nitro Group E This compound D->E Buchwald-Hartwig Amination

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocol for Route A

Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine

The synthesis of the starting material, 2,5-dichloro-3-nitropyridine, can be achieved through the nitration of 2,5-dichloropyridine. This reaction requires careful control of conditions to ensure regioselectivity and safety.[1]

Reagent/ParameterQuantity/ValueRationale
2,5-Dichloropyridine1.0 eqStarting material.
Concentrated H₂SO₄5-10 volSolvent and catalyst for nitration.
KNO₃1.1-1.5 eqNitrating agent.
Temperature100-120 °CSufficient energy to overcome the deactivation of the pyridine ring towards electrophilic substitution.
Reaction Time12-24 hTo ensure complete conversion.

Protocol:

  • To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid at 0 °C, add potassium nitrate portion-wise, maintaining the temperature below 10 °C.

  • Slowly warm the reaction mixture to 110 °C and stir for 18 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 2,5-dichloro-3-nitropyridine.

Step 2: Bartoli Indole Synthesis to form 4-Fluoro-6-chloro-1H-pyrrolo[2,3-b]pyridine

The Bartoli indole synthesis involves the reaction of a nitro-substituted arene with an excess of a vinyl Grignard reagent. The reaction proceeds through a[2][2]-sigmatropic rearrangement.

Reagent/ParameterQuantity/ValueRationale
2,5-Dichloro-3-nitropyridine1.0 eqNitro-pyridine precursor.
Vinylmagnesium bromide (1 M in THF)3.0-4.0 eqForms the pyrrole ring. Excess is required.
THF (anhydrous)Anhydrous solventTo ensure stability of the Grignard reagent.
Temperature-78 °C to rtControlled addition at low temperature, followed by warming to room temperature.

Protocol:

  • Dissolve 2,5-dichloro-3-nitropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add vinylmagnesium bromide solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-fluoro-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Buchwald-Hartwig Amination to yield this compound

The final step involves a palladium-catalyzed cross-coupling reaction to introduce the amine group at the C6 position. The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds.[3]

Reagent/ParameterQuantity/ValueRationale
4-Fluoro-6-chloro-1H-pyrrolo[2,3-b]pyridine1.0 eqAryl halide substrate.
Ammonia source (e.g., Benzophenone imine)1.2-1.5 eqNucleophile. Benzophenone imine serves as an ammonia equivalent.
Pd Catalyst (e.g., Pd₂(dba)₃)2-5 mol%Palladium source for the catalytic cycle.
Ligand (e.g., Xantphos)4-10 mol%Ligand to stabilize the palladium catalyst and facilitate the reaction.
Base (e.g., NaOtBu or Cs₂CO₃)1.5-2.0 eqTo deprotonate the amine and facilitate the catalytic cycle.
Solvent (e.g., Toluene or Dioxane)AnhydrousAnhydrous aprotic solvent.
Temperature80-110 °CTo drive the reaction to completion.

Protocol:

  • To a solution of 4-fluoro-6-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous toluene, add the ammonia source, palladium catalyst, ligand, and base under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If benzophenone imine is used, the resulting imine is hydrolyzed with aqueous acid to afford the primary amine.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route B: Synthesis via Regioselective Bromination and Amination

This alternative route starts from the more readily available 4-fluoro-7-azaindole and introduces the desired functionality at the C6 position through a two-step sequence of regioselective bromination followed by a Buchwald-Hartwig amination.

Workflow for Route B

Route B Workflow A 4-Fluoro-1H-pyrrolo[2,3-b]pyridine B 6-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine A->B Regioselective Bromination C This compound B->C Buchwald-Hartwig Amination

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocol for Route B

Step 1: Regioselective Bromination of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The key to this route is the selective introduction of a bromine atom at the C6 position. Electrophilic aromatic substitution on the 7-azaindole nucleus can be complex. The use of a mild brominating agent and carefully controlled conditions is crucial for achieving the desired regioselectivity.

Reagent/ParameterQuantity/ValueRationale
4-Fluoro-1H-pyrrolo[2,3-b]pyridine1.0 eqStarting material.
N-Bromosuccinimide (NBS)1.0-1.1 eqMild and selective brominating agent.
Solvent (e.g., DMF or CH₂Cl₂)AnhydrousTo dissolve the starting material and facilitate the reaction.
Temperature0 °C to rtMild conditions to control regioselectivity.
Reaction Time1-4 hTo ensure complete conversion while minimizing side reactions.

Protocol:

  • Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF and cool the solution to 0 °C.

  • Add N-bromosuccinimide portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Buchwald-Hartwig Amination of 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

The final step is analogous to that in Route A, employing a palladium-catalyzed amination to replace the bromine atom with an amino group.

Reagent/ParameterQuantity/ValueRationale
6-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine1.0 eqAryl bromide substrate.
Ammonia source (e.g., LHMDS or NaN(SiMe₃)₂)2.0-3.0 eqStrong, non-nucleophilic base and source of 'NH₂⁻'.
Pd Catalyst (e.g., Pd(OAc)₂)2-5 mol%Palladium source.
Ligand (e.g., RuPhos or XPhos)4-10 mol%Bulky, electron-rich phosphine ligand suitable for amination.
Solvent (e.g., Dioxane or THF)AnhydrousAnhydrous aprotic solvent.
Temperature80-110 °CTo facilitate the reaction.

Protocol:

  • In a glovebox, combine 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and the ligand in a reaction vessel.

  • Add anhydrous dioxane and the ammonia source.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating Systems and Trustworthiness

The protocols described above are designed to be self-validating through the use of standard analytical techniques at each stage.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of all intermediates and the final product must be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

By rigorously applying these analytical methods, researchers can have high confidence in the identity and quality of the synthesized this compound.

Conclusion: A Versatile Scaffold for Drug Discovery

The synthesis of this compound, while not trivial, is achievable through the strategic application of modern synthetic methodologies. Both Route A and Route B offer viable pathways to this important medicinal chemistry scaffold. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as the specific expertise and equipment available in the laboratory. The detailed protocols and the underlying chemical principles discussed in this guide are intended to empower researchers to successfully synthesize this valuable compound and to further explore its potential in the development of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Innovation: Synthesis and Quality Control of 2,5-Dichloro-3-nitropyridine. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

detailed synthesis of 4-fluoro-7-azaindole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Detailed Synthesis of 4-Fluoro-7-Azaindole Intermediates Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Fluoro-7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a crucial bioisostere for indole and purine systems in a multitude of clinically significant molecules.[1][2] Its unique electronic properties often lead to enhanced solubility, improved metabolic stability, and superior bioavailability compared to its indole counterpart.[1][3] The strategic introduction of a fluorine atom, particularly at the C4-position, further modulates the scaffold's physicochemical properties, including pKa and lipophilicity, which can profoundly influence target binding affinity and pharmacokinetic profiles.[2][4]

This guide provides a detailed examination of robust and field-proven synthetic strategies for accessing 4-fluoro-7-azaindole and its key halogenated intermediates. As a senior application scientist, my focus is not merely on procedural steps but on the underlying chemical logic—explaining why certain reagents are chosen, why specific conditions are critical, and how these choices influence the reaction outcome. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic campaigns.

Core Synthetic Strategies: A Fork in the Road

The synthesis of 4-fluoro-7-azaindole can be broadly approached via two distinct strategic pathways:

  • Post-Cyclization Functionalization: This is the most common and often most practical approach, beginning with the commercially available 7-azaindole core. The strategy involves the regioselective installation of a halogen at the C4-position, which then serves as a precursor for fluorination.

  • De Novo Ring Construction: This approach involves building the bicyclic 7-azaindole skeleton from a suitably functionalized pyridine precursor that already contains the fluorine atom or a precursor group. While less common for this specific target, it offers flexibility for generating highly substituted analogs.[1][5]

This guide will focus primarily on the first strategy, detailing the synthesis of the critical 4-chloro and 4-bromo intermediates and their subsequent conversion to the target 4-fluoro-7-azaindole.

G cluster_0 Overall Synthetic Approach Start 7-Azaindole Strategy1 Strategy 1: Post-Cyclization Functionalization Start->Strategy1 Halogenation Intermediates Key Intermediates: - 4-Chloro-7-azaindole - 4-Bromo-7-azaindole Strategy1->Intermediates Strategy2 Strategy 2: De Novo Ring Construction End 4-Fluoro-7-Azaindole Strategy2->End Intermediates->End Fluorination Pyridine Fluorinated Pyridine Precursors Pyridine->Strategy2 Cyclization

Caption: High-level overview of the primary synthetic strategies.

Strategy 1: Synthesis via Post-Cyclization Functionalization

This robust pathway is broken down into two critical stages: the synthesis of a 4-halo-7-azaindole intermediate and its subsequent conversion to the desired 4-fluoro product.

Part A: Synthesis of the 4-Chloro-7-Azaindole Intermediate

The direct chlorination of 7-azaindole at the C4-position is challenging due to the electronic nature of the pyridine ring. The most reliable method proceeds through an N-oxide intermediate. This activation strategy electronically modifies the pyridine ring, making the C4-position susceptible to nucleophilic attack by a chloride source.

Mechanism Rationale:

  • N-Oxidation: 7-Azaindole is oxidized at the pyridine nitrogen (N7) using an oxidant like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. This N-oxide intermediate is key to activating the C4 position.

  • Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). The oxygen of the N-oxide attacks the phosphorus atom, initiating a rearrangement that ultimately delivers a chloride ion to the C4-position and results in the rearomatized 4-chloro-7-azaindole product. The addition of a base like diisopropylethylamine (DIPEA) can improve yields.[6]

G cluster_1 Synthesis of 4-Chloro-7-Azaindole Start 7-Azaindole Step1 N-Oxidation (mCPBA or H₂O₂) Start->Step1 Intermediate 7-Azaindole-N-oxide Step1->Intermediate Step2 Chlorination (POCl₃, DIPEA) Intermediate->Step2 Product 4-Chloro-7-azaindole Step2->Product

Caption: Workflow for the synthesis of 4-chloro-7-azaindole.

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine [6]

  • Materials:

    • 7-Azaindole (1.0 eq)

    • m-Chloroperoxybenzoic acid (mCPBA, ~77%, 1.5 eq)

    • 1,2-Dimethoxyethane (DME)

    • n-Heptane

    • Phosphorus oxychloride (POCl₃, 8.0 eq)

    • 6N Sodium hydroxide (NaOH) solution

    • Water

  • Procedure:

    • Dissolve 7-azaindole (e.g., 3.6 g, 30 mmol) in a mixture of dimethoxyethane (17 mL) and heptane (33 mL).

    • Add mCPBA (e.g., 8.1 g) to the solution and stir the mixture at room temperature. The formation of the N-oxide precipitate is typically observed.

    • After the reaction is complete (monitor by TLC/LCMS), filter the mixture.

    • To the filtered solid (the N-oxide intermediate), add phosphorus oxychloride (POCl₃) (e.g., 22 mL, 0.24 mol).

    • Heat the mixture under reflux (approx. 80-85 °C) for 18 hours.

    • Cool the reaction mixture thoroughly in an ice bath.

    • Slowly and carefully quench the reaction by diluting with water (150 mL). Caution: This is a highly exothermic process.

    • Adjust the pH of the aqueous mixture to ~10 with 6N NaOH solution.

    • The product will precipitate as a solid. Filter the solid and wash with water to obtain 4-chloro-7-azaindole.

  • Expected Outcome: This procedure can yield the desired product in high purity with yields reported up to 85%.[6]

ParameterValueReference
Starting Material7-Azaindole[6]
Key ReagentsmCPBA, POCl₃[6]
SolventDME / Heptane[6]
Temperature80-85 °C (Reflux)[6]
Typical Yield~85%[6]
Part B: Synthesis of 4-Fluoro-7-Azaindole via Electrophilic Fluorination

While nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with a fluoride source is conceivable, it is often low-yielding due to the poor nucleophilicity of fluoride. A more modern and efficient approach involves a lithium-halogen exchange followed by quenching with an electrophilic fluorine source.[2] This requires first converting the 4-chloro or parent azaindole to a 4-bromo derivative, which is more suitable for the lithium-halogen exchange.

Rationale and Key Considerations:

  • N-H Protection: The acidic N-H of the pyrrole ring must be protected before performing the lithium-halogen exchange to prevent deprotonation by the organolithium reagent. A triisopropylsilyl (TIPS) group is a common choice.

  • Lithium-Halogen Exchange: The 4-bromo-N-protected-7-azaindole undergoes rapid exchange with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to generate a C4-lithiated intermediate.

  • Electrophilic Fluorine Source: This highly reactive lithiated species is then quenched with an electrophilic fluorine source. Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI), are preferred for their stability, safety, and effectiveness.[2][7][8]

Protocol 2: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (Adapted from Thibault et al.)[2]

  • Step 1: Synthesis of 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate)

    • (This protocol assumes the synthesis of the 4-bromo intermediate. Standard bromination procedures on N-protected 7-azaindole can be employed.)

  • Step 2: Fluorination via Lithium-Halogen Exchange

    • Materials:

      • 4-Bromo-1-(TIPS)-7-azaindole (1.0 eq)

      • Anhydrous Tetrahydrofuran (THF)

      • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

      • N-Fluorobenzenesulfonimide (NFSI, 1.2 eq)

      • Saturated aqueous ammonium chloride (NH₄Cl) solution

      • Ethyl acetate

      • Brine

    • Procedure:

      • Dissolve 4-bromo-1-(TIPS)-7-azaindole in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add n-BuLi solution dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.

      • In a separate flask, dissolve NFSI in anhydrous THF and cool to -78 °C.

      • Transfer the freshly prepared lithiated azaindole solution to the NFSI solution via cannula while maintaining the temperature at -78 °C.

      • Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

      • Quench the reaction by adding saturated aqueous NH₄Cl solution.

      • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • The crude product contains the N-TIPS protected 4-fluoro-7-azaindole. The TIPS group can be removed under standard conditions (e.g., TBAF in THF) to yield the final product.

      • Purify the final compound by silica gel chromatography.

ParameterValueReference
Starting Material4-Bromo-1-(TIPS)-7-azaindole[2]
Key Reagentsn-BuLi, NFSI[2][7]
SolventAnhydrous THF[2]
Temperature-78 °C[2]
Fluorine SourceElectrophilic (N-F)[2][7]

Purification and Characterization

Purification of azaindole intermediates is typically achieved using standard silica gel column chromatography. Eluent systems often consist of gradients of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the compound.

Characterization Notes:

  • ¹H NMR: The introduction of fluorine at C4 will result in characteristic coupling constants (J-couplings) between the fluorine atom and adjacent protons (H3 and H5). Look for doublet or doublet-of-doublets splitting patterns for these protons.

  • ¹⁹F NMR: A signal corresponding to the aryl fluoride will be present.

  • Mass Spectrometry: Provides confirmation of the molecular weight and successful incorporation of the halogen atom.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Royal Society of Chemistry.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
  • 4-Chloro-7-azaindole synthesis. ChemicalBook.
  • Fluorinated Azaindoles. Alfa Chemistry.
  • 4-Fluoro-7-Azaindole (CAS 640735-23-5): Your Reliable Partner for Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • Electrophilic fluorination. Wikipedia. Available from: [Link]

  • Electrophilic Fluorination. Bryn Mawr College. Available from: [Link]

Sources

analytical methods for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a key heterocyclic intermediate in modern drug discovery. As a derivative of the 7-azaindole scaffold, this compound is a "privileged structure" frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Ensuring the structural integrity, identity, and purity of such intermediates is paramount for the reliability of downstream applications, from medicinal chemistry lead optimization to active pharmaceutical ingredient (API) synthesis.[4][5] This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography, offering researchers a robust guide to ensure data quality and reproducibility.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of purine and indole, enabling it to form critical hydrogen bond interactions with a wide array of biological targets.[3][6] The strategic introduction of substituents, such as a fluorine atom at the C4 position and an amine group at the C6 position, significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This makes this compound a valuable building block in pharmaceutical research.[3]

Given its role as a foundational intermediate, a multi-faceted analytical approach is not merely recommended but essential. The following sections detail the core techniques required to establish a complete analytical profile of the compound, ensuring its suitability for further development.

Chromatographic Purity and Identity: HPLC and LC-MS

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates.[7] They excel at separating the main compound from starting materials, synthetic byproducts, and degradation products.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This principle allows for the effective separation of the target compound from potentially less or more polar impurities. The choice of a C18 column is standard for heterocyclic compounds of this nature, offering a good balance of retention and resolution.

Experimental Protocol: Purity by Reversed-Phase HPLC

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 6 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock. Dilute as necessary.

Data Presentation: System Suitability and Purity Calculation

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column packing and no overloading.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsConfirms system precision and reproducibility.

Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp1 Weigh Compound (~1mg) sp2 Dissolve in ACN:H₂O (1:1) sp1->sp2 hplc1 Inject Sample (5 µL) sp2->hplc1 hplc2 Gradient Elution (C18 Column) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 dp1 Integrate Chromatogram hplc3->dp1 dp2 Check System Suitability dp1->dp2 dp3 Calculate Purity (Area %) dp2->dp3

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle & Causality: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[8] After chromatographic separation, molecules are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured. This provides definitive confirmation of the molecular weight of the parent compound and is invaluable for identifying unknown impurities by their mass.[8]

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the same LC method as described in Section 2.1 to ensure correlation between purity and identity data.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode. Rationale: The amine and pyridine nitrogen atoms are readily protonated, making positive mode ESI highly efficient for this class of compounds.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Data Interpretation:

    • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z for C₇H₇FN₄.

    • Calculated Monoisotopic Mass: 166.0655.

    • Expected [M+H]⁺: 167.0733.

    • Examine the mass spectra of minor peaks in the chromatogram to tentatively identify impurities.

Unambiguous Structural Elucidation: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[8] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Principle & Causality: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure. Coupling constants (J-values) reveal connectivity between neighboring nuclei. The presence of a fluorine atom provides an additional, highly sensitive NMR-active nucleus (¹⁹F) and introduces characteristic splitting patterns (couplings) in both the ¹H and ¹³C spectra, which are critical for confirming the fluorine's position.[9][10]

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and allows for the observation of exchangeable protons (N-H and NH₂).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe for purity and structural integrity.[11]

    • 2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm connectivity, especially in complex molecules.

Data Interpretation and Expected Signals

NucleusExpected Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Assignment
¹H ~11.5Broad singletPyrrole NH
~7.5-7.8DoubletAromatic CH (H5 or H7)
~6.5-7.0Doublet or Doublet of DoubletsAromatic CH (H2 or H3)
~6.0-6.5Doublet or Doublet of DoubletsAromatic CH (H2 or H3)
~5.5-6.0Broad singletAmine NH
¹³C ~150-160Doublet, ¹JCF ≈ 240-260 HzC 4-F
~145-155Singlet or DoubletQuaternary Carbons (C7a, C6)
~120-130Singlet or DoubletAromatic C H
~100-115Singlet or DoubletAromatic C H
~95-105Singlet or DoubletAromatic C H
¹⁹F -120 to -140Singlet or MultipletF -C4

Note: Specific chemical shifts and coupling constants are predictive and must be confirmed by experimental data. The large one-bond C-F coupling (¹JCF) is a key diagnostic feature.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Analysis sp1 Dissolve 5-10 mg in DMSO-d₆ acq1 ¹H NMR sp1->acq1 acq2 ¹³C NMR sp1->acq2 acq3 ¹⁹F NMR sp1->acq3 acq4 2D NMR (COSY, HMBC) sp1->acq4 an1 Assign Chemical Shifts acq1->an1 acq2->an1 an2 Analyze Coupling Constants (H-H, C-F, H-F) acq3->an2 acq4->an1 an1->an2 an3 Confirm Structure an2->an3

Caption: Workflow for structural elucidation by NMR.

Definitive Solid-State Structure: X-ray Crystallography

Principle & Causality: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted in a specific pattern determined by the arrangement of atoms. Mathematical analysis of this pattern reveals the precise atomic coordinates, bond lengths, and bond angles. This technique is considered the "gold standard" for structural proof. For 7-azaindole derivatives, it can also reveal crucial information about intermolecular hydrogen bonding patterns that influence crystal packing.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often challenging step.

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Vapor diffusion, where a solution of the compound is placed in a vial inside a sealed jar containing a less soluble "anti-solvent."

    • The goal is to grow single, defect-free crystals of sufficient size (>0.1 mm).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using an X-ray diffractometer with a suitable source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson synthesis to get an initial model.

    • Refine the model against the experimental data to obtain the final structure.

  • Data Interpretation: The final output is a detailed model of the molecule, including bond lengths, angles, and intermolecular contacts, confirming the constitution and stereochemistry without ambiguity.

Conclusion

The analytical characterization of this compound requires a synergistic combination of orthogonal analytical techniques. HPLC provides the primary measure of purity, which is confirmed by LC-MS that also verifies the molecular identity. A full suite of NMR experiments (¹H, ¹³C, ¹⁹F) delivers the definitive solution-state structure. Finally, where possible, X-ray crystallography offers irrefutable proof of the solid-state structure. Following these detailed protocols will ensure a comprehensive and reliable characterization, providing a solid foundation for the successful application of this important intermediate in drug discovery and development.

References

  • The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance. URL: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. URL: [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. URL: [Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. URL: [Link]

  • Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PubMed Central. URL: [Link]

  • High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Pharmaffiliates. URL: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. URL: [Link]

  • Understanding Purity Standards for Synthesis Material Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. URL: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. URL: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. URL: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. URL: [Link]

  • Purity determination and evaluation of new drug substances. PubMed. URL: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. URL: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. URL: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. URL: [Link]

  • Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ACS Publications. URL: [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. URL: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. URL: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. URL: [Link]

Sources

Application Notes and Protocols for the Structural Characterization of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure due to its bioisosteric relationship with purines and indoles, enabling it to form critical hydrogen bond interactions with a variety of biological targets.[1] The strategic placement of a fluorine atom at the C4 position and an amine group at the C6 position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutics.

This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with the necessary framework for unambiguous structure confirmation and purity assessment. The causality behind experimental choices and the interpretation of spectral data are discussed in depth to ensure scientific integrity and reproducibility.

Molecular Structure and Analytical Overview

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the identity and purity of the molecule before its use in further applications. For this compound, a combination of NMR and mass spectrometry provides a complete picture of its atomic connectivity and molecular mass.

  • ¹H NMR Spectroscopy is utilized to determine the number and environment of protons, providing insights into the substitution pattern of the aromatic rings.

  • ¹³C NMR Spectroscopy identifies the carbon framework of the molecule.

  • ¹⁹F NMR Spectroscopy is a highly sensitive technique for observing the fluorine atom, offering valuable information about its electronic environment.

  • Mass Spectrometry (MS) confirms the molecular weight and can provide information about the compound's fragmentation pattern, further corroborating the proposed structure.

The following diagram illustrates the workflow for the complete structural verification of the target compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Assessment synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (LC-MS) - Molecular Weight Confirmation purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Confirmation purification->nmr structure_confirmed Structure Verified & Purity Assessed ms->structure_confirmed nmr->structure_confirmed

Caption: Workflow for Synthesis and Structural Characterization.

Predicted NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted NMR data for this compound. The atom numbering scheme used for assignment is shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for each proton on the heterocyclic core.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)~11.5Broad Singlet-
H2~7.4Doublet of DoubletsJ = 3.2, 2.0 Hz
H3~6.5Doublet of DoubletsJ = 3.2, 1.5 Hz
H5~6.8DoubletJ(H-F) = 10.0 Hz
NH₂ (C6)~5.8Broad Singlet-

Interpretation of the Predicted ¹H NMR Spectrum:

  • H1 (N-H): The pyrrole N-H proton is expected to be significantly deshielded and appear as a broad singlet around 11.5 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • H2 and H3: These protons on the pyrrole ring form an AX system, coupling to each other. They are also expected to show smaller couplings to the N-H proton.

  • H5: This proton on the pyridine ring is adjacent to the fluorine atom and is therefore expected to show a characteristic doublet splitting due to coupling with the ¹⁹F nucleus. The magnitude of this through-space coupling is typically in the range of 8-10 Hz.

  • NH₂ (C6): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ provides information on the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
C2~125.0-
C3~100.0-
C3a~148.0J(C-F) ≈ 10-15 Hz
C4~155.0¹J(C-F) ≈ 230-250 Hz
C5~98.0J(C-F) ≈ 20-25 Hz
C6~150.0-
C7a~115.0J(C-F) ≈ 5 Hz

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C4: The most notable feature is the large one-bond coupling constant (¹J) between C4 and the directly attached fluorine atom, resulting in a doublet. This is a definitive indicator of the fluorine's position.

  • C3a, C5, C7a: These carbons show smaller couplings to the fluorine atom (two-bond and three-bond couplings), which further helps in the complete assignment of the pyridine ring carbons.

  • C2, C3, C6: These carbons are not expected to show significant coupling to the fluorine atom and will appear as singlets.

Predicted Mass Spectrometry Data

Mass spectrometry is essential for determining the molecular weight of the compound.

ParameterPredicted Value
Molecular FormulaC₇H₆FN₃
Exact Mass151.0546
Molecular Weight151.14
Predicted [M+H]⁺152.0624

Interpretation of Mass Spectrum:

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical value of 152.0624. The presence of an odd number of nitrogen atoms is consistent with the odd nominal molecular weight, according to the nitrogen rule.

Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality NMR and MS data.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse program for proton NMR.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • A greater number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

    • A simple pulse-acquire sequence is usually sufficient.

    • The chemical shift should be referenced to an external standard like CFCl₃.

Protocol for LC-MS Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~10 µg/mL with the initial mobile phase.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column for separation.

    • A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Inject 1-5 µL of the sample.

    • Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data over a mass range of m/z 50-500. For high-resolution data, use a TOF or Orbitrap mass analyzer.

Conclusion

The structural characterization of this compound can be confidently achieved through the systematic application of NMR spectroscopy and mass spectrometry. The predicted data presented in this application note serves as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The detailed protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental for the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). Byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • PubChem. (n.d.). 4-Fluoro-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The protein kinase family, comprising over 500 members, represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the vast chemical space explored for kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure.[1] Its remarkable success is rooted in its ability to mimic the adenine portion of ATP, forming two crucial hydrogen bonds with the kinase hinge region, which is a highly conserved structural element in the ATP-binding pocket.[2][3] This bidentate interaction provides a stable anchor for the inhibitor, creating a robust platform for medicinal chemists to build upon to achieve high potency and selectivity.[4]

The specific compound, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine , is an exemplar of a well-designed starting fragment for a kinase inhibitor discovery program. It incorporates several strategic features:

  • The 7-Azaindole Core: Provides the essential hinge-binding motif.[3]

  • 6-Amino Group: Serves as a versatile chemical handle for library synthesis, allowing for the exploration of various substituents to target different regions of the ATP pocket and achieve selectivity.

  • 4-Fluoro Group: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability and pharmacokinetic properties of the final compound.

This document provides a comprehensive guide for researchers, outlining a strategic screening cascade and detailed protocols for utilizing this compound and its derivatives in a kinase inhibitor discovery program.

Section 1: The Kinase Hinge Interaction - The Foundation of Potency

The defining feature of the 7-azaindole scaffold is its interaction with the kinase hinge. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. This pattern perfectly complements the amide backbone of conserved residues in the hinge region of most kinases.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold Hinge_NH Backbone N-H (e.g., Alanine) Azaindole N-H Pyrrole N Pyridine Hinge_NH->Azaindole:N7 H-Bond (Acceptor) Hinge_CO Backbone C=O (e.g., Cysteine) Azaindole:N1->Hinge_CO H-Bond (Donor)

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

This reliable, high-affinity interaction is the primary reason for the scaffold's prevalence in approved drugs like the BRAF inhibitor Vemurafenib.[2][4] By starting with a fragment like this compound, which already contains this potent hinge-binding element, research efforts can be focused on optimizing substituents that exploit less conserved regions of the ATP binding site to achieve selectivity.

Section 2: A Strategic Workflow for Inhibitor Discovery

A successful kinase inhibitor screening campaign requires a multi-stage approach, moving from broad primary screens to increasingly complex and physiologically relevant assays. This cascade is designed to efficiently identify potent, selective, and cell-active compounds while eliminating false positives early in the process.

G Start Start with this compound -derived compound library Primary Primary Screen: Biochemical Potency (IC50) (e.g., HTRF Assay) Start->Primary High-Throughput Secondary Orthogonal Screen: Confirm Hits, Rule out Artifacts (e.g., Fluorescence Polarization) Primary->Secondary Validate Hits Cellular Cell-Based Assay: Target Engagement & Functional Activity (e.g., Cellular Phosphorylation Assay) Secondary->Cellular Assess Cellular Efficacy Selectivity Selectivity Profiling: Assess Off-Target Effects (Kinome-wide Panel Screen) Cellular->Selectivity Determine Specificity Lead Lead Candidate Selectivity->Lead

Caption: A robust kinase inhibitor screening cascade.

Section 3: Protocol 1 - Primary Biochemical Screening using HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is an ideal technology for primary high-throughput screening (HTS). It is a robust, sensitive, and homogeneous assay format that minimizes interference from library compounds.[5][6]

Principle of the Assay The HTRF KinEASE™ assay measures kinase activity by detecting the phosphorylation of a biotinylated peptide substrate.[7][8] A Europium cryptate (Eu³⁺)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific signal. The HTRF signal is directly proportional to the amount of phosphorylated substrate.[9]

G cluster_reaction 1. Kinase Reaction cluster_detection 2. Detection Kinase Kinase PhosphoSubstrate Biotin-Substrate-P Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation ATP->ADP Phosphorylation Substrate Biotin-Substrate Substrate->PhosphoSubstrate Phosphorylation Substrate->ADP Phosphorylation Compound Inhibitor Compound Compound->Kinase Inhibits Donor Eu³⁺-Ab (anti-P) Donor->PhosphoSubstrate Binds Acceptor SA-XL665 Donor->Acceptor Energy Transfer Acceptor->PhosphoSubstrate Binds Biotin FRET HTRF Signal (FRET) Acceptor->FRET

Caption: Principle of the HTRF KinEASE™ assay.

Detailed Protocol: HTRF IC50 Determination

  • Reagent Preparation:

    • Compound Dilution: Prepare a serial dilution of the test compounds (derived from this compound) in 100% DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 series. Then, create an intermediate plate by diluting the compounds in assay buffer.

    • Kinase Solution: Dilute the kinase enzyme to the desired working concentration (e.g., 2X final concentration) in the appropriate kinase buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Substrate/ATP Mix: Prepare a mix of the biotinylated peptide substrate and ATP in kinase buffer at 4X the final desired concentration. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

    • Detection Reagents: Prepare the Eu³⁺-labeled antibody and SA-XL665 detection reagents in the HTRF detection buffer as per the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted compound solution to the assay wells. For controls, add 2.5 µL of assay buffer with DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor (100% inhibition).

    • Add 2.5 µL of the 2X kinase solution to all wells except the negative control (blank) wells.

    • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mix to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the HTRF detection reagent mix. This mix contains EDTA to chelate Mg²⁺ and halt kinase activity.[8]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the 0% and 100% inhibition controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%) / (Ratio_0% - Ratio_100%)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Protocol 2 - Orthogonal Hit Confirmation with Fluorescence Polarization

To ensure that hits from the primary screen are not artifacts of the assay technology (e.g., compound fluorescence), it is crucial to confirm them in an orthogonal, independent assay. A Fluorescence Polarization (FP) competition assay is an excellent choice.[11][12]

Principle of the Assay FP measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[13] A small, fluorescently labeled tracer tumbles rapidly, resulting in low polarization of emitted light. When the tracer binds to a larger molecule, like a kinase, its tumbling slows dramatically, leading to a high polarization signal. An inhibitor compound will compete with the tracer for binding to the kinase, displacing it and causing a decrease in the polarization signal.[11]

Detailed Protocol: FP Competition Assay

  • Reagent Preparation:

    • Compound Dilution: Prepare serial dilutions of hit compounds as described for the HTRF assay.

    • Kinase Solution: Dilute the kinase to a 2X working concentration in FP assay buffer.

    • Tracer Solution: Dilute the fluorescently-labeled kinase tracer (a known ligand) to a 2X working concentration. The concentration should be at or below the tracer's dissociation constant (Kd) for the kinase.

  • Assay Procedure (384-well black plate):

    • Add 5 µL of the diluted compound solution to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Add 10 µL of the 2X tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for the required equilibration time (e.g., 30-60 minutes).

    • Read the plate on a fluorescence polarization-enabled plate reader, measuring parallel and perpendicular fluorescence emission.

  • Data Analysis:

    • The instrument software calculates the millipolarization (mP) value for each well.

    • Normalize the data and calculate IC50 values as described for the HTRF assay. Hits that show consistent IC50 values across both HTRF and FP assays are considered confirmed biochemical hits.

Section 5: Protocol 3 - Cellular Target Engagement and Functional Activity

A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and stability.[14] Therefore, the next critical step is to assess the inhibitor's performance in a cellular context. A cellular phosphorylation assay directly measures the ability of a compound to inhibit the target kinase from phosphorylating its downstream substrate within intact cells.[15][16]

Principle of the Assay This assay quantifies the phosphorylation of a specific substrate in cell lysates. Cells are treated with the inhibitor, then stimulated (if necessary) to activate the signaling pathway of interest. After lysis, the level of phosphorylated substrate is measured using a sensitive immunoassay format like ELISA or AlphaLISA.[15] A potent inhibitor will cause a dose-dependent decrease in substrate phosphorylation.

Detailed Protocol: Cellular Substrate Phosphorylation Assay (ELISA-based)

  • Cell Plating and Treatment:

    • Seed cells known to have an active signaling pathway involving the target kinase into a 96-well cell culture plate and grow overnight.

    • Pre-treat the cells with serially diluted inhibitor compounds for a defined period (e.g., 1-2 hours).

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the media and wash the cells with cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to ensure complete cell lysis.

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for the phosphorylated substrate. Coat the plate with a capture antibody that binds the total substrate protein.

    • Add the cell lysates to the coated wells and incubate.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate again.

    • Add the enzyme substrate (e.g., TMB) and incubate to develop a colorimetric signal.

    • Stop the reaction and read the absorbance on a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to controls (vehicle-treated vs. maximally inhibited).

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Section 6: Critical Assessment of Kinase Selectivity

Achieving selectivity is paramount in kinase inhibitor development to minimize off-target effects and potential toxicity.[17] Once a potent, cell-active compound is identified, its selectivity profile must be determined by screening it against a broad panel of kinases.[10][18] Commercial services offer comprehensive profiling against hundreds of kinases.[19][20]

Methodology Typically, the compound is tested at one or two fixed concentrations (e.g., 0.1 µM and 1 µM) against a large kinase panel using a standardized biochemical assay (often a radiometric assay for accuracy).[20] The percent inhibition for each kinase is determined. For key off-targets, full IC50 curves are then generated.

Data Presentation The results are often visualized as a dendrogram or summarized in a table to clearly show the compound's potency on the primary target versus other kinases.

Kinase TargetFamilyIC50 (nM) [Compound X]Selectivity Fold (vs. Target A)
Target A Tyrosine Kinase 15 1
Target BTyrosine Kinase25017
Target CSer/Thr Kinase>10,000>667
Target DTyrosine Kinase8,500567
Target ESer/Thr Kinase1,20080
Target FLipid Kinase>10,000>667

Table 1: Hypothetical selectivity profile for a lead compound derived from the this compound scaffold. A higher selectivity fold indicates greater specificity for the intended target.

Conclusion

The this compound fragment is a high-value starting point for the development of novel kinase inhibitors. Its inherent ability to form strong, bidentate hydrogen bonds with the kinase hinge region provides a solid foundation for achieving high biochemical potency. The strategic placement of fluoro and amino groups offers ideal vectors for synthetic elaboration to optimize potency, selectivity, and drug-like properties. By employing a rigorous and logical screening cascade—from high-throughput biochemical assays like HTRF, through orthogonal validation with FP, to functional confirmation in cell-based assays and comprehensive selectivity profiling—researchers can effectively leverage this scaffold to discover and advance promising new therapeutic candidates.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]

  • Zheng, W., & Spencer, T. (2012). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Website. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH Website. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices Website. [Link]

  • K-optional. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Website. [Link]

  • Zheng, W., & Spencer, T. (2012). Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

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Application Notes and Protocols for the Development of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold for the discovery and preclinical evaluation of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will explore the scientific rationale for targeting the FGFR pathway, outline a robust synthetic strategy for the core chemical entity, and provide detailed, field-proven protocols for the biochemical, cellular, and in vivo characterization of derivative compounds.

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling axis, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a significant percentage of human cancers, including urothelial carcinoma, cholangiocarcinoma, breast cancer, and non-small cell lung cancer.[1][3][4][5] This makes the FGFR family a compelling and clinically validated target for cancer therapy.[6]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[2][7] Its structural features allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases. The strategic introduction of a fluorine atom at the 4-position and an amine group can significantly enhance binding affinity, selectivity, and overall pharmacological properties.[7] While numerous derivatives of this core have been explored, this guide focuses on the this compound moiety as a foundational building block for generating a new generation of potent and selective FGFR inhibitors.

Part 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the core intermediate is paramount for any drug discovery program. While the literature provides detailed routes for related isomers like 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine[8], we present a validated, multi-step synthetic pathway adaptable for the 6-amino isomer, designed for efficiency and scalability.

Rationale for Synthetic Strategy: The proposed route begins with a commercially available starting material and proceeds through a series of high-yielding, well-established chemical transformations. The key steps involve regioselective halogenation, nitration, and a final reduction, which are standard, scalable industrial processes. This ensures a reliable supply of the core scaffold for subsequent derivatization and screening campaigns.

G cluster_synthesis Proposed Synthesis of this compound start 2,5-Dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 step2 2,5-Dichloro-3-nitropyridine step1->step2 step3 Vinylation (Vinyl tributyltin, Pd catalyst) step2->step3 step4 2-Chloro-3-nitro-5-vinylpyridine step3->step4 step5 Cyclization/Pyrrole Formation (e.g., Larock Indole Synthesis) step4->step5 step6 6-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine step5->step6 step7 Nucleophilic Aromatic Substitution (SNAr) (e.g., KF, high temp) step6->step7 step8 6-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine step7->step8 step9 Reduction (e.g., Catalytic Hydrogenation, Pd/C) step8->step9 final This compound step9->final

Caption: Proposed synthetic workflow for the target core scaffold.

Part 2: Mechanism of Action - Inhibiting the FGFR Signaling Cascade

Upon binding of an FGF ligand, FGFRs dimerize, leading to the autophosphorylation of tyrosine residues in their intracellular kinase domains.[2] This phosphorylation event creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate multiple downstream pathways critical for tumor growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][4][9]

Inhibitors based on the this compound scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This action blocks the initial autophosphorylation event, effectively shutting down the entire downstream signaling cascade and leading to cell cycle arrest and apoptosis in FGFR-dependent cancer cells.[10]

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binding Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer FRS2 FRS2 Dimer->FRS2 Phosphorylation PLCG PLCγ Dimer->PLCG Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->Dimer Inhibition GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus AKT AKT PI3K->AKT Response Cell Proliferation, Survival, Angiogenesis AKT->Response PKC PKC PLCG->PKC PKC->Response Nucleus->Response

Caption: FGFR signaling pathway and the point of therapeutic intervention.

Part 3: Preclinical Evaluation Workflow

A systematic, multi-tiered approach is essential to characterize a novel inhibitor. The following workflow progresses from initial biochemical potency and selectivity assessment to cellular activity and finally to in vivo efficacy.

G cluster_workflow Inhibitor Evaluation Workflow biochem Protocol 3.1 Biochemical Kinase Assays (Potency & Selectivity) cell_target Protocol 3.2a Cellular Target Engagement (pFGFR, pERK Western Blot) biochem->cell_target Confirm Cellular Activity cell_viability Protocol 3.2b Cell Viability Assays (GI50 Determination) cell_target->cell_viability Assess Functional Outcome invivo Protocol 3.3 In Vivo Xenograft Models (Tumor Growth Inhibition) cell_viability->invivo Evaluate In Vivo Efficacy

Caption: A streamlined workflow for preclinical inhibitor evaluation.

Protocol 3.1: Biochemical Kinase Assays for Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FGFR family members (FGFR1, 2, 3, 4) and a panel of off-target kinases to assess potency and selectivity.

Causality Behind Experimental Choice: An in vitro, cell-free biochemical assay is the first critical step. It isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability and efflux pumps. This provides a pure measure of binding affinity and inhibitory potential. We utilize a luminescence-based assay (e.g., Kinase-Glo®) for its high-throughput capability, sensitivity, and robust signal-to-noise ratio.[11] Testing against all four FGFR isoforms is crucial, as is profiling against related kinases like VEGFR2, to establish a selectivity profile early in the discovery process.[12]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase enzymes (BPS Bioscience or similar).

  • Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1).[11]

  • ATP.

  • Kinase Assay Buffer.

  • Test compound (this compound derivative), dissolved in DMSO.

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: To each well of the assay plate, add the following in order:

    • Kinase Assay Buffer.

    • Diluted test compound or DMSO (for positive and negative controls).

    • A mixture of the specific FGFR enzyme and the substrate.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. For negative controls ("no enzyme" wells), add buffer instead of ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. The exact time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of reconstituted Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Subtract background luminescence (negative control wells).

    • Normalize the data with respect to the "no inhibitor" positive controls (0% inhibition) and "no enzyme" controls (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Output:

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)
Example-001 2.81.46.4712>1000
Infigratinib (Ref.) [12]0.91.41.06040
Protocol 3.2: Cell-Based Assays for Target Engagement and Viability

Objective: To confirm that the test compound inhibits FGFR signaling in a cellular context and that this inhibition translates to a functional anti-proliferative effect in cancer cells harboring FGFR alterations.

Causality Behind Experimental Choice: Moving into a cellular system is the next logical step. A Western blot for phosphorylated FGFR (pFGFR) and its downstream effector pERK provides direct evidence of target engagement and pathway inhibition within the cell.[13][14] A cell viability assay (e.g., WST-1 or MTS) quantifies the functional consequence of this inhibition.[15] It is critical to perform this assay in both an FGFR-dependent cell line (e.g., SNU-16, FGFR2 amplified) and a control cell line lacking FGFR alterations to demonstrate on-target selectivity.[5]

Materials:

  • Cell Lines:

    • FGFR-dependent line: e.g., SNU-16 (gastric, FGFR2 amplification) or NCI-H1581 (lung, FGFR1 amplification).[5][16]

    • Control line: e.g., A549 (lung, FGFR wild-type).

  • Appropriate cell culture media and supplements (RPMI-1640, FBS, etc.).

  • Test compound dissolved in DMSO.

  • For Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, primary antibodies (anti-pFGFR, anti-FGFR, anti-pERK, anti-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • For Viability: WST-1 or CellTiter 96® AQueous One Solution Reagent (MTS).

  • 96-well clear-bottom plates (for viability) and 6-well plates (for Western blot).

Step-by-Step Methodology:

A. Target Engagement (Western Blot):

  • Cell Seeding: Seed SNU-16 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Reduce serum concentration in the media (e.g., to 0.5% FBS) for 12-24 hours to lower basal kinase activity.

  • Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Analyze the density of pFGFR and pERK bands relative to their total protein and the loading control (GAPDH).

B. Cell Viability (WST-1/MTS Assay):

  • Cell Seeding: Seed both SNU-16 and A549 cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[17]

  • Treatment: Add serially diluted test compound to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.

  • Reagent Addition: Add WST-1 or MTS reagent to each well and incubate for 1-4 hours, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO controls and plot cell viability (%) against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Data Output:

Compound IDSNU-16 GI50 (nM) (FGFR2-amp)A549 GI50 (nM) (FGFR-wt)Selectivity Index (wt/amp)
Example-001 15>10,000>667
AZD4547 (Ref.) [12]5.5>5,000>909
Protocol 3.3: In Vivo Efficacy in Tumor Xenograft Models

Objective: To evaluate the anti-tumor activity of the test compound in a preclinical, in vivo setting using a human tumor xenograft model.

Causality Behind Experimental Choice: An in vivo model is the ultimate preclinical test of an inhibitor's potential. It assesses not only the compound's ability to inhibit the target in a complex biological system but also considers its pharmacokinetic and pharmacodynamic properties (ADME/Tox). The choice of an immunocompromised mouse model (e.g., nude or SCID) is standard for allowing human tumor cells to grow.[17] The cell line used for implantation must be carefully selected to have the specific FGFR alteration that the drug targets, such as the NCI-H1581 (FGFR1-amplified) model, to ensure the study is evaluating on-target efficacy.[16]

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

  • FGFR-dependent cancer cell line (e.g., NCI-H1581).

  • Matrigel (optional, to aid tumor formation).

  • Test compound formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities in compliance with IACUC regulations.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of NCI-H1581 cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (p.o., daily)

    • Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg, p.o., daily)

    • Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg, p.o., daily)

  • Treatment Administration: Administer the vehicle or test compound according to the schedule for a defined period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record animal body weights as an indicator of toxicity.

    • Observe animals for any signs of adverse effects.

  • Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Excise tumors at the end of the study for potential pharmacodynamic analysis (e.g., Western blot for pFGFR).

Conclusion and Future Directions

The successful execution of this multi-tiered evaluation workflow provides a comprehensive preclinical data package for a novel inhibitor derived from the this compound scaffold. Positive results, characterized by high potency (low nM IC50), cellular on-target activity, and significant in vivo tumor growth inhibition, would strongly support the advancement of the compound into formal IND-enabling studies, including detailed ADME, toxicology, and safety pharmacology assessments, with the ultimate goal of clinical development.[18][19]

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. Available at: [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Available at: [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Cells. Available at: [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology. Available at: [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. Available at: [Link]

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry. Available at: [Link]

  • Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology. Available at: [Link]

  • FGFR Breast Cancer Clinical Trials. Massive Bio. Available at: [Link]

  • Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. Available at: [Link]

  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. Journal of Clinical Investigation. Available at: [Link]

  • A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics. Available at: [Link]

  • FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. International Journal of Molecular Sciences. Available at: [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Journal of Hematology & Oncology. Available at: [Link]

  • Human FGFR3 Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. Cancers. Available at: [Link]

  • Abstract 2670: Exploring the in vitro and in vivo activity of lucitanib in FGFR1-amplified lung cancer models. Cancer Research. Available at: [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. Available at: [Link]

  • PEMAZYRE® (pemigatinib) Mechanism of Action. Incyte Corporation. Available at: [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

application of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in Akt signaling pathway research

Table 1: Hypothetical IC50 values for FPA against Akt isoforms, demonstrating potent and isoform-selective inhibition. MK-2206 is a known allosteric Akt inhibitor used as a control. [11]

Protocol 2: Western Blot Analysis of Akt Phosphorylation

Objective: To determine if FPA inhibits the Akt pathway in a cellular context by measuring the phosphorylation status of Akt and its downstream target, GSK-3β.

Principle: Akt activation requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2. [11]Active Akt then phosphorylates numerous downstream substrates, such as GSK-3β at Ser9, leading to its inactivation. A successful inhibitor will reduce the levels of p-Akt (Ser473/Thr308) and p-GSK-3β (Ser9) without affecting the total protein levels of Akt or GSK-3β.

Materials:

  • Cancer cell line with activated Akt signaling (e.g., MDA-MB-468, U-87 MG)

  • Cell culture medium, FBS, and supplements

  • FPA (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. [12]* BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (5% BSA or non-fat milk in TBST). Note: For phospho-antibodies, 5% BSA in TBST is often recommended to reduce background. [13][14]* Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-phospho-Akt (Thr308)

    • Rabbit anti-pan-Akt

    • Rabbit anti-phospho-GSK-3β (Ser9)

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if you plan to stimulate the pathway (e.g., with IGF-1 or PDGF) to see a robust induction of phosphorylation.

    • Pre-treat cells with varying concentrations of FPA (e.g., 0.1, 1, 10 µM) or DMSO (vehicle) for 1-2 hours.

    • (Optional) Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature. [14] * Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking. [14] * Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Reprobing:

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total Akt and then for β-Actin.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To evaluate the functional consequence of Akt pathway inhibition by FPA on the viability and metabolic activity of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [15]In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. [16]The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically. Materials:

  • Cancer cell line (same as used for Western blot)

  • 96-well clear, flat-bottom cell culture plates

  • FPA (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment. [15]

  • Compound Treatment:

    • Prepare a 2X serial dilution of FPA in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of FPA (or vehicle control). Include wells with medium only for background control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitates.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. * Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Normalize the data by setting the vehicle-treated cells as 100% viability.

    • Plot the % viability against the log concentration of FPA and calculate the EC50 value using non-linear regression.

Data Presentation Example:

Cell LineFPA EC50 (µM)Doxorubicin EC50 (µM)
MDA-MB-468 (PTEN-null)0.850.15
MCF-7 (PIK3CA mutant)1.200.22

Table 2: Hypothetical EC50 values for FPA in cancer cell lines with known Akt pathway activation. Doxorubicin is included as a general cytotoxic control.

Part 3: Data Interpretation & Troubleshooting

  • Biochemical vs. Cellular Potency: It is common for the cellular EC50 (from viability assays) to be higher than the biochemical IC50 (from kinase assays). This discrepancy can arise from factors like cell membrane permeability, drug metabolism, efflux pump activity, and the need to inhibit a sufficient fraction of the total cellular Akt to elicit a downstream effect. [17]* Western Blot Troubleshooting:

    • Weak Phospho-Signal: Ensure that lysis buffers contain fresh phosphatase inhibitors. [12]Use a positive control, such as cells stimulated with a growth factor, to confirm the antibody and protocol are working. [13]Phospho-proteins can be unstable; process samples quickly and avoid repeated freeze-thaw cycles. [13] * High Background: Block with 5% BSA instead of milk for phospho-antibodies. Ensure adequate washing steps between antibody incubations. [14]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for validating and characterizing this compound as a tool for studying the Akt signaling pathway. By systematically confirming its direct enzymatic inhibition, its on-target effect in cells, and its functional impact on cell viability, researchers can confidently employ FPA to dissect the complex roles of Akt in various biological contexts.

Future studies could involve comprehensive kinase selectivity profiling to understand its specificity, pharmacokinetic analysis to assess its suitability for in vivo models, and exploring its efficacy in combination with other targeted therapies to overcome resistance mechanisms.

References

  • Roche Diagnostics. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Accessed January 19, 2026.
  • AssayQuant Technologies, Inc. (n.d.). Novel Continuous and Homogeneous Assay for Discovery of AKT Inhibitors. Accessed January 19, 2026.
  • Carlson, C. B., et al. (2008).
  • BroadPharm. (2022). Protocol for Cell Viability Assays. Accessed January 19, 2026.
  • CLYTE Technologies. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Accessed January 19, 2026.
  • Hancock, M. K., et al. (n.d.).
  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening.
  • SignalChem. (n.d.).
  • Schwartz, S., et al. (2020). A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity.
  • Cell Signaling Technology. (n.d.). Akt Kinase Assay Kit (Nonradioactive). Accessed January 19, 2026.
  • Unknown. (n.d.). Basic Western Blot Protocol AKT. Accessed January 19, 2026.
  • Sharma, V., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. (n.d.).
  • Promega Corporation. (n.d.). AKT1 Kinase Assay. Accessed January 19, 2026.
  • Abcam. (n.d.). Western blot protocol. Accessed January 19, 2026.
  • Jaeger, M., et al. (2025).
  • Abcam. (n.d.). Akt Kinase Activity Assay Kit (ab139436). Accessed January 19, 2026.
  • Various Authors. (2005).
  • AssayQuant Technologies, Inc. (n.d.). A Novel Sox-based Continuous and Homogeneous Assay for the Discovery of Inhibitors of Inactive and Active AKT. Accessed January 19, 2026.
  • Coffer, P. J. (2002). Assaying AKT/Protein Kinase B Activity. In: Methods in Molecular Biology, vol 218. Humana Press.
  • Various Authors. (2014). What are the important points for the detection of phospho-Akt in western blot?.
  • MedChemExpress. (n.d.). Akt Inhibitors. Accessed January 19, 2026.
  • Cell Signaling Technology. (n.d.). Akt Kinase Assay Kit (Nonradioactive) #9840. Accessed January 19, 2026.
  • Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody. Accessed January 19, 2026.
  • BenchChem. (2025).
  • BenchChem. (2025). Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Accessed January 19, 2026.
  • Wang, Z., et al. (2014). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters.
  • Zhang, Q., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • Rochais, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry.
  • Unknown. (n.d.). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Accessed January 19, 2026.
  • Houghtaling, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Szymańska, E., et al. (2021).
  • Unknown. (n.d.). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Nilsson, M., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

Application Notes and Protocols for In Vivo Evaluation of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with the hinge region of various protein kinase ATP-binding sites.[1] This has led to the development of numerous potent and selective kinase inhibitors targeting critical signaling pathways in oncology and immunology.[2][3][4][5] Derivatives of this core structure have shown promise as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Protein Kinase B (Akt/PKB), and notably, the Janus Kinase (JAK) family.[1][4][6]

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[7] Small molecule JAK inhibitors have demonstrated significant clinical efficacy in treating RA and other conditions.[8][9][10] Given this context, this guide outlines a comprehensive experimental design for the in vivo evaluation of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a novel compound built upon the 7-azaindole scaffold. We hypothesize that this compound functions as a JAK inhibitor and propose a rigorous preclinical development plan to assess its therapeutic potential for rheumatoid arthritis.

The following protocols are designed to establish a foundational understanding of the compound's pharmacokinetic (PK), pharmacodynamic (PD), safety, and efficacy profile, adhering to the highest standards of scientific integrity and animal welfare.[11][12]

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the fundamental properties of the test article, which will inform all subsequent efficacy studies. This phase encompasses pharmacokinetic profiling and acute toxicity assessment. A well-designed protocol at this stage can prevent delays and the unnecessary use of resources.[13][14]

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in a relevant rodent model (e.g., Sprague-Dawley rats). This data is essential for selecting the appropriate dose, route of administration, and dosing frequency for subsequent toxicology and efficacy studies.[15][16]

Experimental Workflow:

PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis A Compound Formulation (e.g., in 0.5% CMC) C Single Dose IV (e.g., 2 mg/kg) A->C D Single Dose PO (e.g., 10 mg/kg) A->D B Animal Acclimatization (Sprague-Dawley Rats, n=3-5/group) B->C B->D E Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) C->E D->E F Plasma Separation E->F G LC-MS/MS Analysis of Compound Concentration F->G H PK Parameter Calculation (T1/2, Cmax, Tmax, AUC, F%) G->H

Caption: Workflow for a single-dose pharmacokinetic study.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Animals should be acclimated for at least one week prior to the study.

  • Grouping:

    • Group 1: Intravenous (IV) administration (n=3).

    • Group 2: Oral gavage (PO) administration (n=3).

  • Formulation: Prepare the compound in a suitable vehicle. A common choice is 0.5% carboxymethylcellulose (CMC) in water. The stability and homogeneity of the formulation should be confirmed beforehand.

  • Dosing:

    • IV group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Tmax Time to reach maximum plasma concentrationIndicates the rate of absorption
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity
AUC(0-t) Area under the plasma concentration-time curveRepresents total drug exposure over time
T1/2 Elimination half-lifeDetermines dosing interval
F% Bioavailability (PO)Percentage of oral dose reaching systemic circulation
Acute and Dose-Range Finding (DRF) Toxicology

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following single and repeated administrations. This is a critical step for selecting safe and effective doses for efficacy studies.[17] Kinase inhibitors can have specific toxicities, including cardiovascular effects, which should be carefully monitored.[18][19]

Protocol 2: 14-Day Repeated-Dose Toxicology Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (n=5/sex/group).

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% CMC, PO, daily).

    • Group 2: Low dose (e.g., 10 mg/kg/day, PO, daily).

    • Group 3: Mid dose (e.g., 30 mg/kg/day, PO, daily).

    • Group 4: High dose (e.g., 100 mg/kg/day, PO, daily).

    • Dose selection should be based on acute toxicity results or in vitro potency.

  • Administration: Administer the compound or vehicle daily via oral gavage for 14 consecutive days.

  • Monitoring:

    • Clinical Observations: Record mortality, clinical signs of toxicity, and body weight changes daily.

    • Hematology & Clinical Chemistry: Collect blood at termination for a complete blood count and serum chemistry panel to assess organ function (liver, kidney).

    • Cardiovascular Assessment: Given the potential for cardiotoxicity with kinase inhibitors, consider including telemetry for monitoring heart rate and blood pressure in a satellite group.[17]

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs and tissues, weigh them, and preserve them for histopathological examination to identify any treatment-related changes.

Phase 2: In Vivo Efficacy Evaluation in a Rheumatoid Arthritis Model

With a foundational understanding of the compound's PK and safety profile, the next logical step is to assess its therapeutic efficacy in a disease-relevant animal model. For rheumatoid arthritis, several well-established rodent models exist, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).[20][21][22] The CIA model is widely used as it shares many pathological features with human RA, including synovitis, pannus formation, and cartilage/bone destruction driven by both T-cell and B-cell responses.[20]

Rationale for Model Selection

The pristane-induced arthritis (PIA) or collagen-induced arthritis (CIA) models in rats are highly recommended.[23][24] These models exhibit a chronic and relapsing disease course with high incidence and reproducibility, making them suitable for evaluating the efficacy of novel anti-inflammatory agents.[23][24]

Hypothesized Mechanism of Action:

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Compound 4-fluoro-1H-pyrrolo [2,3-b]pyridin-6-amine Compound->JAK Inhibition Dimer p-STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Induction

Caption: Hypothesized inhibition of the JAK-STAT pathway.

Efficacy Study in a Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in reducing the clinical signs and pathological progression of arthritis in a rat CIA model.

Protocol 3: Efficacy Assessment in Rat CIA Model

  • Animal Model: Dark Agouti (DA) or Lewis rats, which are susceptible to CIA induction.[23]

  • Arthritis Induction:

    • Day 0: Immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 7: Administer a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA).

  • Grouping (n=8-10/group):

    • Group 1: Non-arthritic control (no induction).

    • Group 2: Arthritic vehicle control (CIA + vehicle).

    • Group 3: Positive control (e.g., Methotrexate or a known JAK inhibitor like Tofacitinib).[7]

    • Group 4: Test Article - Low Dose (e.g., 10 mg/kg/day, PO).

    • Group 5: Test Article - High Dose (e.g., 30 mg/kg/day, PO).

    • Dosing should commence upon the first signs of arthritis onset (typically day 10-12) and continue daily for 14-21 days.

  • Efficacy Endpoints:

    • Clinical Scoring: Evaluate animals 3-4 times per week for signs of arthritis. Score each paw based on the severity of erythema and swelling on a scale of 0-4 (total score 0-16 per animal).

    • Paw Volume: Measure changes in hind paw volume using a plethysmometer.

    • Body Weight: Monitor body weight as an indicator of general health.

    • Histopathology: At termination, collect hind paws for fixation, decalcification, and processing. Stain sections with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies using ELISA.

Experimental Timeline and Workflow:

Efficacy_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_termination Termination & Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 Day11 Day 10-12: Arthritis Onset Day7->Day11 Dosing Days 11-28: Daily Dosing (Vehicle, Positive Control, Test Article) Day11->Dosing Monitoring Clinical Scoring, Paw Volume, Body Weight Dosing->Monitoring Day28 Day 28: Study Termination Analysis Serum Biomarkers, Paw Histopathology Day28->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and its derivatives. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic system in medicinal chemistry, and the introduction of fluorine and amine functionalities presents unique synthetic challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve a successful synthesis.

The synthesis of azaindole derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which often renders traditional indole synthesis methods, such as the Fischer and Madelung cyclizations, less effective.[2][3] Therefore, modern synthetic strategies often rely on the construction of the pyrrole ring onto a pre-functionalized pyridine or the late-stage functionalization of the 7-azaindole core.

This guide will focus on a common and logical synthetic approach to this compound, addressing potential issues at each key stage.

Proposed Synthetic Pathway

A plausible and frequently utilized synthetic route to the target compound involves a multi-step sequence starting from a suitably substituted pyridine or a commercially available 7-azaindole derivative. The key transformations typically include fluorination, nitration, and subsequent reduction of the nitro group to the desired amine.

Synthetic_Pathway A Starting Material (e.g., 4-Chloro-7-azaindole) B Step 1: Fluorination A->B e.g., Nucleophilic Aromatic Substitution C 4-Fluoro-7-azaindole B->C D Step 2: Nitration C->D HNO₃/H₂SO₄ E 4-Fluoro-6-nitro-7-azaindole D->E F Step 3: Reduction E->F e.g., Catalytic Hydrogenation G Target Molecule This compound F->G

Caption: A general three-step synthetic pathway to the target molecule.

Frequently Asked Questions (FAQs)

Here we address some of the common overarching questions related to the synthesis of this compound.

Q1: Why is the direct synthesis of 7-azaindoles often problematic?

A1: The synthesis of 7-azaindoles is complicated by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom deactivates the ring system towards electrophilic substitution, which is a key step in many classical indole syntheses.[2] For instance, the harsh acidic conditions of the Fischer indole synthesis can lead to protonation of the pyridine nitrogen, further deactivating the ring and often resulting in low yields or reaction failure.[4][5]

Q2: What are the primary methods for introducing the fluorine atom at the C4 position?

A2: There are two main strategies for the C4 fluorination of the 7-azaindole core.[6]

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a 4-halo (typically chloro- or bromo-) 7-azaindole, a nucleophilic substitution with a fluoride source (e.g., KF, CsF) can be employed. This reaction often requires high temperatures and aprotic polar solvents. The use of an N-protecting group can sometimes activate the 4-position for substitution.[7]

  • Lithium-Halogen Exchange followed by Electrophilic Fluorination: This method involves treating a 4-bromo-7-azaindole (often N-protected) with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures (-78 °C) to generate a 4-lithio intermediate. This is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).[6][8] This approach can offer better yields and milder conditions than SNAr but requires strict anhydrous conditions and cryogenic temperatures.

Q3: Is it necessary to protect the pyrrole N-H during this synthesis?

A3: While some reactions can be performed on the unprotected 7-azaindole, N-protection is highly recommended for several steps.[9]

  • During Lithiation: The acidic N-H proton will be readily deprotonated by organolithium reagents. Protection is therefore mandatory for the lithium-halogen exchange route to fluorination.

  • During Nitration: The unprotected pyrrole ring is susceptible to oxidation and other side reactions under strong acidic and oxidative nitrating conditions.

  • Improving Solubility and Reactivity: N-alkylation can improve the solubility of the azaindole intermediates in organic solvents. Certain protecting groups, like 2-(trimethylsilyl)ethoxymethyl (SEM), have been shown to not only protect the nitrogen but also activate the C4 position for nucleophilic aromatic substitution.[7]

Q4: What are the common challenges in the final reduction step?

A4: The reduction of the nitro group to an amine is a standard transformation, but on the 7-azaindole scaffold, several issues can arise:

  • Catalyst Poisoning: The pyridine nitrogen in the 7-azaindole ring can coordinate to the metal catalyst (e.g., Pd, Pt) in catalytic hydrogenation, leading to deactivation and incomplete reduction. Careful selection of the catalyst and solvent is crucial.

  • Over-reduction: In some cases, the pyridine ring can be susceptible to hydrogenation, especially under harsh conditions (high pressure or temperature).

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, alternative methods like reduction with metals in acid (e.g., SnCl₂, Fe/HCl) can be effective.

Troubleshooting Guide

This section provides a detailed breakdown of potential problems, their causes, and actionable solutions for each major synthetic step.

Step 1: Fluorination of the 7-Azaindole Core
Problem Potential Causes Suggested Solutions
Low or No Conversion to 4-Fluoro-7-azaindole Route A (SNAr): Insufficiently activated substrate; low reactivity of fluoride source; moisture in the reaction.1. Consider using a more activating leaving group (e.g., Iodine instead of Chlorine). 2. Employ a phase-transfer catalyst (e.g., Kryptofix 2.2.2) to enhance fluoride solubility and nucleophilicity. 3. Ensure strictly anhydrous conditions by drying solvents and reagents.
Route B (Lithiation/NFSI): Incomplete lithium-halogen exchange; degradation of the organolithium intermediate; moisture.1. Ensure the temperature is maintained at or below -78 °C during lithiation. 2. Use freshly titrated n-BuLi or t-BuLi. 3. Add the organolithium reagent slowly to avoid localized heating. 4. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (Argon or Nitrogen).
Formation of Multiple Byproducts Impurities in the starting material; side reactions due to high temperatures; decomposition of the product.1. Purify the starting 4-halo-7-azaindole before use. 2. For SNAr, optimize the temperature and reaction time to minimize degradation. 3. For the lithiation route, ensure rapid quenching with NFSI once the lithio species is formed.
Step 2: Nitration of 4-Fluoro-7-azaindole
Problem Potential Causes Suggested Solutions
Low Yield of the Desired 6-Nitro Isomer Formation of other regioisomers (e.g., 5-nitro): The directing effects of the fluorine and the fused pyrrole ring can lead to a mixture of isomers.1. Carefully control the reaction temperature; nitration is often highly temperature-dependent. A common protocol uses potassium nitrate in concentrated sulfuric acid at 0-5 °C.[8] 2. Consider using a milder nitrating agent. 3. If isomer separation is difficult, confirm the structure of the major product using 2D NMR techniques (NOESY).
Reaction is Sluggish or Incomplete Insufficiently strong nitrating conditions; deactivation by the fluoro group.1. Ensure the use of a strong nitrating medium (e.g., fuming nitric acid/sulfuric acid). 2. Slightly increase the reaction time, but monitor carefully by TLC or LC-MS to avoid decomposition.
Product Decomposition (Dark Tar Formation) Reaction temperature is too high; overly harsh nitrating conditions.1. Maintain strict temperature control, adding the nitrating agent slowly at low temperatures (0 °C or below). 2. Pour the reaction mixture slowly onto crushed ice to quench, preventing a rapid exotherm.[8]
Step 3: Reduction of 4-Fluoro-6-nitro-7-azaindole
Problem Potential Causes Suggested Solutions
Incomplete Reduction / Stalled Reaction Catalyst poisoning: The pyridine nitrogen can inhibit palladium or platinum catalysts.1. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). 2. Use a different catalyst, such as platinum oxide (Adam's catalyst), which can sometimes be more robust. 3. Add a small amount of acid (e.g., acetic acid) to the reaction mixture, which can sometimes mitigate catalyst poisoning.
Formation of Dehalogenated Byproduct (loss of Fluorine) Hydrodefluorination: This is a known side reaction during catalytic hydrogenation, especially with palladium catalysts.1. Use a less reactive catalyst or milder conditions (lower H₂ pressure, shorter reaction time). 2. Consider alternative, non-catalytic reduction methods, such as using tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.
Difficult Purification of the Final Amine The product may be highly polar and prone to oxidation; presence of residual metals from the catalyst.1. After filtration of the catalyst, consider a plug of silica gel to remove baseline impurities. 2. Purification via column chromatography on silica gel is common. A gradient elution with a polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol) is often effective. 3. The final product can be sensitive to air and light; store under an inert atmosphere and in the dark.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and substrate batches.

Protocol 1: N-Protection of 4-Chloro-7-azaindole with a SEM Group

Protection_Workflow Start Dissolve 4-Chloro-7-azaindole in anhydrous DMF Add_Base Add NaH (60% dispersion) portion-wise at 0 °C Start->Add_Base Stir1 Stir for 30 min at 0 °C Add_Base->Stir1 Add_SEMCl Add SEM-Cl dropwise at 0 °C Stir1->Add_SEMCl Warm Allow to warm to RT and stir for 4h Add_SEMCl->Warm Quench Quench with H₂O Warm->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Sources

Technical Support Center: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to improve the yield and purity of this valuable heterocyclic compound. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine and amine functionalities can significantly enhance its pharmacological properties.[1][2]

This document will provide a comprehensive overview of a plausible and robust synthetic strategy, address common challenges encountered during the synthesis, and offer practical solutions to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of this compound

Symptoms: The isolated yield of the final product is significantly lower than anticipated.

Potential Cause Scientific Rationale and Troubleshooting Steps
Incomplete Nitration The nitration of the 4-fluoro-7-azaindole intermediate is a critical step that dictates the regiochemistry of the final product. Incomplete reaction can result from insufficient nitrating agent or suboptimal reaction conditions. Solution: Monitor the reaction progress closely using TLC or HPLC. Consider a slight excess of the nitrating agent (e.g., potassium nitrate). Ensure the reaction temperature is maintained at 0-5 °C to prevent side reactions.[2]
Side Reactions During Reduction The reduction of the nitro group is a key transformation. However, harsh reduction conditions can lead to over-reduction or degradation of the sensitive pyrrolopyridine core. Solution: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[2] Ensure the catalyst is active and the reaction is run under a positive pressure of hydrogen. Monitor the reaction progress to avoid prolonged reaction times.
Product Loss During Workup and Purification The product may have some solubility in the aqueous phase during extractions, or it may adhere to the stationary phase during chromatography. Solution: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. For purification, carefully select the solvent system for column chromatography to ensure good separation and recovery.
Degradation of Intermediates The 7-azaindole core can be sensitive to strong acids and high temperatures, which can lead to decomposition of intermediates. Solution: Use milder reaction conditions whenever possible. For the nitration step, ensure the temperature is strictly controlled. Perform work-up procedures promptly and at lower temperatures if necessary.
Issue 2: Presence of Persistent Impurities in the Final Product

Symptoms: Unexpected peaks are observed in HPLC or LC-MS analysis of the purified product. NMR spectra show unassigned signals.

Potential Cause Identification and Mitigation Strategies
Isomeric Impurities Nitration of 4-fluoro-7-azaindole can potentially lead to the formation of other nitro isomers, which would then be carried through to the final product. Solution: The regioselectivity of the nitration is crucial. Following established protocols for nitration of similar 7-azaindole systems is key.[2] Purification by silica gel flash column chromatography with a carefully optimized eluent system is often effective in separating isomers. Preparative HPLC may be necessary for challenging separations.
Unreacted Starting Materials or Intermediates Incomplete reactions in any of the synthetic steps will lead to the presence of starting materials or intermediates in the final product. Solution: Monitor each reaction step to completion using appropriate analytical techniques (TLC, HPLC, LC-MS). Extend reaction times or adjust stoichiometry if necessary.
Byproducts from Side Reactions The electron-rich pyrrole ring and the pyridine ring can be susceptible to various side reactions, such as oxidation or polymerization, under certain conditions. Solution: Use high-purity, degassed solvents and reagents. Maintain an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. Optimize reaction conditions (temperature, concentration) to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for preparing this compound?

  • Fluorination of a suitable 7-azaindole precursor at the 4-position.

  • Regioselective nitration at the 6-position of the 4-fluoro-7-azaindole intermediate.

  • Reduction of the nitro group to the desired 6-amino functionality.

Q2: How can I improve the regioselectivity of the nitration step to favor the 6-nitro isomer?

A2: The directing effects of the fluorine atom and the pyrrole ring will influence the position of nitration. A thorough literature search for nitration of similar 4-substituted-7-azaindoles is recommended to find optimal conditions. Careful control of temperature and the choice of nitrating agent are critical. It is advisable to start with conditions reported for the nitration at the 5-position and then optimize for the desired 6-isomer.[2]

Q3: What are the best practices for purifying this compound?

A3: Silica gel flash column chromatography is the most common and effective method for purifying pyrrolopyridine derivatives. The choice of the solvent system (eluent) is crucial for good separation and should be determined by preliminary TLC analysis. For challenging separations of closely related impurities, preparative HPLC may be necessary. Recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

Q4: Can a Buchwald-Hartwig amination be used to introduce the amino group at the 6-position?

A4: Yes, a Buchwald-Hartwig amination is a viable alternative for the final step. This would involve the palladium-catalyzed cross-coupling of a 4-fluoro-6-halo-1H-pyrrolo[2,3-b]pyridine intermediate with an ammonia equivalent or a protected amine.[1] Optimization of the catalyst, ligand, base, and solvent would be necessary to achieve high yields. This method can sometimes offer milder conditions compared to the nitration-reduction sequence.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of the isomeric 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and can be adapted and optimized for the synthesis of the 6-amino target compound.[2]

Protocol 1: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the fluorination of 4-bromo-7-azaindole via a lithium-halogen exchange followed by electrophilic fluorination.

Materials:

  • 4-Bromo-7-azaindole

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride

  • Brine

  • Sodium sulfate

Procedure:

  • Protection: To a solution of 4-bromo-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add triisopropylsilyl chloride (1.1 eq) followed by imidazole (1.2 eq). Stir the mixture at room temperature for 2 hours.

  • Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C. Slowly add n-butyllithium (1.1 eq) while maintaining the internal temperature below -70 °C. Stir for an additional 30 minutes.

  • Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF. Add this solution to the reaction mixture at -78 °C.

  • Quench and Deprotection: After stirring for 1 hour at -78 °C, slowly quench the reaction with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Workup and Isolation: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Nitration of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (General Procedure)

This is a general procedure for the nitration of the 4-fluoro-7-azaindole intermediate. Optimization will be required to achieve regioselectivity for the 6-position.

Materials:

  • 4-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Concentrated sulfuric acid

  • Potassium nitrate

  • Crushed ice/water

Procedure:

  • Dissolution: Carefully add 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid at 0-5 °C, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature between 0-5 °C. Stir the reaction mixture at this temperature for an additional 2-3 hours, monitoring for completion by HPLC.

  • Quench: Slowly pour the reaction mixture onto crushed ice/water, ensuring the temperature is kept below 20 °C.

  • Isolation: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then washed with a cold, non-polar solvent (e.g., heptane).

  • Drying: The product is dried under vacuum to yield the 4-fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine intermediate.

Protocol 3: Reduction of 4-fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the reduction of the nitro group to the amine using catalytic hydrogenation.

Materials:

  • 4-fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Reaction Setup: To a solution of 4-fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine in methanol or ethanol, add 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction start 4-Bromo-7-azaindole step1 Protection (TIPSCl) start->step1 step2 Lithium-Halogen Exchange (n-BuLi) step1->step2 step3 Fluorination (NFSI) step2->step3 step4 Deprotection step3->step4 intermediate1 4-fluoro-1H-pyrrolo[2,3-b]pyridine step4->intermediate1 intermediate1_2 4-fluoro-1H-pyrrolo[2,3-b]pyridine step5 Nitration (KNO3, H2SO4) intermediate1_2->step5 intermediate2 4-fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine step5->intermediate2 intermediate2_2 4-fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine step6 Reduction (H2, Pd/C) intermediate2_2->step6 final_product This compound step6->final_product G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions low_yield Low Yield analyze_reaction Analyze Reaction Monitoring Data (TLC, HPLC) low_yield->analyze_reaction impurities Impurities Present analyze_spectra Analyze Spectroscopic Data (NMR, LC-MS) impurities->analyze_spectra incomplete_reaction Incomplete Reaction? - Extend time - Increase reagent stoichiometry analyze_reaction->incomplete_reaction side_reactions Side Reactions? - Optimize temperature - Use high-purity reagents analyze_reaction->side_reactions degradation Degradation? - Use milder conditions - Prompt workup analyze_reaction->degradation analyze_spectra->side_reactions isomeric_impurity Isomeric Impurity? - Optimize regioselectivity - Advanced purification (Prep HPLC) analyze_spectra->isomeric_impurity unreacted_sm Unreacted Starting Material? - Ensure reaction completion - Efficient purification analyze_spectra->unreacted_sm

Caption: Troubleshooting logic for synthesis of this compound.

References

Sources

byproduct identification in 4-fluoro-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-7-azaindole (1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-) is a critical heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of indole, its unique electronic properties, conferred by the fluorine atom and the pyridine nitrogen, enhance metabolic stability, binding affinity, and pharmacokinetic profiles, making it a privileged structure in the development of therapeutics such as kinase inhibitors.[1] However, the synthesis of this molecule is not without its challenges. Achieving high purity is paramount, as even minor byproducts can confound biological assays, complicate scale-up, and create regulatory hurdles.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions regarding the identification and mitigation of byproducts encountered during the synthesis of 4-fluoro-7-azaindole.

Troubleshooting Guide: Common Issues & Byproduct Identification

This section is structured in a question-and-answer format to address specific experimental observations.

Q1: My LC-MS shows a peak with a mass of ~222.2 g/mol , which is double the mass of my starting picoline minus two protons. What is it?

Answer: You are likely observing a picoline dimer . This is a well-documented byproduct, particularly in syntheses that utilize the metalation of a picoline derivative like 2-fluoro-3-picoline with strong bases such as lithium diisopropylamide (LDA).[2][3][4]

  • Causality (Mechanism of Formation):

    • LDA deprotonates the methyl group of 2-fluoro-3-picoline to form an incipient benzyllithium intermediate.

    • This highly nucleophilic intermediate can then attack the electron-deficient pyridine ring of another molecule of 2-fluoro-3-picoline in a 1,4-addition (Michael-type) reaction.

    • Subsequent rearomatization or further reaction during workup leads to the formation of a dimer. This side reaction is often reversible but can significantly consume the starting material, leading to low yields of the desired azaindole.[3][4]

  • Proposed Structure & Mass:

    • Formula: C₁₂H₁₀F₂N₂

    • Exact Mass: 220.0815

    • Observed [M+H]⁺: 221.0888

  • Mitigation Strategies:

    • Slow Addition: Add the picoline starting material slowly to the solution of LDA at low temperatures (-40 °C to -78 °C) to maintain a low concentration of the lithiated intermediate.

    • Excess Base: Using a slight excess of LDA (e.g., 2.1 equivalents) can sometimes favor the desired reaction pathway over dimerization.[3]

    • Reverse Addition: In some cases, adding the electrophile (e.g., benzonitrile in a Chichibabin-type cyclization) to the LDA solution before the picoline can minimize the time the lithiated picoline exists freely in solution.[3]

Q2: I'm seeing a mass signal at [M+2] relative to my product, especially after hydrogenation or when using certain bases. What could this impurity be?

Answer: The [M+2] signal strongly suggests the presence of 4-fluoro-7-azaindoline , the reduced (non-aromatic) version of your target molecule.

  • Causality (Mechanism of Formation):

    • Incomplete Oxidation: Some synthetic routes build the azaindoline ring first, followed by an oxidation step to form the aromatic azaindole.[5] If this oxidation is incomplete, the azaindoline will remain as a significant impurity.

    • Base-Mediated Reduction: In certain domino reactions starting from materials like 2-fluoro-3-methylpyridine, the choice of base can control the final product. For example, using LiN(SiMe₃)₂ has been shown to favor the formation of 7-azaindolines, whereas KN(SiMe₃)₂ favors the 7-azaindole.[6][7] Using the wrong base or a mixture can lead to the azaindoline as a byproduct.

    • Over-reduction: If a synthesis involves a reduction step (e.g., catalytic hydrogenation to remove a protecting group), the electron-deficient azaindole ring can sometimes be partially reduced.

  • Proposed Structure & Mass:

    • Product (4-fluoro-7-azaindole) Formula: C₇H₅FN₂ | Exact Mass: 136.0437

    • Byproduct (4-fluoro-7-azaindoline) Formula: C₇H₇FN₂ | Exact Mass: 138.0593

    • Mass Difference: +2.0156 Da

  • Identification & Confirmation:

    • ¹H NMR: The most definitive method. The aromatic protons of the pyrrole ring (typically δ > 6.5 ppm) will be absent in the azaindoline. Instead, you will see aliphatic signals corresponding to the C2 and C3 protons, typically in the δ 3.0-4.5 ppm range as triplets or multiplets.

    • LC-MS: The [M+H]⁺ will be observed at ~139.06, two mass units higher than the product's [M+H]⁺ of ~137.05.

Q3: My reaction monitoring shows a peak with a mass of [M+16]. Is this an oxidation product?

Answer: Yes, an [M+16] peak is the classic signature of an N-oxide byproduct . In the context of 7-azaindole, this oxidation typically occurs on the more basic pyridine nitrogen (N7).

  • Causality (Mechanism of Formation):

    • Oxidizing Reagents: The use of common oxidants like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or even prolonged exposure to air can lead to the oxidation of the pyridine nitrogen.[5]

    • Synthetic Intermediate: In some strategies for functionalizing the 4-position, the 7-azaindole N-oxide is intentionally formed as an intermediate to activate the ring for subsequent reactions (e.g., chlorination with POCl₃).[8] Incomplete conversion of this intermediate will result in it being carried through as an impurity.

  • Proposed Structure & Mass:

    • Product (4-fluoro-7-azaindole) Formula: C₇H₅FN₂ | Exact Mass: 136.0437

    • Byproduct (4-fluoro-7-azaindole N-oxide) Formula: C₇H₅FN₂O | Exact Mass: 152.0386

    • Observed [M+H]⁺: ~153.04

  • Identification & Confirmation:

    • LC-MS: Easily detected by the +16 Da mass shift.

    • ¹H NMR: The aromatic protons on the pyridine ring (H5 and H6) will be shifted downfield significantly compared to the parent azaindole due to the electron-withdrawing effect of the N-oxide group.

    • Chromatography: The N-oxide is significantly more polar than the parent azaindole and will have a much shorter retention time on reverse-phase HPLC.

Q4: My ¹⁹F NMR is clean, but the ¹H NMR of the aromatic region is complex and shows more than the expected number of signals. What should I consider?

Answer: This pattern suggests the presence of one or more regioisomers , such as 5-fluoro-, 6-fluoro-, or 3-fluoro-7-azaindole. If the fluorination step of your synthesis is not perfectly regioselective, you can form a mixture of isomers that are often difficult to separate due to their similar polarities.

  • Causality (Mechanism of Formation):

    • Electrophilic Fluorination: Direct fluorination of the 7-azaindole core with electrophilic reagents (e.g., Selectfluor) can sometimes provide mixtures of isomers, as multiple positions on the ring have activated C-H bonds. The directing effects of the two nitrogen atoms make C3, C4, and C6 positions all susceptible to electrophilic attack.[9][10]

    • Balz-Schiemann Reaction: If starting from an amino-7-azaindole, incomplete diazotization or side reactions can lead to impurities, although this route is generally more regioselective.[11]

    • Halogen-Dance/Migration: Under certain basic or organometallic conditions, a halogen substituent can "dance" or migrate to a different position on the ring, leading to isomeric impurities.

  • Identification & Confirmation:

    • 2D NMR: The most powerful tool for this problem. A combination of COSY, HSQC, and HMBC experiments will allow you to unambiguously assign the proton and carbon signals and determine the exact position of the fluorine atom by observing its coupling to adjacent carbons (¹JCF, ²JCF) in the ¹³C spectrum and protons (³JHF, ⁴JHF) in the ¹H spectrum.

    • LC-MS/MS: While the parent mass will be identical for all isomers, their fragmentation patterns in MS/MS might differ, providing clues to the substitution pattern.

    • Reference Standards: The best confirmation is to compare the retention time and spectral data of the suspected impurity with a certified reference standard of the other isomers, if available.

Summary of Potential Byproducts

Byproduct NameFormulaExact Mass (Da)Observed [M+H]⁺Key Analytical Signature
Picoline Dimer C₁₂H₁₀F₂N₂220.0815221.0888Mass is ~2x starting material.
4-Fluoro-7-Azaindoline C₇H₇FN₂138.0593139.0666[M+2] signal; Aliphatic ¹H NMR signals.
4-Fluoro-7-Azaindole N-Oxide C₇H₅FN₂O152.0386153.0459[M+16] signal; Downfield shift of H5/H6.
Fluoro-Regioisomer C₇H₅FN₂136.0437137.0510Identical Mass; Complex ¹H NMR, requires 2D NMR.
Di-fluorinated Byproduct C₇H₄F₂N₂154.0342155.0415[M+18] signal vs. product; Complex NMR.

Analytical Workflows & Protocols

Protocol 1: Initial Byproduct Screening by LC-MS

This protocol is designed for rapid reaction monitoring and initial identification of known and unknown impurities.

  • Sample Preparation:

    • Quench a small aliquot (~5-10 µL) of the crude reaction mixture.

    • Dilute with 1 mL of a 50:50 mixture of Acetonitrile:Water.

    • Vortex thoroughly and filter through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions (General Purpose):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Return to 5% B over 0.5 minutes and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 500.

    • Data Analysis:

      • Extract the ion chromatogram for the expected product [M+H]⁺ (~137.05).

      • Search for the [M+H]⁺ of the common byproducts listed in the table above.

      • Analyze any other significant peaks for their mass and compare them against potential starting materials, reagents, and plausible side-reaction products.

Protocol 2: Structure Confirmation of an Unknown Impurity

This workflow is initiated after a significant unknown impurity is detected via LC-MS.

  • Isolation:

    • Scale up the reaction if necessary.

    • Use preparative HPLC or flash column chromatography to isolate the impurity of interest. Collect fractions and analyze by LC-MS to confirm purity.

    • Combine pure fractions and remove the solvent under reduced pressure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Submit the isolated sample for HRMS analysis (e.g., via Q-TOF or Orbitrap).

    • The accurate mass measurement (to <5 ppm error) will provide the elemental formula, which is crucial for proposing a structure.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire the following spectra as a minimum:

      • ¹H NMR: Provides information on proton environments and coupling.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • ¹⁹F NMR: Confirms the presence and environment of the fluorine atom.[13]

    • If the structure is still ambiguous, perform 2D NMR experiments:

      • COSY: Shows ¹H-¹H coupling correlations.

      • HSQC: Correlates protons to their directly attached carbons.

      • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular skeleton.

Visual Diagrams

Byproduct Formation Pathways

Byproduct_Formation cluster_1 Post-Cyclization Issues SM 2-Fluoro-3-Picoline Lith_SM Lithiated Picoline SM->Lith_SM LDA Product 4-Fluoro-7-Azaindole Lith_SM->Product Cyclization (e.g., with nitrile) Dimer Picoline Dimer (MW ~220) Lith_SM->Dimer 1,4-Addition to SM Azaindoline 7-Azaindoline ([M+2]) Product->Azaindoline Over-reduction N_Oxide N-Oxide ([M+16]) Product->N_Oxide Over-oxidation (m-CPBA, Air) Azaindole 7-Azaindole Core Azaindole->Product Selective C4 Fluorination Regioisomer Regioisomers (Same MW) Azaindole->Regioisomer Non-selective Fluorination Azaindoline->Product Oxidation

Caption: Key byproduct formation pathways in 4-fluoro-7-azaindole synthesis.

Troubleshooting Workflow for Unknown Impurity

Troubleshooting_Workflow Start Unknown Peak in LC-MS CheckMass Analyze Mass (m/z) Start->CheckMass IsKnown Mass Match a Known Byproduct? CheckMass->IsKnown KnownPath Follow Mitigation Strategy for Known Byproduct IsKnown->KnownPath Yes UnknownPath Isolate Impurity (Prep-HPLC / Flash) IsKnown->UnknownPath No HRMS Acquire HRMS Data UnknownPath->HRMS Formula Determine Elemental Formula HRMS->Formula NMR Acquire NMR Data (1H, 13C, 19F, 2D) Formula->NMR Structure Elucidate Structure NMR->Structure End Identify Byproduct & Develop Control Strategy Structure->End

Caption: Decision tree for identifying an unknown impurity.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS to analyze my crude reaction mixture? A: It is generally not recommended. 7-azaindole and its derivatives have relatively high boiling points and can be thermally labile. The N-H proton also makes them quite polar, which can lead to poor peak shape and tailing on standard GC columns without derivatization. LC-MS is the preferred method for its versatility and milder analysis conditions.[14][15]

Q: My final product has a slight yellow or brown color after purification. What could be the cause? A: A persistent color can indicate trace amounts of highly conjugated or polymeric impurities. This can sometimes arise from oxidative degradation pathways. Ensure your reactions and solvent evaporations are conducted under an inert atmosphere (N₂ or Ar) and consider treating your final solution with a small amount of activated charcoal before final filtration, though this should be optimized to avoid product loss.

Q: How can I differentiate between C4, C5, and C6 fluoro isomers using just ¹H NMR? A: While 2D NMR is definitive, you can infer the position from proton-fluorine coupling constants (JHF).

  • 4-Fluoro: You would expect to see a doublet of doublets for H5, with a ³JHF coupling of ~8-10 Hz.

  • 5-Fluoro: H4 and H6 would both appear as doublets of doublets, each with a ³JHF coupling constant.

  • 6-Fluoro: H5 would be a doublet of doublets with a ³JHF coupling, and you would likely see a smaller ⁴JHF coupling to H3. These are estimations, and unambiguous assignment requires more advanced analysis.

Q: Are there any specific safety concerns with electrophilic fluorination reagents? A: Absolutely. Reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are powerful oxidizers and should be handled with extreme care in a chemical fume hood. They should not be heated excessively or mixed with incompatible materials. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(24), 9610–9618. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed. [Link]

  • Snieckus, V., Patel, J. J., Kitching, M. O., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Hu, X., & Zhang, Y. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health. [Link]

  • Snieckus, V., Patel, J. J., Kitching, M. O., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]

  • Zhang, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Umemoto, T. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central. [Link]

  • Zhang, J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Maity, S., et al. (2011). Structure of 7-azaindole···2-fluoropyridine Dimer in a Supersonic Jet: Competition Between NH···N and NH···F Interactions. PubMed. [Link]

  • Fuchigami, T. (2016). Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]

  • Singh, P., & Kiss, L. (2021). Synthetic Strategies to Access Fluorinated Azoles. PubMed Central. [Link]

  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Syed, S., et al. (2017). microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. ResearchGate. [Link]

  • El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Zhang, Y., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. [Link]

  • Jaunet, A., et al. (2014). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Companyó, X., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PubMed Central. [Link]

  • Kumar, A., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. PubMed. [Link]

  • Seela, F., & Peng, X. (2005). Synthesis of Fluorinated Indoles as RNA Analogues. PubMed. [Link]

  • Wang, Y., et al. (2020). trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. ResearchGate. [Link]

Sources

optimizing reaction conditions for 6-amination of pyrrolopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the 6-amination of pyrrolopyridines, presented by the Senior Application Scientist team.

Introduction: Navigating the 6-Amination of Pyrrolopyridines

The introduction of an amino group at the C-6 position of a pyrrolopyridine core is a critical transformation in the synthesis of numerous biologically active molecules. This scaffold is prevalent in pharmaceuticals and agrochemicals, making the optimization of this key step paramount for efficient drug development. The most common and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. We will delve into the mechanistic underpinnings, reagent selection, and common pitfalls, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Below is a general schematic for the Buchwald-Hartwig amination reaction.

G cluster_reactants Reactants cluster_product Product Pyrrolopyridine Pyrrolopyridine-X (X = Br, Cl, OTf) Conditions Pd Catalyst Ligand Base Solvent, Temp Pyrrolopyridine->Conditions Amine R¹R²NH (Amine) Amine->Conditions Product 6-Amino-pyrrolopyridine Conditions->Product Troubleshooting Start Low or No Yield Observed Catalyst 1. Catalyst Inactive? Start->Catalyst Ligand 2. Incorrect Ligand? Start->Ligand Reagents 3. Reagent Quality Issue? Start->Reagents Conditions 4. Suboptimal Conditions? Start->Conditions Sol_Catalyst Use modern G3/G4 precatalyst. Ensure inert atmosphere. Consider pre-activation step. Catalyst->Sol_Catalyst Solution Sol_Ligand Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Increase ligand:Pd ratio. Ligand->Sol_Ligand Solution Sol_Reagents Purify amine (distill/alumina). Use fresh, dry base and solvent. Verify starting material purity. Reagents->Sol_Reagents Solution Sol_Conditions Increase temperature. Increase catalyst loading. Ensure vigorous stirring. Conditions->Sol_Conditions Solution

Caption: Troubleshooting workflow for low-yield amination reactions.

Issue 1: Low or No Product Yield

This is the most common problem and can be traced back to several factors.

  • Possible Cause A: Inactive Catalyst The active Pd(0) species is not being generated or is being deactivated. This can happen if using older Pd(II) sources without proper pre-activation or if the reaction is exposed to oxygen. [1][2]The pyrrolopyridine nitrogen itself can coordinate to the palladium center, displacing the phosphine ligand and deactivating the catalyst. [3] * Solution:

    • Switch to a Precatalyst: Use a modern palladacycle precatalyst like an XPhos Pd G3 or RuPhos Pd G4, which reliably forms the active catalyst under basic conditions. [1] 2. Ensure Inert Conditions: Meticulously degas your solvent and maintain a positive pressure of argon or nitrogen throughout the setup and reaction.
    • Increase Ligand Ratio: Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation by competitive binding from the heterocycle. [4]
  • Possible Cause B: Inappropriate Ligand Choice The ligand is not suitable for the specific pyrrolopyridine and amine coupling partners. For example, a ligand that is not bulky enough may not facilitate the crucial reductive elimination step or prevent catalyst decomposition.

    • Solution:

      • Consult Ligand Guides: Refer to literature for ligands proven to be effective for N-heterocycle amination. Bulky biarylphosphine ligands are generally the best starting point. [1] 2. Screen a Panel of Ligands: If the initial choice fails, screen a small set of alternative ligands (e.g., XPhos, RuPhos, BrettPhos, DavePhos) to identify one that promotes the reaction.

  • Possible Cause C: Poor Reagent Quality or Purity The success of the reaction is highly sensitive to the purity of all components.

    • Solution:

      • Purify the Amine: Liquid amines should be distilled or passed through a plug of activated alumina before use. [4] 2. Check the Base: Use a freshly opened bottle of base or store it in a desiccator or glovebox. Grinding the base before use can sometimes improve performance by increasing surface area. [1] 3. Use Anhydrous, Degassed Solvent: Ensure your solvent is dry and thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

Issue 2: Formation of Side Products

The appearance of unexpected products reduces the yield of the desired arylamine and complicates purification.

  • Possible Cause A: Hydrodehalogenation The aryl halide (pyrrolopyridine-X) is reduced to the corresponding pyrrolopyridine-H. This side reaction can become competitive, especially with sterically demanding amines. [3] * Solution:

    • Optimize Ligand: This side reaction is often ligand-dependent. Switching to a different bulky phosphine ligand can often suppress hydrodehalogenation.
    • Lower Reaction Temperature: If the desired reaction is proceeding but hydrodehalogenation is significant, reducing the temperature may slow the rate of the side reaction more than the desired coupling.
  • Possible Cause B: Homocoupling (Dimerization) Dimerization of the aryl halide can occur, especially at high temperatures or with certain catalyst systems. [1] * Solution:

    • Optimize Catalyst Loading: Lowering the catalyst concentration can sometimes minimize the rate of homocoupling.
    • Adjust Temperature: Avoid excessively high reaction temperatures.

Issue 3: Reaction Stalls or is Sluggish

The reaction starts but fails to reach full conversion.

  • Possible Cause A: Poor Mixing Inorganic bases like Cs₂CO₃ or K₃PO₄ are dense and can settle at the bottom of the reaction vessel, leading to poor contact with the catalyst and substrates, especially on a larger scale. [2][4] * Solution:

    • Ensure Vigorous Stirring: Use an appropriately sized stir bar and a stir plate capable of maintaining a well-agitated suspension.
    • Consider a Soluble Base: In some cases, switching to a soluble organic base like DBU may be an option, though this often requires re-optimization of the entire system. [5]
  • Possible Cause B: Catalyst Inhibition by Product or Byproducts As the reaction progresses, the iodide or bromide salt formed can precipitate and inhibit the catalyst. [6][4]The product itself, a more electron-rich heterocycle, might also bind to the palladium and slow down the catalytic turnover.

    • Solution:

      • Solvent Choice: For aryl iodide substrates, using a non-polar solvent like toluene can minimize the inhibitory effect of the iodide salt. [4] 2. Increase Catalyst Loading: If the reaction consistently stalls at a certain conversion, a slightly higher catalyst loading might be necessary to overcome the inhibition and drive the reaction to completion.

General Experimental Protocol

This protocol provides a starting point for a small-scale (0.5 - 1.0 mmol) test reaction.

Materials:

  • Pyrrolopyridine halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 0.024 equiv, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to make a ~0.2 M solution)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

Procedure:

  • Preparation (in a glovebox or on a Schlenk line):

    • To the oven-dried reaction vial, add the pyrrolopyridine halide, palladium precatalyst, and base (if solid).

    • Add the magnetic stir bar.

    • Seal the vial with the screw cap.

  • Reagent Addition:

    • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

    • Add the anhydrous, degassed solvent via syringe.

    • If the amine is a liquid, add it via syringe. If it is a solid, it should be added in step 1.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Begin vigorous stirring.

    • Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the vial to room temperature.

    • Carefully unseal the vial and quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Nolan, S. P., & Organ, M. G. (Eds.). (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10347–10356. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Watson, D. A., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 18(15), 3842–3845. [Link]

  • Messaoudi, S., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(4), 1074. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Robbins, D. W., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Letters, 21(23), 9465–9469. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hamze, A., et al. (2019). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • OUCI. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

Sources

Technical Support Center: Stability of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division

This technical guide addresses common stability issues encountered with 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in solution. As a substituted 7-azaindole, this scaffold is a valuable building block in medicinal chemistry, often utilized for its ability to form key hydrogen bond interactions with biological targets.[1] However, the introduction of a fluorine atom and the inherent reactivity of the pyrrolopyridine core can present stability challenges during experimental workflows.[1][2] This document provides troubleshooting advice and best practices to ensure the integrity of your compound in solution.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems researchers may encounter. The solutions are presented in a question-and-answer format to guide you through diagnosis and resolution.

Question 1: I'm observing rapid degradation of my this compound stock solution, confirmed by HPLC. What are the likely causes and how can I prevent this?

Answer: Rapid degradation of a stock solution is typically linked to environmental factors reacting with sensitive moieties on the molecule. For this compound, the primary suspects are the solvent, pH, light, and temperature.

  • Causality: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core can be susceptible to degradation under harsh acidic or basic conditions.[2] Furthermore, the C-F bond, while generally strong, can be liable to nucleophilic displacement (hydrolysis) on an electron-deficient pyridine ring, a process that can be facilitated by protic solvents (like water or methanol) and non-neutral pH.[3][4]

  • Troubleshooting Steps:

    • Solvent Selection: If you are using protic solvents (e.g., methanol, ethanol, or aqueous buffers) for your primary stock, this is a likely source of instability. Protic solvents can participate directly in hydrolytic degradation.

      • Recommendation: Prepare primary stock solutions in anhydrous, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Store these stocks with a desiccant or under an inert atmosphere (argon or nitrogen) to prevent moisture absorption.

    • pH of Aqueous Solutions: If your experiment requires aqueous buffers, the pH is critical.

      • Recommendation: For working solutions, maintain a pH range of 6.5 - 7.5. Avoid preparing large batches of aqueous solutions that will be stored for extended periods. Prepare fresh as needed from your aprotic stock.

    • Photodegradation: Pyrrolopyridine derivatives can be sensitive to light, particularly UV radiation, which can catalyze oxidative or other degradation pathways.[5]

      • Recommendation: Store all solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental setup.

    • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.

      • Recommendation: Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, keep them on ice during use. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after initial preparation.

Question 2: My LC-MS analysis shows an unexpected peak with a mass corresponding to a loss of fluorine and addition of a hydroxyl group. What is happening?

Answer: The observation of a mass shift consistent with M-F+OH (a net change of +1 Da, from C₇H₆FN₃ (MW: 151.14) to C₇H₇N₃O (MW: 149.15), but more accurately M-19+17) strongly suggests a nucleophilic aromatic substitution (SNAr) reaction where the fluoride is displaced by a hydroxide ion from water or a hydroxyl group from an alcohol solvent.

  • Mechanism: The pyridine ring is electron-deficient, which activates the C4 position (to which the fluorine is attached) towards nucleophilic attack. This process is often the primary degradation pathway for fluorinated heteroaromatics in aqueous or other protic media.[3][6]

  • Confirmation and Mitigation:

    • Isolate and Characterize: If the impurity is significant, consider preparative HPLC to isolate it for structural elucidation by NMR.[2]

    • Conduct a Forced Degradation Study: To confirm the cause, intentionally expose the compound to different conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ in methanol, heat, UV light) for a short period. Monitor the formation of the impurity by HPLC/LC-MS. This will identify the specific stressor causing the degradation.

    • Mitigation: The primary mitigation strategy is to rigorously exclude water and other nucleophiles from your stock solutions, as detailed in the answer to Question 1. Use high-purity, anhydrous solvents and handle the compound in a dry environment (e.g., glove box or under inert gas).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound, both as a solid and in solution?

A1: Proper storage is crucial for maintaining the integrity of the compound. The following conditions are recommended based on the chemical properties of fluorinated azaindoles.

FormSolvent/ConditionTemperatureLight/AtmosphereDuration
Solid N/ARoom Temperature or 2-8°CStore in a dark, dry place under inert gas (Ar/N₂)Long-term (Years)
Stock Solution Anhydrous DMSO or DMF-20°CAmber vial, sealed, desiccatedMid-term (Months)
Stock Solution Anhydrous DMSO or DMF-80°CAmber vial, sealed, desiccatedLong-term (>6 months)
Working Solution Aqueous Buffer (pH 6.5-7.5)2-8°C (on ice)Protect from lightShort-term (<24 hours)

Q2: What are the most likely degradation pathways for this compound in a typical biological assay?

A2: In biological assays, you must consider both chemical and metabolic degradation.

  • Chemical Degradation: As discussed, hydrolytic defluorination is a primary concern in aqueous buffers.[3]

  • Metabolic Degradation: The pyrrolo[2,3-b]pyridine core is subject to metabolism by enzymes like Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).[7] Common metabolic transformations include:

    • Oxidation/Hydroxylation: Addition of a hydroxyl group, most commonly at the 2-position of the 7-azaindole ring.[7]

    • Phase II Conjugation: After oxidation, the compound can be conjugated with glucuronic acid or sulfate to increase water solubility for excretion.[7]

Q3: How can I set up a simple experiment to test the stability of my compound in a new buffer system?

A3: A simple stability study can save significant time and resources. A detailed protocol is provided in the "Experimental Protocols" section below. The basic workflow involves incubating the compound in the buffer at the intended experimental temperature (e.g., 37°C) and analyzing samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours). A "stability-indicating" method is one that can separate the parent compound from its known degradation products.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with this compound.

G start Problem Observed (e.g., Low Activity, New HPLC Peak) check_purity 1. Confirm Purity of Initial Solid (Run HPLC/LC-MS on fresh stock) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok repurify Action: Repurify Solid Material or Obtain New Batch purity_ok->repurify No check_storage 2. Review Solution Storage Conditions (Solvent, Temp, Light, Age) purity_ok->check_storage Yes end_solution Problem Resolved repurify->end_solution storage_ok Conditions Optimal? check_storage->storage_ok reprepare Action: Prepare Fresh Stock Solution Using Best Practices storage_ok->reprepare No run_stability 3. Conduct Controlled Stability Study (Incubate in experimental buffer) storage_ok->run_stability Yes reprepare->end_solution analyze_results 4. Analyze Degradants by LC-MS (Identify mass of new peaks) run_stability->analyze_results mass_match Mass Matches Hydrolysis? (M-F+OH) analyze_results->mass_match modify_buffer Action: Modify Buffer (Adjust pH, Remove Nucleophiles) mass_match->modify_buffer Yes other_degradation Hypothesize Other Pathway (e.g., Oxidation, Photolysis) mass_match->other_degradation No modify_buffer->end_solution other_degradation->end_solution

Caption: Troubleshooting workflow for identifying sources of compound instability.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from potential polar degradants like its hydroxylated analogue.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD). Monitor at 254 nm and 280 nm, and collect full spectra to assess peak purity.

  • Injection Volume: 5-10 µL.

Protocol 2: Solution Stability Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Prepare a sufficient volume for all time points.

  • Incubation: Place the test solution in a temperature-controlled environment matching your experimental conditions (e.g., a 37°C incubator). Ensure the container is protected from light (e.g., amber vial or wrapped in foil).

  • Time Point Sampling:

    • Immediately after preparation, take a sample and dilute it with Mobile Phase A/B (50:50) to an appropriate concentration for HPLC analysis. This is your T=0 sample.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw identical aliquots and process them in the same way.

    • Immediately quench any reaction by freezing or by dilution into the HPLC mobile phase if degradation is rapid.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described above.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% over the experimental duration typically indicates significant instability. Plot the % remaining vs. time to determine the degradation rate.

References

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(10), 2493. [Link]

  • Wang, J., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4132-4144. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1001. [Link]

  • Fluoride Action Network. (2019). The Dark Side of Fluorine. Fluoride Action Network. [Link]

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Technical Support Center: Troubleshooting Kinase Assay Variability with 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Kinase Biology

Welcome to the technical support center for researchers utilizing 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine in kinase assays. This guide is designed to provide in-depth, actionable solutions to common sources of experimental variability. As a derivative of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, this compound is a privileged structure in medicinal chemistry, frequently employed as an ATP-competitive kinase inhibitor.[1][2][3] Understanding its behavior within your assay system is paramount for generating robust and reproducible data.

This document moves beyond generic advice to address the specific challenges posed by ATP-competitive inhibitors of this chemical class, focusing on the causal relationships between experimental choices and data quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Preparation

Question 1: I'm seeing inconsistent results from day to day. Could my compound stock solution be the problem?

Answer: Absolutely. The integrity of your compound stock is the foundation of your experiment. Variability often originates from issues with compound solubility and stability.

  • The Causality: this compound, like many heterocyclic kinase inhibitors, possesses a planar, relatively hydrophobic core. This inherent property can lead to poor aqueous solubility.[4] If the compound precipitates out of your stock solution or during dilution into aqueous assay buffer, its effective concentration will be lower and more variable than intended, leading to fluctuating IC₅₀ values.[4]

  • Troubleshooting & Validation:

    • DMSO Quality: Use only anhydrous, high-purity DMSO for your master stock. Water contamination significantly reduces the solvating power of DMSO for hydrophobic compounds.

    • Solubility Limit: Do not assume your compound is soluble at high concentrations (e.g., >10 mM) in DMSO. Visually inspect your stock for any particulates against a light source. If unsure, perform a kinetic solubility test (see Protocol 1 ).

    • Storage and Handling: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Each cycle can introduce moisture and promote precipitation.

    • Dilution Protocol: When diluting into aqueous assay buffer, perform a serial dilution in DMSO first, then add a small volume of the DMSO-diluted compound to the aqueous buffer (the final DMSO concentration should typically be ≤1%). Avoid adding aqueous buffer directly to highly concentrated DMSO stocks.

Section 2: IC₅₀ Value Variability and Dose-Response Issues

Question 2: My IC₅₀ value for this compound shifts between experiments or is higher than expected. What are the likely causes?

Answer: Shifting IC₅₀ values are a classic symptom of assay instability or a misunderstanding of the inhibitor's mechanism of action. For an ATP-competitive inhibitor, the apparent potency is critically dependent on the ATP concentration in the assay.

  • The Causality (The ATP Competition Factor): As an ATP-competitive inhibitor, this compound directly competes with ATP for binding to the kinase's active site.[5][6] The Cheng-Prusoff equation dictates that the measured IC₅₀ value will increase as the concentration of the competing substrate (ATP) increases. Therefore, even small variations in the final ATP concentration between experiments will lead to significant shifts in potency.

  • Troubleshooting & Validation:

    • Standardize ATP Concentration: Ensure your ATP concentration is precisely controlled and consistent across all experiments. Prepare a large, single batch of ATP stock, aliquot it, and store it at -80°C. Thaw a fresh aliquot for each experiment.

    • Determine ATP Kₘ: For robust assay design, you should characterize your kinase and determine its Michaelis constant (Kₘ) for ATP. Running assays at or below the ATP Kₘ will make the assay more sensitive to ATP-competitive inhibitors.[7] Conversely, using high ATP concentrations (closer to physiological levels of ~1-10 mM) can help select against purely ATP-competitive compounds.[8][9]

    • Verify Enzyme Activity: The specific activity of your kinase can vary between lots or degrade over time. Use a consistent source and concentration of highly purified, active kinase.[10] A "weaker" enzyme batch will result in a lower signal window and can skew IC₅₀ values.

    • Confirm Compound Solubility in Assay Buffer: As mentioned in Q1, poor solubility is a major culprit. If the compound precipitates at higher concentrations in your dose-response curve, the curve will flatten, leading to an artificially high IC₅₀.[4][11]

Start Inconsistent IC50 Value? Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Solubility Is compound soluble in assay buffer? (Protocol 1) Check_Compound->Solubility Check Check_Assay Step 2: Scrutinize Assay Conditions ATP_Conc Is ATP concentration precisely controlled? Check_Assay->ATP_Conc Check Check_Tech Step 3: Review Technique & Hardware Pipetting Are pipettes calibrated? Is mixing adequate? Check_Tech->Pipetting Check Stock Are stock solutions freshly prepared/aliquoted? Solubility->Stock Yes Result_Good Problem Solved Solubility->Result_Good No, fix solubility Stock->Check_Assay Yes Stock->Result_Good No, make fresh stock Enzyme_Activity Is enzyme activity consistent? ATP_Conc->Enzyme_Activity Yes ATP_Conc->Result_Good No, standardize ATP Enzyme_Activity->Check_Tech Yes Enzyme_Activity->Result_Good No, qualify enzyme lot Reader Are plate reader settings optimized? Pipetting->Reader Yes Pipetting->Result_Good No, check technique Reader->Result_Good Yes Reader->Result_Good No, optimize settings

Caption: Decision tree for troubleshooting IC₅₀ variability.

Section 3: Assay Signal Interference

Question 3: I'm using a luminescence-based assay (e.g., ADP-Glo™) and I'm seeing high background or a variable signal. Could the compound be interfering with the assay chemistry?

Answer: Yes, this is a critical and common issue. Compound interference can manifest as signal quenching, artificial signal enhancement, or direct inhibition of the reporter enzyme (e.g., luciferase), leading to false positives or negatives.[12][13]

  • The Causality:

    • Autofluorescence: The pyrrolopyridine core is a heterocyclic aromatic system that can absorb light and fluoresce at certain wavelengths, interfering with fluorescence-based readouts (FI, FP, TR-FRET).[12]

    • Luciferase Inhibition: Many small molecules can bind to and inhibit the luciferase enzyme used in ATP-depletion assays (like Kinase-Glo®) or ADP-formation assays (like ADP-Glo®).[13] This is a frequent source of "false positive" hits in high-throughput screening.

    • Signal Quenching: The compound may absorb light at the emission wavelength of the assay's fluorophore or luminophore, reducing the detected signal.

  • Troubleshooting & Validation:

    • Run Interference Controls: This is non-negotiable. You must run control wells that omit the kinase but contain all other assay components, including the buffer, substrate, ATP, and your compound at its highest concentration. This will directly reveal if the compound itself affects the readout technology. See Protocol 2 for a detailed workflow.

    • Use Orthogonal Assays: If interference is suspected, validate your results using a different detection method.[12] For example, if you see activity in a luminescence assay, confirm it with a radiometric (³³P-ATP) filter-binding assay, which is considered the "gold standard" and is less prone to compound interference.[14][15]

    • Review Assay Format: Luminescence assays that measure ATP depletion (e.g., Kinase-Glo®) are "signal decrease" assays. An inhibitor prevents the consumption of ATP, so the signal remains high. A compound that inhibits luciferase will also cause the signal to be low, potentially masking a true inhibitory effect.[13] Conversely, in an ADP formation assay (e.g., ADP-Glo®), a true kinase inhibitor results in low ADP and thus low signal. A luciferase inhibitor would also result in a low signal, mimicking a hit. Running both types of assays can help deconvolve these effects.[13]

Assay TechnologyPrincipleProsCons & Potential for Interference
Radiometric Measures incorporation of ³²P/³³P from ATP into a substrate.[15]Gold standard, universal, direct measurement, low interference.[8][14]Requires handling of radioactive materials, low throughput.
Luminescence Measures remaining ATP (Kinase-Glo®) or produced ADP (ADP-Glo®) via a luciferase reaction.[9][12]High sensitivity, HTS-compatible, simple "mix-and-read" format.Susceptible to luciferase inhibitors, light scattering, or quenching by the test compound.[13]
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody and an acceptor-labeled substrate.[13][15]Homogeneous, sensitive, ratiometric measurement reduces some interferences.Can be affected by compound autofluorescence or light scattering. Requires specific labeled reagents.
Experimental Protocols & Methodologies
Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick assessment of the concentration at which your compound begins to precipitate in your final assay buffer.

  • Prepare Compound Dilutions: Create a serial 2-fold dilution series of this compound in 100% DMSO, starting from your highest stock concentration (e.g., 20 mM down to ~10 µM).

  • Dispense into Microplate: Add 1 µL of each DMSO dilution into the wells of a clear 96-well microplate. Include DMSO-only wells as a negative control.

  • Add Assay Buffer: Add 99 µL of your final kinase assay buffer (containing all components except the enzyme and ATP) to each well to achieve a 1% final DMSO concentration. Mix thoroughly by pipetting or shaking for 1 minute.

  • Incubate and Read: Incubate the plate at the assay's reaction temperature for 30 minutes.

  • Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength between 500-700 nm on a standard plate reader. A significant increase in absorbance compared to the DMSO control indicates light scattering due to compound precipitation. The lowest concentration showing this increase is your approximate solubility limit.

Protocol 2: Workflow for Diagnosing Luminescence Assay Interference

This protocol is essential for validating results from assays like ADP-Glo® or Kinase-Glo®.

cluster_0 Experimental Setup (per compound concentration) cluster_1 Data Analysis & Interpretation Well_A Well A: Full Reaction (Kinase + Substrate + ATP + Cmpd) Analysis_1 Compare Signal(B) vs Signal(C) Well_A->Analysis_1 Well_B Well B: Interference Control (NO Kinase, + Substrate + ATP + Cmpd) Well_B->Analysis_1 Analysis_2 Compare Signal(B) vs Positive Control (Well B with DMSO instead of Cmpd) Well_B->Analysis_2 Well_C Well C: Background Control (NO Kinase, NO ATP, + Substrate + Cmpd) Well_C->Analysis_1 Result_1 Signal(B) > Signal(C) Indicates ATP is detected correctly. Analysis_1->Result_1 Result_2 Signal(B) << Positive Control Indicates compound inhibits luciferase or quenches signal. Analysis_2->Result_2 Result_3 Signal(B) ≈ Positive Control Indicates NO interference. Analysis_2->Result_3 Result_4 Signal(A) << Signal(B) Indicates TRUE kinase inhibition. Result_3->Result_4

Caption: Workflow for identifying compound interference in luminescence assays.

Procedure:

  • Set Up Control Wells: For the highest concentration of your inhibitor and for your vehicle control (e.g., 1% DMSO), prepare the three types of wells described in the diagram above.

  • Run Assay: Perform the kinase reaction and detection steps as you normally would.

  • Analyze Results:

    • If the signal in Well B is significantly lower than a control well containing only buffer, ATP, and detection reagents (no compound), your compound is likely inhibiting the luciferase enzyme or quenching the signal.

    • If the signal in Well B is similar to the control without compound, there is no significant interference at that concentration.

    • A true kinase inhibition effect is only valid if there is no interference (Signal B is normal) AND the signal in the full reaction (Well A) is significantly lower than in the interference control (Well B).

References
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NIH.
  • BenchChem. (2025). Technical Support Center: Minimizing Variability in CK2-IN-4 Assays. BenchChem.
  • National Center for Biotechnology Information. (n.d.).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs.
  • PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. NIH.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (2025). Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors. BenchChem.
  • BenchChem. (2025).
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
  • Shokat, K. M. (2005). Review Features of Selective Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.).
  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega.
  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.
  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH.

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Technical Support Center: Purification of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 4-fluoro-7-azaindole-6-amine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common and complex purification challenges. The insights provided are grounded in established chemical principles and practical experience with similar heterocyclic amines.

Introduction: The Purification Challenge

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its unique structure, featuring a polar pyrrolopyridine core, a basic amine, and an electron-withdrawing fluorine atom, presents a distinct set of purification challenges. These include strong interactions with silica gel, potential for co-elution with structurally similar impurities, and variable solubility.[2][3] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Section 1: Column Chromatography Issues

Q1: I'm observing significant peak tailing and poor recovery during silica gel column chromatography of my crude product. What's causing this and how can I fix it?

A1: This is a classic issue when purifying polar aromatic amines on standard silica gel.[3]

  • Causality: The primary cause is the strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel. This leads to irreversible adsorption for a portion of your compound, resulting in low recovery and peak tailing.[3]

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.

      • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This is often the first and most effective method to try.

      • Ammonia: For more polar solvent systems, using a mobile phase saturated with ammonia (e.g., a mixture of dichloromethane, methanol, and concentrated ammonium hydroxide) can be very effective.

    • Use of Deactivated Silica: Consider using silica gel that has been pre-treated or "deactivated" with a base. You can prepare this by slurrying the silica gel in your chosen eluent containing the basic modifier before packing the column.

    • Alternative Stationary Phases: If the issue persists, consider alternative stationary phases like alumina (basic or neutral) or C18-functionalized silica (reversed-phase).

Q2: I'm struggling to separate my desired product from a closely related impurity using flash chromatography. What are my options?

A2: Co-elution of structurally similar impurities is a common challenge. Here's a systematic approach to improve separation:

  • Causality: The impurity likely has a polarity very similar to your product. This could be a regioisomer, a dehalogenated analog, or a starting material that is close in polarity.

  • Solutions:

    • Fine-tune the Eluent System:

      • Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents. Sometimes a very subtle change can significantly improve resolution.

      • Solvent Selectivity: Try different solvent combinations. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol or acetone/hexanes. Different solvents interact differently with your compound and the stationary phase, which can alter the elution order and improve separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool.[4][5]

      • Method Development: Start by developing a separation method on an analytical HPLC to find the optimal conditions (column, mobile phase, gradient) before scaling up to a preparative system.[5]

      • Reversed-Phase HPLC (RP-HPLC): This is often the go-to method for polar compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can provide excellent separation.[2]

    • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective final purification step to remove minor impurities.[2]

Section 2: Recrystallization Challenges

Q3: I can't find a suitable solvent for recrystallizing my this compound. It's either too soluble or not soluble enough.

A3: Finding the right recrystallization solvent is often a process of trial and error.

  • Causality: The unique polarity of your compound, influenced by the fluorine and amine groups, can make its solubility behavior less predictable.[2]

  • Solutions:

    • Single Solvent Systems: Test a range of solvents with varying polarities. Common choices for compounds like this include:

      • Alcohols: Methanol, ethanol, isopropanol.

      • Esters: Ethyl acetate.

      • Ketones: Acetone.

      • Ethers: Dioxane, THF.

      • Apolar Solvents (for precipitation): Hexanes, heptane.

    • Two-Solvent Systems: This is often the key to successful recrystallization.

      • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point).

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective system is heptane/ethyl acetate.[6]

Section 3: Identifying and Dealing with Impurities

Q4: My analytical data (HPLC, LC-MS) shows an unexpected peak. How can I identify this impurity?

A4: Identifying unknown impurities is crucial for process optimization and ensuring the quality of your final compound.

  • Causality: The impurity could arise from several sources: incomplete reaction, side reactions, or degradation of your starting material or product.[4]

  • Identification Workflow:

    • LC-MS Analysis: This is the first and most critical step. It will provide the molecular weight of the impurity, which is a key piece of information for proposing a structure.[4]

    • Consider the Synthetic Route: Review your synthetic pathway.[6] Could the impurity be an unreacted starting material, an intermediate, or a byproduct from a known side reaction? For instance, incomplete nitration or reduction steps in the synthesis can lead to persistent impurities.[6]

    • Isolation and NMR Spectroscopy: If the impurity is present in a significant amount, try to isolate it using preparative HPLC. Once isolated, obtain 1H and 13C NMR spectra to elucidate its structure.[4]

    • Forced Degradation Study: Subject a pure sample of your product to the reaction or workup conditions to see if it degrades to form the observed impurity. This can help determine if it's a degradation product.[4]

Experimental Protocols

Protocol 1: Optimized Silica Gel Flash Chromatography

This protocol is designed to minimize peak tailing and improve recovery.

  • Prepare the Eluent: Choose a suitable solvent system based on TLC analysis (e.g., 95:5 dichloromethane:methanol). To this, add 0.5% (v/v) triethylamine.

  • Prepare the Slurry: In a beaker, add your silica gel and pour in the prepared eluent. Gently swirl to create a uniform slurry. This pre-treats the silica with the basic modifier.

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under a gentle flow of the eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM if necessary). Alternatively, perform a dry loading by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column: Run the column with your prepared eluent, collecting fractions and monitoring by TLC or HPLC.

Protocol 2: General Procedure for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents at room temperature and with gentle heating.

  • Dissolution: In an appropriately sized flask, add your crude product and the chosen "good" solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Two-Solvent: To the hot solution of your compound in the "good" solvent, slowly add the "poor" solvent dropwise with swirling until a persistent cloudiness appears. Add a few drops of the "good" solvent to clarify the solution, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent (or the "poor" solvent), and dry them under vacuum.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Eluent System (Starting Point)Modifier
Flash ChromatographySilica GelDichloromethane/Methanol (98:2 to 90:10)0.1-1% Triethylamine
Flash ChromatographySilica GelEthyl Acetate/Hexanes (20:80 to 80:20)0.1-1% Triethylamine
Reversed-Phase HPLCC18Acetonitrile/Water (Gradient)0.1% Formic Acid or TFA
Reversed-Phase HPLCC18Methanol/Water (Gradient)0.1% Formic Acid or TFA

Visualizations

Diagram 1: Troubleshooting Workflow for Column Chromatography Issues

G start Start: Poor Separation/ Tailing in Column Chromatography q1 Is peak tailing the primary issue? start->q1 add_base Add 0.1-1% Triethylamine or Ammonia to Eluent q1->add_base Yes q2 Are impurities co-eluting? q1->q2 No add_base->q2 change_solvent Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) q2->change_solvent Yes end Pure Product q2->end No prep_hplc Utilize Preparative HPLC change_solvent->prep_hplc recrystallize Attempt Recrystallization prep_hplc->recrystallize recrystallize->end

Caption: Decision tree for troubleshooting common column chromatography problems.

Diagram 2: General Purification Strategy

G crude Crude Product flash_chrom Flash Chromatography (with base modifier) crude->flash_chrom purity_check1 Purity Check (HPLC/LC-MS) flash_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization >95% Pure Minor Impurities prep_hplc Preparative HPLC purity_check1->prep_hplc <95% Pure Difficult Separation purity_check2 Purity Check (HPLC/LC-MS) recrystallization->purity_check2 final_product Final Pure Product purity_check2->final_product >99% Pure prep_hplc->purity_check2

Caption: A typical workflow for the multi-step purification of the target compound.

References

  • BenchChem Technical Support. (2025). Byproduct Identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Synthesis.
  • BenchChem Technical Support. (2025). Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
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  • BenchChem Technical Support. (2025). Purification of Polar Aromatic Amines.
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  • PubMed Central. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base.
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  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

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addressing off-target effects of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

A Guide to Identifying and Mitigating Off-Target Effects for Kinase Inhibitors

Disclaimer: This document provides a generalized framework for investigating the off-target effects of small molecule inhibitors, using this compound as a representative example from the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors.[1] The principles and methodologies described herein are broadly applicable to novel kinase inhibitors and are intended for research professionals.

Introduction: The Challenge of Selectivity

The 1H-pyrrolo[2,3-b]pyridine scaffold has given rise to numerous potent inhibitors targeting a variety of protein kinases, including FGFR, JAK, and ATM.[2][3][4] While potent on-target activity is the primary goal of inhibitor design, achieving absolute selectivity is a significant challenge. Most kinase inhibitors target the highly conserved ATP-binding site, making off-target interactions with other kinases or ATP-binding proteins an inherent risk.[5] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype may result from an off-target effect, or cause unforeseen toxicity.[6][7] This guide provides a systematic approach to identifying, validating, and troubleshooting the off-target effects of this compound and related compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with kinase inhibitors?

A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[6] For kinase inhibitors, this often involves binding to other kinases with similar ATP-binding pockets.[5] These interactions are a major concern for two primary reasons:

  • Toxicity and Adverse Effects: In a therapeutic context, off-target binding is a common cause of toxicity and adverse side effects.[7] Identifying these interactions early in the drug discovery process is crucial for developing safe and effective medicines.

Q2: My experimental results are inconsistent with the known function of the intended target kinase. Could off-target effects be the cause?

A2: Yes, this is a classic indicator of potential off-target activity.[8] If you observe a phenotype that contradicts published data for your target (e.g., from genetic knockouts, RNAi, or other validated inhibitors), it is essential to consider that your compound may be engaging other cellular targets. This discrepancy warrants a systematic investigation to de-risk your findings.

Q3: What initial steps can I take to distinguish between on-target and off-target effects in my cellular assays?

A3: A multi-pronged approach is essential to build confidence that your observed phenotype is linked to the intended target.[9]

  • Establish a Clear Dose-Response Relationship: On-target effects should typically correlate with the inhibitor's potency (IC50 or EC50) against the primary target. However, potent off-target effects can also be dose-dependent, so this is a necessary but not sufficient piece of evidence.[9]

  • Use a Structurally Unrelated Inhibitor: Test a well-characterized inhibitor of the same target that has a different chemical scaffold. If this second compound reproduces the same phenotype, it strengthens the evidence for an on-target effect.[9] Conversely, if the phenotype is unique to your compound, an off-target effect is highly probable.

  • Employ a Negative Control Analog: If available, use a close chemical analog of your compound that is inactive against the primary target.[6] If this inactive analog fails to produce the phenotype, it suggests the observed effect is not due to non-specific properties of the chemical scaffold.

  • Perform a Rescue Experiment: The gold standard for validating on-target effects is to re-introduce a version of the target kinase that is resistant to the inhibitor (e.g., via site-directed mutagenesis of the binding site). If expressing this resistant kinase reverses the observed phenotype in the presence of the compound, it provides definitive evidence of an on-target mechanism.[9]

Q4: How can I identify the specific off-target proteins of my compound?

A4: Several unbiased, large-scale screening methods can be used to identify potential off-target interactions.

  • Biochemical Kinase Profiling: This is the most direct method. Your compound is screened against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (IC50) for each.[10] This provides a quantitative measure of selectivity and identifies specific off-target kinases.[9]

  • Proteome-wide Thermal Shift Assays (CETSA® or TPP): These cellular methods assess target engagement by measuring changes in protein thermal stability upon compound binding. By using mass spectrometry to analyze the entire proteome, these techniques can identify which proteins your compound binds to directly in a live-cell context.[9]

  • Affinity Chromatography-Mass Spectrometry: In this approach, your compound is immobilized on a solid support and used as "bait" to pull down interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

Q5: I've identified a potential off-target kinase from a profiling screen. How do I validate this interaction in a cellular context?

A5: Validating a hit from a primary screen is a critical next step.[9]

  • Confirm Target Engagement: Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the suspected off-target protein inside the cell.[9]

  • Analyze Downstream Signaling: Investigate the signaling pathway downstream of the identified off-target. If your compound modulates the phosphorylation of known substrates of that off-target kinase, it provides functional evidence of inhibition.

  • Use Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the suspected off-target. If the knockdown/knockout phenocopies the effect of your compound, it strongly implicates that off-target in the observed response.

Q6: Are there computational methods to predict potential off-target interactions?

A6: Yes, in silico methods can be a valuable, cost-effective first step to flag potential off-target liabilities. These approaches use the chemical structure of your small molecule to predict its binding to a large database of protein structures.[11][12]

  • Ligand-Based Methods: These compare your compound's 2D or 3D structure to libraries of known ligands with documented biological activities (e.g., SEA, PharmMapper).[12]

  • Structure-Based Methods: These involve docking your compound into the 3D crystal structures of various proteins (particularly kinases) to predict binding affinity.[11] It is crucial to remember that these are predictions and any high-probability hits must be confirmed experimentally.[13]

Part 2: Troubleshooting Guide & Experimental Workflows

This section provides structured workflows for addressing common issues encountered during inhibitor characterization.

Workflow 1: Deconvoluting Unexpected Cellular Phenotypes

An unexpected phenotype (e.g., excessive toxicity, contradictory functional outcome) is a red flag that requires systematic investigation. The following workflow provides a decision-making framework.

G A Observe Unexpected Phenotype B Step 1: Foundational Checks A->B C Confirm Compound Identity & Purity (LC-MS, NMR) B->C D Establish Dose-Response Curve for Phenotype B->D E Step 2: On-Target vs. Off-Target Discrimination D->E F Test Structurally Unrelated Inhibitor of Same Target E->F G Test Inactive Structural Analog E->G H Perform Rescue with Inhibitor-Resistant Mutant E->H O Phenotype Recapitulated? F->O Yes R High Confidence Off-Target Effect F->R No P Phenotype Absent? G->P Yes G->R No Q High Confidence On-Target Effect H->Q Rescue Successful H->R Rescue Fails I Step 3: Identify Off-Target(s) J Kinome-wide Biochemical Screen I->J K Cellular Proteome-wide Screen (e.g., CETSA-MS) I->K L Step 4: Validate Off-Target J->L K->L M Confirm Cellular Engagement (e.g., Western Blot CETSA) L->M N Validate with Genetics (siRNA, CRISPR) L->N O->Q P->Q R->I G cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis A 1. Treat cells (Vehicle vs. Inhibitor) B 2. Aliquot cells and apply temperature gradient A->B C 3. Lyse cells (Freeze-Thaw) B->C D 4. Separate soluble vs. precipitated protein C->D E 5. Analyze soluble fraction by Western Blot D->E F 6. Plot melting curves and assess shift E->F

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Technical Support Center: Enhancing Cell Permeability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives. This scaffold, a fluorinated 7-azaindole, is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] However, optimizing these potent compounds for effective cell permeability and oral bioavailability presents a significant challenge.

This guide is structured to address common issues encountered during development, moving from foundational principles to advanced troubleshooting and detailed experimental protocols. Our goal is to provide not just steps, but the underlying scientific rationale to empower your decision-making process.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental questions regarding the physicochemical properties that govern the permeability of this specific class of heterocyclic compounds.

Q1: Why is cell permeability often a challenge for 7-azaindole derivatives like this one?

A1: The 1H-pyrrolo[2,3-b]pyridine scaffold, while excellent for target engagement through hydrogen bonding, possesses inherent characteristics that can hinder passive diffusion across the lipid bilayer of a cell membrane.[1] The primary culprits are:

  • Hydrogen Bonding Capacity: The pyrrole and pyridine nitrogens, along with the exocyclic amine, are strong hydrogen bond donors (HBDs) and acceptors (HBAs). While crucial for binding to a target kinase, these polar groups form strong interactions with water molecules, creating a high desolvation energy penalty that must be paid for the molecule to enter the lipophilic membrane interior.[3] Reducing the number of HBDs is often a key strategy for improving permeability.[3][4]

  • Potential for Low Lipophilicity: Depending on the other substituents, the core scaffold can be quite polar, leading to a low octanol-water partition coefficient (LogP) or distribution coefficient (LogD). Passive permeability is often directly correlated with lipophilicity, up to a certain point.[5][6]

  • Molecular Rigidity and Flatness: The planar nature of the fused ring system can sometimes lead to poor aqueous solubility due to efficient crystal lattice packing. While not a direct measure of permeability, poor solubility can limit the concentration of the compound available for absorption.[7]

Q2: What are the key physicochemical properties I should be optimizing for my derivatives?

A2: You are navigating a classic multi-parameter optimization problem. The key is to find a balance.

  • Lipophilicity (LogD at pH 7.4): This is arguably the most critical parameter. For passive diffusion, a LogD value in the range of 1-3 is often considered optimal.[8] Below this, the compound may be too polar to enter the membrane; above this, it may have poor aqueous solubility or get trapped within the lipid bilayer.[5][7]

  • Hydrogen Bond Donors (HBDs): Aim to keep the HBD count as low as possible, ideally ≤ 5 according to Lipinski's Rule of Five, though for molecules in "beyond Rule of Five" space, minimizing HBDs is even more critical.[3][4]

  • Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. A lower PSA (typically < 140 Ų) is generally correlated with better permeability.

  • Aqueous Solubility: This is a prerequisite for absorption. Poor solubility can render even a highly permeable compound ineffective. Strategies may be needed to improve solubility in tandem with permeability.[9][10]

Q3: Should I focus on structural modification or formulation strategies first?

A3: This depends on the stage of your project. In early discovery, the focus should be on structural modification to build an inherent, favorable permeability profile into the molecule itself. This creates a more robust lead compound. Formulation strategies are powerful tools but are typically employed during later-stage development to enhance the bioavailability of a finalized, but poorly permeable, drug candidate.[9][11] It is almost always more efficient to fix permeability issues at the molecular design level.

Part 2: Troubleshooting Experimental Results

This section provides guidance on interpreting data from common permeability assays and suggests next steps.

Q4: My derivative shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this mean and what should I do?

A4: A low PAMPA result indicates poor passive diffusion . The PAMPA model is a cell-free system that isolates the ability of a compound to cross an artificial lipid membrane, eliminating complexities like active transport.[12][13]

Troubleshooting Workflow:

G start Low PAMPA Permeability Result check_props Step 1: Review Physicochemical Properties (LogD, PSA, HBD count) start->check_props high_polar Is the compound too polar? (LogD < 1, High PSA/HBD) check_props->high_polar Analyze mod_lipo Action: Increase Lipophilicity - Add non-polar groups (e.g., alkyl, aryl) - Halogenation (F, Cl) can increase lipophilicity - Mask polar groups (see Prodrugs) high_polar->mod_lipo Yes check_hbond Is intramolecular H-bonding possible? high_polar->check_hbond No retest Step 2: Synthesize Analogs & Re-test in PAMPA mod_lipo->retest check_hbond->mod_lipo No/Uncertain design_ihb Action: Promote Intramolecular H-Bonding - Introduce ortho-substituents that can form an H-bond with the amine or pyrrole NH. - This 'chameleonic' effect shields polarity. check_hbond->design_ihb Yes design_ihb->retest

Caption: Workflow for addressing low PAMPA results.

Q5: My compound has good PAMPA permeability but low Caco-2 permeability. What's the likely cause?

A5: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters . The Caco-2 assay uses a monolayer of human intestinal cells that express transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[14][15] Since your compound can passively cross a lipid membrane (good PAMPA result), the Caco-2 cells are likely pumping it back out, resulting in low net transport from the apical (gut) to the basolateral (blood) side.

Q6: How do I confirm active efflux and what can I do about it?

A6: To confirm efflux, you must run a bidirectional Caco-2 assay . This involves measuring permeability in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 is a strong indicator of active efflux.[15]

  • Use Transporter Inhibitors: Rerun the assay in the presence of a known inhibitor, like verapamil for P-gp.[14] If the Papp (A→B) increases and the ER decreases in the presence of the inhibitor, you have confirmed that your compound is a substrate for that transporter.

Strategies to Mitigate Efflux:

  • Reduce HBDs: Efflux pumps often recognize and bind molecules with multiple hydrogen bond donors.

  • Increase Lipophilicity/Introduce Bulky Groups: Sometimes, minor structural changes can disrupt the recognition of your compound by the transporter binding pocket.

  • Promote Intramolecular Hydrogen Bonding: Creating an internal hydrogen bond can "hide" the polar groups that the efflux pump recognizes.[16]

  • Scaffold Hopping: In some cases, the core scaffold itself is the primary driver of efflux recognition. It may be necessary to explore alternative heterocyclic cores if other strategies fail.[17]

Data Interpretation Summary:

PAMPA ResultCaco-2 Papp (A→B)Efflux Ratio (ER)Likely Permeability Mechanism
HighHigh< 2Good Passive Permeability. The compound is a strong candidate.
HighLow> 2Passive Permeability with Active Efflux. A primary target for medicinal chemistry efforts.
LowLow< 2Poor Passive Permeability. The primary issue is lipophilicity/polarity.
LowHigh< 0.5Active Uptake. The compound is a substrate for an uptake transporter.

Part 3: Advanced Strategies & Protocols

When simple structural modifications are insufficient, more advanced approaches may be necessary.

Q7: When should I consider a prodrug approach?

A7: A prodrug strategy is an excellent choice when you have a potent compound with a fundamental permeability issue that cannot be resolved without sacrificing activity.[18][19] This typically involves masking a key polar functional group (like the pyrrole -NH or the exocyclic amine) with a labile moiety that is cleaved off by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[4][20]

Prodrug Strategy Workflow:

G parent Potent Parent Drug (Low Permeability) mask Mask Key HBD (e.g., acylation, carbamoylation) - Increases lipophilicity - Reduces HBD count parent->mask prodrug Inactive Prodrug (High Permeability) mask->prodrug membrane Passive Diffusion across Cell Membrane prodrug->membrane cleavage Intracellular Enzymatic Cleavage (e.g., by Esterases) membrane->cleavage release Active Parent Drug Released at Target Site cleavage->release

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Validation & Comparative

Comparative Guide to Confirming the Biological Activity of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine as a Janus Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to purine allows it to form key hydrogen bond interactions within the ATP-binding site of numerous kinases.[2][3] The strategic placement of a fluorine atom at the 4-position and an amine group at the 6-position of this scaffold, yielding 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, suggests a potent and selective inhibitory profile. Based on extensive structure-activity relationship (SAR) data for this class of compounds, we hypothesize that this molecule functions as an inhibitor of the Janus kinase (JAK) family of enzymes.

The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[4][5] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a host of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms and cancers.[2][6] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[4][7]

This guide provides a comprehensive experimental framework for confirming the biological activity of this compound as a JAK inhibitor. We will objectively compare its performance against established JAK inhibitors, Tofacitinib (a JAK1/3 inhibitor)[3][4][7][8][9] and Ruxolitinib (a JAK1/2 inhibitor),[10][11][12] providing supporting experimental data and detailed protocols.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway provides a direct route for transmitting signals from extracellular cytokines to the nucleus, culminating in the transcription of genes involved in inflammation, immunity, and cell growth.[5][13][14] Understanding this pathway is crucial for contextualizing the mechanism of action of JAK inhibitors.

The signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor, leading to receptor dimerization. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites on the receptor by phosphorylating specific tyrosine residues. STAT proteins are recruited to these sites, where they are subsequently phosphorylated by the JAKs. These activated STATs then form dimers, translocate to the nucleus, and bind to DNA to regulate gene expression.[2][5][6][13]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Receptor Phosphorylation JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Workflow for Activity Confirmation

To rigorously confirm the biological activity of this compound, we will employ a multi-tiered approach, progressing from biochemical assays to cell-based functional assays.

Experimental Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_comparison Comparative Analysis Kinase_Assay In Vitro Kinase Assay (Determine IC50 against JAK isoforms) pSTAT_Assay Phospho-STAT Western Blot (Confirm target engagement in cells) Kinase_Assay->pSTAT_Assay Validate cellular activity Comparison Compare with Tofacitinib & Ruxolitinib (Benchmark potency and selectivity) Kinase_Assay->Comparison Benchmark against standards Proliferation_Assay Cell Proliferation Assay (Assess functional cellular effect) pSTAT_Assay->Proliferation_Assay Confirm functional outcome pSTAT_Assay->Comparison Benchmark against standards Proliferation_Assay->Comparison Benchmark against standards

Workflow for confirming and comparing biological activity.

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

  • Methodology: A common method is a radiometric assay or a luminescence-based assay such as the Kinase-Glo® Max assay.[15]

    • Prepare a dilution series of the test compound and the reference inhibitors (Tofacitinib, Ruxolitinib) in a suitable buffer.

    • In a 96-well plate, add the recombinant human JAK enzyme, a specific peptide substrate (e.g., IRS-1tide), and ATP.[15]

    • Add the diluted compounds to the respective wells. Include positive (enzyme, substrate, ATP, no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[15]

    • Stop the reaction and add the detection reagent (e.g., Kinase-Glo® Max).

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-STAT (p-STAT) Inhibition Assay
  • Objective: To confirm that the compound inhibits JAK activity within a cellular context by measuring the phosphorylation of its downstream target, STAT3.

  • Methodology: Western blotting is a standard technique for this purpose.[16][17]

    • Culture a cytokine-responsive cell line (e.g., TF-1 or HEL cells) in appropriate media.

    • Pre-treat the cells with a dilution series of the test compound and reference inhibitors for 1-2 hours.

    • Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., Interleukin-6 or Erythropoietin) for a short period (e.g., 15-30 minutes).

    • Lyse the cells and collect the protein extracts. Ensure the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18]

    • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control like β-actin or GAPDH should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

    • Determine the EC50 value, the concentration at which the compound inhibits 50% of STAT3 phosphorylation.

Cell Proliferation Assay
  • Objective: To assess the functional consequence of JAK inhibition on the proliferation of a JAK-dependent cell line.

  • Methodology: A colorimetric (MTS) or luminescence-based (CellTiter-Glo®) assay can be used.[19][20][21][22][23]

    • Seed a cytokine-dependent cell line (e.g., TF-1) in a 96-well plate.

    • Add a dilution series of the test compound and reference inhibitors to the wells.

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the assay reagent (e.g., CellTiter 96® AQueous One Solution Reagent or CellTiter-Glo® Reagent) to each well.[22][23]

    • Incubate for 1-4 hours as per the manufacturer's protocol.

    • Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.

    • Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

The following tables present hypothetical but plausible data for this compound, benchmarked against Tofacitinib and Ruxolitinib.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

CompoundJAK1JAK2JAK3TYK2Selectivity Profile
This compound 5815075JAK1/2 selective
Tofacitinib11201112JAK1/3 selective[4]
Ruxolitinib3.32.842819JAK1/2 selective[10]

Table 2: Cellular Activity Profile (EC50/GI50, nM)

Compoundp-STAT3 Inhibition (EC50)Cell Proliferation (GI50)
This compound 35120
Tofacitinib80250
Ruxolitinib2595

Discussion and Interpretation of Results

The hypothetical data suggests that this compound is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. This profile is comparable to that of Ruxolitinib, a known JAK1/2 inhibitor.[10] The strong correlation between the biochemical IC50 values and the cellular EC50 for p-STAT3 inhibition would confirm that the compound effectively engages its target in a cellular environment.

Furthermore, the potent inhibition of proliferation in a JAK-dependent cell line demonstrates a clear functional consequence of target engagement. When compared to Tofacitinib, which shows a preference for JAK1 and JAK3,[4] our test compound exhibits a distinct selectivity profile. This selectivity is a critical aspect of drug development, as different JAK isoforms are associated with distinct biological functions and potential side effects.

Conclusion

The experimental framework outlined in this guide provides a robust methodology for confirming the biological activity of this compound. By systematically progressing from in vitro biochemical assays to cell-based functional assays and benchmarking against well-characterized inhibitors, researchers can confidently establish its mechanism of action as a potent and selective JAK1/2 inhibitor. This structured approach, grounded in established scientific principles, is essential for the advancement of novel kinase inhibitors in drug discovery.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
  • Clinical and Experimental Rheumatology. The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. (n.d.).
  • Wikipedia. (n.d.). JAK-STAT signaling pathway.
  • Arthritis UK. (n.d.). Tofacitinib.
  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway.
  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
  • Cusabio. (n.d.). JAK-STAT signaling pathway.
  • ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF.
  • Dr. Oracle. (2025, April 9). What class of drug is tofacitinib (Janus kinase inhibitor)?
  • NIH. (n.d.). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.
  • Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3.
  • Inhibitor Research Hub. (2025, November 1). Ruxolitinib Phosphate (INCB018424): Selective JAK1/JAK2 I....
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • NIH. (n.d.). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
  • ResearchGate. (2023, September 15). (PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity.
  • Google Sites. (2016, May 22). StarrLab - Proliferation MTT/MTS assay.
  • AMSBIO. (n.d.). JAK1 (Janus Kinase 1) Assay Kit.
  • PMC - PubMed Central. (2023, March 31). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review.
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?
  • PubMed. (2023, September 15). Quantification of total and phosphorylated STAT3 by calibrated western blotting.
  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
  • Benchchem. (n.d.). A Technical Guide to the Inhibition of STAT3 Signaling by a Representative Janus Kinase (JAK) Inhibitor.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits.
  • Promega Corporation. (n.d.). CellTiter 96® AQueous One Solution Cell Proliferation Assay.
  • NIH. (n.d.). In vitro JAK kinase activity and inhibition assays.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.

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A Comparative Guide to 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine and its 5-amine Isomer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated 7-Azaindoles in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with the hinge region of many protein kinases, making it a cornerstone for the design of ATP-competitive inhibitors.[1] The introduction of a fluorine atom at the 4-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, including pKa, lipophilicity, and metabolic stability, often leading to enhanced target affinity and improved drug-like characteristics.[2]

This guide provides a comparative analysis of two isomeric fluorinated 7-azaindoles: 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine and 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. While derivatives of the 5-amino isomer have been explored as inhibitors of kinases such as the Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB), the 6-amino isomer remains a less-chartered chemical entity.[3][4] Understanding the nuanced differences in their synthesis, physicochemical properties, and biological activity is paramount for researchers aiming to leverage these scaffolds for the development of novel and selective kinase inhibitors.

This document outlines proposed synthetic routes, detailed protocols for characterization and biological evaluation, and a framework for a head-to-head comparison to guide the rational design of next-generation therapeutics.

Synthetic Strategies: Navigating the Regiochemistry of Amination

The regioselective introduction of the amino group onto the 4-fluoro-7-azaindole core is the primary chemical challenge in differentiating the synthesis of these two isomers.

Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

A plausible and scalable synthesis for the 5-amino isomer commences with the commercially available 7-azaindole. The proposed multi-step route involves an initial fluorination at the C4 position, followed by regioselective nitration at C5, and subsequent reduction of the nitro group to the desired amine.

Synthesis_of_5-amine_isomer start 7-Azaindole step1 Fluorination (e.g., Selectfluor) start->step1 Step 1 intermediate1 4-Fluoro-7-azaindole step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 Step 2 intermediate2 4-Fluoro-5-nitro-7-azaindole step2->intermediate2 step3 Reduction (e.g., H2, Pd/C) intermediate2->step3 Step 3 end 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine step3->end

Caption: Proposed synthetic pathway for the 5-amine isomer.

Proposed Synthesis of this compound

Synthesis_of_6-amine_isomer start 6-Bromo-7-azaindole step1 Fluorination at C4 start->step1 Step 1 intermediate1 6-Bromo-4-fluoro-7-azaindole step1->intermediate1 step2 Buchwald-Hartwig Amination (e.g., Pd catalyst, ligand, base, amine source) intermediate1->step2 Step 2 end This compound step2->end

Caption: Proposed synthetic pathway for the 6-amine isomer.

Comparative Physicochemical and Spectroscopic Properties

The seemingly subtle change in the position of the amine group is anticipated to have a measurable impact on the physicochemical properties of the two isomers, which in turn will influence their pharmacokinetic profiles and interactions with biological targets. The following table outlines the key parameters for comparison, with placeholders for the yet-to-be-determined experimental data for the 6-amine isomer.

Property4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amineThis compound
Molecular Formula C₇H₆FN₃C₇H₆FN₃
Molecular Weight 151.14 g/mol 151.14 g/mol
Appearance Off-white to pale yellow solid (Predicted)To be determined
Melting Point (°C) To be determinedTo be determined
pKa (Predicted) Basic pKa: ~4.5; Acidic pKa: ~9.0To be determined
logP (Predicted) ~1.2To be determined
Aqueous Solubility To be determinedTo be determined
¹H NMR (ppm in DMSO-d₆) Characteristic aromatic and amine proton signalsTo be determined
¹³C NMR (ppm in DMSO-d₆) Characteristic aromatic carbon signalsTo be determined
¹⁹F NMR (ppm in DMSO-d₆) Singlet corresponding to the C4-FTo be determined
HRMS (m/z) [M+H]⁺ calculated: 152.0624[M+H]⁺ to be determined

Proposed Comparative Biological Evaluation: A Focus on Kinase Inhibition

Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a comparative screening of the two isomers against a panel of therapeutically relevant kinases is a logical starting point for elucidating their biological potential.

Hypothesized Differences in Biological Activity

The distinct electronic environments of the 5- and 6-amino isomers are likely to result in different binding affinities and selectivities for various kinases. The position of the amino group will alter the molecule's hydrogen bonding capabilities and dipole moment, which are critical for interaction with the ATP-binding pocket. It is hypothesized that these differences will manifest as distinct kinase inhibition profiles.

Proposed Kinase Panel for Initial Screening

A diverse panel of kinases is recommended for the initial screening to identify potential targets and selectivity profiles. This panel should include representatives from different families, such as:

  • Tyrosine Kinases: FGFR1, VEGFR2, EGFR, Src

  • Serine/Threonine Kinases: Akt1 (PKBα), CDK2, GSK-3β, p38α

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of the two isomers against a selected kinase.

1. Reagents and Materials:

  • Purified recombinant human kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (5-amine and 6-amine isomers) dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

2. Experimental Workflow:

Kinase_Assay_Workflow start Prepare serial dilutions of test compounds in DMSO step1 Add test compounds and kinase to assay plate start->step1 step2 Incubate to allow for compound-kinase binding step1->step2 step3 Initiate reaction by adding ATP and fluorescent peptide substrate step2->step3 step4 Incubate at room temperature to allow for phosphorylation step3->step4 step5 Stop the reaction step4->step5 step6 Measure fluorescence to determine substrate phosphorylation step5->step6 step7 Calculate % inhibition and determine IC50 values step6->step7 end Comparative IC50 data step7->end

Caption: Workflow for in vitro kinase inhibition assay.

3. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

  • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Comparative Kinase Inhibition Profile (Hypothetical Data)

The following table is a template for presenting the results of the kinase inhibition screen.

Kinase TargetIC₅₀ (nM) - 5-amine isomerIC₅₀ (nM) - 6-amine isomer
FGFR1 Experimental dataTo be determined
VEGFR2 Experimental dataTo be determined
Akt1 Experimental dataTo be determined
Src Experimental dataTo be determined
CDK2 Experimental dataTo be determined
GSK-3β Experimental dataTo be determined

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of this compound and its 5-amine isomer. While the 5-amine isomer has a more established, albeit still developing, profile in the literature, the 6-amine isomer represents a novel and potentially valuable scaffold for kinase inhibitor design.

The proposed research will generate crucial data to elucidate the structure-activity relationships of these closely related isomers. The comparative data on their physicochemical properties will inform strategies for optimizing pharmacokinetic profiles, while the head-to-head kinase inhibition data will guide the selection of the most promising scaffold for specific therapeutic targets. The execution of these proposed studies will undoubtedly provide valuable insights for drug development professionals working at the forefront of kinase inhibitor research.

References

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

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  • 1h-pyrrolo[2,3-b]pyridines.
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A Technical Guide to the Structure-Activity Relationship of 6-Amino-7-Azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its intrinsic ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for novel therapeutic development.[1][2] This guide provides an in-depth comparative analysis of 6-amino-7-azaindole derivatives, delving into their structure-activity relationships (SAR), supported by experimental data, and offering detailed protocols for their evaluation.

The 7-Azaindole Core: A Versatile Scaffold in Kinase Inhibition

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the electronic properties of the molecule, enhancing its ability to act as both a hydrogen bond donor (via the pyrrole -NH) and acceptor (via the pyridine N7). This dual functionality is key to its potent inhibition of numerous kinases by forming two crucial hydrogen bonds with the hinge region of the ATP-binding pocket, mimicking the binding of adenine.[3]

The introduction of a 6-amino group to this scaffold provides a valuable vector for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of this amino group can influence the overall electronic distribution of the azaindole ring and provide a handle for introducing a variety of substituents that can interact with different regions of the kinase active site.

Structure-Activity Relationship (SAR) of 6-Amino-7-Azaindole Derivatives

The biological activity of 6-amino-7-azaindole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing on published data.

Substitutions on the 6-Amino Group

The 6-amino group itself is a critical determinant of activity. Modifications at this position can significantly impact interactions with the solvent-exposed region of the kinase. While extensive public data specifically on a wide array of 6-amino substitutions is limited, general principles of medicinal chemistry suggest that derivatization of this amine with various alkyl, aryl, or acyl groups can modulate potency and selectivity. For instance, introducing groups that can form additional hydrogen bonds or hydrophobic interactions with nearby residues can enhance binding affinity.

Substitutions at the 3-Position

The 3-position of the 7-azaindole ring often points towards the solvent-exposed region of the ATP-binding site. This position is a prime location for introducing larger substituents to enhance potency and selectivity.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at the C3 position is a common strategy to pick up additional interactions in the ribose-binding pocket or the solvent front. For example, in a series of 7-azaindole derivatives developed as PI3Kγ inhibitors, the introduction of a pyridine group at the 3-position led to a significant increase in potency, with one compound exhibiting an IC50 of 0.5 nM.[4]

  • Linker and Side Chain Modifications: The nature of the linker between the 7-azaindole core and a terminal group is also crucial. A study on 7-azaindole based PI3Kγ inhibitors demonstrated that while direct attachment of a benzoic acid at C3 resulted in poor metabolic stability, the introduction of a phenylacetic acid moiety at this position improved pharmacokinetic properties while maintaining high potency.[5]

Substitutions at Other Positions

While the 6-amino and 3-positions are common points of modification, substitutions at other positions of the 7-azaindole ring also play a role in modulating activity.

  • 5-Position: Modifications at the 5-position can influence the electronic properties of the ring system and provide another vector for interacting with the kinase active site.

  • N1-Position (Pyrrole Nitrogen): Alkylation or arylation at the N1 position can be used to probe for interactions in the hydrophobic back pocket of the kinase or to modulate the physicochemical properties of the compound.

Comparative Performance Data

The following tables summarize the inhibitory activities of selected 7-azaindole derivatives against various kinases and their cytotoxic effects on cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Kinase Inhibition of 7-Azaindole Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference
7-azaindole derivative PI3Kγ0.5[4]
Azaindole 10 PI3Kγ50[5]
C-3 aryl-7-azaindole 94 JAK2260[1]
6-azaindole derivative 178c FLT-318[1]
7-azaindole derivative CDK17[6]
7-azaindole derivative CDK23[6]

Table 2: Comparative Cytotoxicity of Azaindole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
ASM-7 A549Lung Carcinoma>10[7]
ASM-7 MRC-5Normal Lung Fibroblast>10[7]
Variolin B P388Murine LeukemiaPotent[3]
Deoxyvariolin B P388Murine LeukemiaPotent[3]
2,5-disubstituted-7-azaindole 19 PC-3Prostate CancerBroad Activity[3]
2,5-disubstituted-7-azaindole 19 Caki-2Kidney CarcinomaBroad Activity[3]
2,5-disubstituted-7-azaindole 19 MDA-MB-231Breast CancerBroad Activity[3]

Key Signaling Pathways Targeted by 7-Azaindole Derivatives

7-azaindole-based kinase inhibitors often target key nodes in signaling pathways that are frequently dysregulated in cancer and other diseases. Two of the most prominent pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway is a hallmark of many cancers. 7-azaindole derivatives have been successfully developed as potent inhibitors of PI3K isoforms.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Azaindole 6-Amino-7-Azaindole Derivative Azaindole->PI3K Inhibits MAPK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Azaindole 7-Azaindole Derivative Azaindole->Raf Inhibits

Caption: The Ras/Raf/MEK/ERK pathway, a target for some 7-azaindole derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the SAR of 6-amino-7-azaindole derivatives.

General Synthesis of 6-Amino-7-Azaindole

A common route to the 6-amino-7-azaindole core involves the cyclization of appropriately substituted pyridines. One reported method utilizes a palladium-catalyzed acceptorless dehydrogenative condensation of 2,6-diaminopyridine with a diol. [8]

Synthesis_Workflow cluster_synthesis Synthesis of 6-Amino-7-Azaindole Start 2,6-Diaminopyridine + Diol Reaction Pd/C, ZnO Heat Start->Reaction Product 6-Amino-7-Azaindole Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final Characterized Product Purification->Final

Caption: General workflow for the synthesis of the 6-amino-7-azaindole scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (6-amino-7-azaindole derivatives) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add the kinase/substrate solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 6-amino-7-azaindole scaffold represents a highly promising platform for the development of novel kinase inhibitors. The strategic functionalization of the 6-amino group, in concert with modifications at other key positions, allows for the optimization of potency, selectivity, and drug-like properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of 6-amino-7-azaindole-based therapeutics. Continued exploration of the vast chemical space around this privileged core is certain to yield new and effective treatments for a range of human diseases.

References

  • Come, J. H., et al. (2018). Design and Synthesis of a Novel Series of Orally Bioavailable, CNS-Penetrant, Isoform Selective Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibitors with Potential for the Treatment of Multiple Sclerosis (MS). Journal of Medicinal Chemistry, 61(12), 5245–5256.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115579.
  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.
  • Sharma, P., & Kumar, V. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(10), 1546–1569.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). Royal Society of Chemistry.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Zhang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(11), 1142–1147.
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.).
  • Robison, M. M., et al. (1957). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society, 79(11), 2779–2783.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(15), 4935.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.).
  • Synthesis of azaindole and indole derivatives 6 and 7. (n.d.).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.).
  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. (n.d.). BenchChem.
  • 6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols. (n.d.).
  • 7-Azaindole | 271-63-6. (n.d.). Biosynth.

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comparing the ADME properties of different aminopyrrolopyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ADME Properties of Aminopyrrolopyridine Isomers

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the aminopyrrolopyridine scaffold has emerged as a privileged structure. Its rigid framework and versatile substitution patterns offer a robust platform for developing potent and selective therapeutic agents. However, potency alone does not make a drug. The journey from a promising hit to a clinical candidate is paved with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] An otherwise potent molecule can fail spectacularly if it cannot reach its target in sufficient concentration, is metabolized too quickly, or causes unintended drug-drug interactions.[3][4]

The specific placement of the amino group on the pyrrolopyridine core can profoundly influence the molecule's physicochemical and, consequently, its ADME characteristics. This guide provides a comparative analysis of three hypothetical, yet representative, aminopyrrolopyridine isomers to illustrate how subtle structural changes can lead to significant differences in their drug-like properties. We will delve into the core in vitro assays used to profile these compounds, explaining not just the "how" but the "why" behind each experimental choice and interpreting the resulting data to build a holistic ADME profile.

For the purpose of this guide, we will examine three isomers:

  • APP-1 (4-amino isomer)

  • APP-2 (5-amino isomer)

  • APP-3 (6-amino isomer)

(Note: These are representative structures for illustrative purposes.)

Absorption: Assessing Intestinal Permeability

For an orally administered drug, the ability to cross the intestinal epithelium is the first critical hurdle.[5] We simulate this barrier using the Caco-2 cell permeability assay, which is considered a gold standard for in vitro prediction of human intestinal absorption.[6][7] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), thus modeling both passive and active transport mechanisms.[8][9]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[6]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): The test compound (e.g., at 10 µM) is added to the apical (AP) chamber, which represents the intestinal lumen. Samples are collected from the basolateral (BL) chamber (representing the bloodstream) over a 2-hour period.[10] This measures the rate of absorption.

    • Basolateral to Apical (B-A): The compound is added to the BL chamber, and samples are collected from the AP chamber. This measures the rate of efflux back into the "lumen."[8]

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

  • Data Analysis: The apparent permeability coefficient (Papp), which reflects the rate of transport across the monolayer, is calculated.[11] The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.[8]

Experimental Workflow: Caco-2 Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis c1 Seed Caco-2 cells on Transwell inserts c2 Culture for 21 days to form monolayer c1->c2 c3 Verify monolayer integrity (TEER measurement) c2->c3 a1 Add Compound to Apical (A) or Basolateral (B) side c3->a1 b1 Incubate at 37°C (e.g., 2 hours) a1->b1 c4 Collect samples from receiver compartment b1->c4 d1 Quantify compound (LC-MS/MS) c4->d1 e1 Calculate Papp (A->B) and Papp (B->A) d1->e1 f1 Determine Efflux Ratio e1->f1

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Comparative Permeability Data
IsomerPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption Class
APP-1 12.514.11.1High
APP-2 8.225.43.1Moderate (Efflux Substrate)
APP-3 2.12.51.2Low

Interpretation:

  • APP-1 shows high permeability in the absorptive direction and a low efflux ratio, suggesting it is not a substrate for major efflux pumps. This profile is highly desirable for good oral absorption.

  • APP-2 demonstrates moderate permeability, but its high efflux ratio of 3.1 strongly indicates it is a substrate for an efflux transporter like P-gp.[12][13] This active pumping out of the cell could limit its overall bioavailability in vivo.

  • APP-3 has low permeability in both directions, suggesting it struggles to cross the intestinal barrier via passive diffusion and is not subject to significant efflux. Its low absorption potential would likely require formulation strategies or structural modification.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[14] It is the unbound, or "free," drug that is able to distribute into tissues and interact with its therapeutic target—a concept known as the free drug hypothesis.[15] High plasma protein binding can limit efficacy and reduce clearance. We assess this using the Rapid Equilibrium Dialysis (RED) assay.[]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but retains large proteins.

  • Incubation: The test compound is added to human plasma, which is then placed in one chamber. A protein-free buffer (phosphate-buffered saline, PBS) is placed in the other chamber.[]

  • Equilibration: The plate is sealed and incubated at 37°C for several hours (e.g., 4 hours) with shaking, allowing the free compound to equilibrate across the membrane.

  • Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. To accurately measure the total concentration in the plasma fraction, a protein precipitation step is performed. The concentrations in both samples are then determined by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers.

Experimental Workflow: RED Assay

RED_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis p1 Add test compound to plasma d1 Load plasma into sample chamber p1->d1 d3 Incubate at 37°C (e.g., 4 hours) to reach equilibrium d1->d3 d2 Load buffer into buffer chamber d2->d3 a1 Sample both chambers d3->a1 a2 Quantify compound (LC-MS/MS) a1->a2 a3 Calculate % Unbound & % Bound a2->a3

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Comparative Plasma Protein Binding Data
Isomer% Plasma Protein Binding (Human)
APP-1 85.2%
APP-2 96.5%
APP-3 45.8%

Interpretation:

  • APP-3 exhibits low-to-moderate binding, meaning a larger fraction of the drug is free to engage its target. This is generally a favorable property.

  • APP-1 shows significant binding, which is common for many drugs. The free fraction is still substantial enough to be effective, assuming sufficient potency.

  • APP-2 is highly bound to plasma proteins (>95%). This could be a liability, as only a small fraction of the absorbed dose would be pharmacologically active. High binding can also make a drug more susceptible to drug-drug interactions where one agent displaces another from plasma proteins.

Metabolism: Assessing Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[17][18] High metabolic instability leads to rapid clearance and a short duration of action, which is often undesirable. We screen for this liability using the liver microsomal stability assay.[19][20] Liver microsomes are vesicles of the endoplasmic reticulum that contain a rich supply of Phase I metabolic enzymes like CYPs.[21]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Setup: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes at 37°C in a buffer solution.[22]

  • Initiation: The metabolic reaction is initiated by adding a co-factor, NADPH, which is essential for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control to detect any non-NADPH-dependent degradation.[21]

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining over time is plotted. From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[22]

Experimental Workflow: Microsomal Stability Assay

Microsomal_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis i1 Pre-incubate Compound with Liver Microsomes at 37°C i2 Initiate reaction with NADPH i1->i2 s1 Take aliquots at multiple time points (0, 5, 15, 30, 45 min) i2->s1 s2 Quench reaction with cold Acetonitrile + IS s1->s2 a1 Centrifuge to remove protein s2->a1 a2 Analyze supernatant by LC-MS/MS a1->a2 a3 Calculate t½ and Intrinsic Clearance a2->a3

Caption: Workflow for the liver microsomal metabolic stability assay.

Comparative Metabolic Stability Data
IsomerIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Clearance
APP-1 1592.4High
APP-2 > 60< 11.5Low
APP-3 4233.0Intermediate

Interpretation:

  • APP-1 is rapidly metabolized, with a short half-life and high intrinsic clearance. This suggests the presence of a "metabolic soft spot"—a site on the molecule that is easily oxidized by CYP enzymes. This compound would likely have poor in vivo stability and a short duration of action.

  • APP-2 is highly stable, showing minimal degradation over the course of the assay. This is a very favorable characteristic, suggesting low hepatic clearance and potentially a longer in vivo half-life.

  • APP-3 displays intermediate stability. While not as stable as APP-2, it is significantly better than APP-1 and may represent a good balance for further optimization.

Integrated ADME Profile and Summary

No single ADME parameter tells the whole story. The goal is to find a candidate with a balanced profile where strengths in one area are not negated by critical weaknesses in another.[23][24]

Summary of Comparative ADME Properties
PropertyAPP-1 (4-amino)APP-2 (5-amino)APP-3 (6-amino)
Absorption (Permeability) HighModerate (P-gp Efflux)Low
Distribution (% PPB) 85.2%96.5%45.8%
Metabolism (Stability) Low (High Clearance)High (Low Clearance)Intermediate
Overall Assessment Poor. High permeability is offset by very high metabolic clearance.Challenging. High stability is a plus, but P-gp efflux and very high PPB are significant liabilities that would limit free drug exposure.Promising starting point. While permeability is low, its moderate stability and low PPB are attractive. The low permeability might be addressable through formulation or structural modifications that do not compromise its other favorable properties.

Conclusion

This comparative guide demonstrates the profound impact of isomeric substitution on the ADME properties of the aminopyrrolopyridine scaffold. Through a standard suite of in vitro assays, we can identify distinct profiles for each isomer:

  • APP-1 , the 4-amino isomer, is a high-permeability but metabolically labile compound.

  • APP-2 , the 5-amino isomer, is metabolically robust but is hampered by high efflux and high plasma protein binding.

  • APP-3 , the 6-amino isomer, presents the most balanced, albeit imperfect, profile, with favorable stability and distribution properties but a challenge in absorption.

This early-stage characterization is critical.[1][25] It allows drug discovery teams to de-risk chemical series, prioritize compounds for in vivo studies, and guide synthetic chemistry efforts toward molecules with a higher probability of clinical success. By understanding the interplay between structure and ADME properties, we can more efficiently design and develop safer and more effective medicines.

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A Comparative Guide to Validating the Mechanism of Action of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded workflow for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel small molecules. We will use the compound 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine , hereafter referred to as Cpd-6F , as our subject of investigation.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, prized for its resemblance to the purine core of ATP.[1] This mimicry allows it to form critical hydrogen bond interactions within the hinge region of numerous protein kinases, making it a robust starting point for developing targeted inhibitors.[1] Derivatives of this scaffold have shown potent activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), and Cyclin-Dependent Kinase 8 (CDK8).[2][3][4]

Given this precedent, we hypothesize that Cpd-6F functions as a protein kinase inhibitor. This guide will systematically test this hypothesis, focusing on identifying its primary target(s), quantifying its potency and selectivity, and confirming its activity in a cellular context.

To provide a rigorous assessment of Cpd-6F's performance, its profile will be objectively compared against three well-characterized kinase inhibitors:

  • Erdafitinib: An FDA-approved, potent pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, serving as our benchmark for a potential primary target class.[5]

  • Pexidartinib: An FDA-approved inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), another tyrosine kinase that can be targeted by 7-azaindole derivatives, allowing for a direct assessment of selectivity.[6][7]

  • Capivasertib: A clinical-stage inhibitor of the serine/threonine kinase Akt, providing a point of comparison against a distinct and critical signaling pathway often dysregulated in cancer.[8][9]

Our investigation will follow a logical progression from broad, unbiased screening to specific, mechanistic validation, providing a blueprint for the rigorous evaluation of novel chemical entities.

Part 1: Initial Target Identification and Selectivity via Broad Kinome Profiling

Expertise & Experience: The Rationale for Unbiased Screening

Before focusing on a hypothesized target, it is imperative to gain an unbiased overview of a compound's interaction landscape across the human kinome. A broad kinase screen serves two primary functions: 1) it can reveal the primary target(s) without preconceived notions, and 2) it preemptively identifies potential off-target liabilities that could lead to toxicity or unexpected polypharmacology. A competitive binding assay format is an excellent choice for this initial step as it directly measures the displacement of a tracer from the kinase active site, providing a robust and scalable method for initial hit identification.[10]

Experimental Protocol: Competitive Displacement Kinase Profiling

This protocol is based on a radiometric or fluorescence-based competition binding assay, such as the Reaction Biology HotSpot™ platform.

  • Compound Preparation: Solubilize Cpd-6F and comparator compounds in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Prepare a working concentration of 1 µM for each compound for single-point screening.

  • Kinase Panel: Utilize a comprehensive panel of over 300 human kinases. The kinases are typically expressed as recombinant proteins.

  • Assay Reaction:

    • In an assay plate, combine the kinase, a radio-labeled or fluorescent ATP-competitive tracer ligand, and the test compound (or DMSO vehicle control).

    • The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Detection:

    • For radiometric assays, capture the kinase-ligand complexes on a filter membrane and quantify the bound radioactivity using a scintillation counter.

    • For fluorescence-based assays (e.g., HTRF), read the plate on a compatible reader to measure the energy transfer signal.[11]

  • Data Analysis: Calculate the percentage of inhibition (% Inhibition) for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

Data Presentation: Comparative Kinome Selectivity Profile

The data below represents a hypothetical outcome of a single-point screen at 1 µM, designed to illustrate how selectivity is assessed.

Kinase TargetCpd-6F (% Inhibition)Erdafitinib (% Inhibition)Pexidartinib (% Inhibition)Capivasertib (% Inhibition)
FGFR1 98% 99% 5%2%
FGFR2 95% 99% 8%3%
FGFR3 92% 98% 4%1%
FGFR4 75% 91% 15%6%
CSF1R 12%35%99% 4%
KIT 15%40%95% 3%
Akt1 3%2%1%98%
PKA 1%4%2%85%
VEGFR2 45%60%25%7%

This hypothetical data suggests Cpd-6F is a potent and highly selective inhibitor of the FGFR family, with weaker activity against VEGFR2 and minimal interaction with other tested kinases.

Visualization: Target Validation Workflow

cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation Compound Cpd-6F KinomeScreen Broad Kinome Screen (>300 Kinases) Compound->KinomeScreen Hit_ID Identify Primary Hits (e.g., FGFR1-4) KinomeScreen->Hit_ID IC50 Biochemical IC50 Assay (e.g., ADP-Glo) Hit_ID->IC50 Validate Hits ATP_Comp ATP Competition Assay Hit_ID->ATP_Comp Validate Hits MoA Determine Potency & Mechanism of Inhibition IC50->MoA ATP_Comp->MoA Target_Engage Cellular Target Engagement (p-FGFR Western Blot) MoA->Target_Engage Confirm in Cells Cell_Activity Confirm Cellular Activity Target_Engage->Cell_Activity Downstream Downstream Pathway Analysis (p-ERK Western Blot) Downstream->Cell_Activity

Caption: A streamlined workflow for validating the mechanism of action of a novel kinase inhibitor.

Part 2: Biochemical Potency Determination against FGFR1

Trustworthiness: Orthogonal Assay Validation

A positive result from a primary screen, while informative, must be confirmed using an orthogonal assay. An in vitro enzymatic assay that directly measures the catalytic activity of the kinase provides quantitative data on inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).[12] Luminescence-based assays that quantify ATP consumption (or ADP production) are industry standards due to their high sensitivity and robustness.[13]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human FGFR1 kinase in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., poly(E,Y)4:1) and ATP in the same buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the enzyme to accurately reflect inhibitor affinity.[14]

  • Compound Titration: Perform a serial dilution of Cpd-6F and Erdafitinib in DMSO, followed by a further dilution in kinase buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) control.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure light output by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency
CompoundTargetBiochemical IC50 (nM)
Cpd-6F FGFR18.5
Erdafitinib FGFR11.2

This hypothetical data confirms that Cpd-6F is a potent, nanomolar inhibitor of FGFR1, albeit slightly less potent than the clinical benchmark Erdafitinib.

Visualization: Hypothesized FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Autophosphorylation & Activation Cpd6F Cpd-6F Cpd6F->FGFR Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to Nucleus

Caption: Cpd-6F is hypothesized to inhibit FGFR autophosphorylation, blocking downstream signaling.

Part 3: Determining the ATP-Competitive Mode of Inhibition

Expertise & Experience: Causality of Experimental Design

Most small molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[15] Verifying this is a critical step in MoA validation. According to the Cheng-Prusoff equation, the measured IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[14][15] By performing the biochemical assay at both low (Km) and high (saturating) ATP concentrations, we can confirm this competitive relationship. A non-competitive or allosteric inhibitor's IC50 would remain largely unaffected by the ATP concentration.[15]

Experimental Protocol: ATP Competition Assay

This protocol is a modification of the ADP-Glo™ assay described in Part 2.

  • Assay Setup: Prepare two sets of assay plates.

  • ATP Concentrations:

    • Plate 1 (Low ATP): Prepare the substrate/ATP mix with ATP at its Km concentration for FGFR1 (e.g., 10 µM).

    • Plate 2 (High ATP): Prepare the substrate/ATP mix with a saturating concentration of ATP (e.g., 1 mM). Cellular ATP concentrations are in the millimolar range, making this a more physiologically relevant condition.[14]

  • Procedure: Perform the IC50 determination for Cpd-6F on both plates simultaneously, following the exact procedure outlined in the ADP-Glo™ protocol above.

  • Data Analysis: Calculate the IC50 value from each plate. A significant rightward shift (increase) in the IC50 value at the high ATP concentration is indicative of an ATP-competitive mechanism.

Data Presentation: IC50 Shift in Response to ATP Concentration
CompoundATP ConcentrationIC50 (nM)Fold Shift
Cpd-6F 10 µM (Km)8.5-
Cpd-6F 1 mM (High)212.525x

The significant 25-fold increase in the IC50 of Cpd-6F at a high ATP concentration strongly supports an ATP-competitive mode of inhibition.

Visualization: Principle of ATP-Competitive Inhibition

cluster_low Low [ATP] cluster_high High [ATP] Kinase_L FGFR1 ATP_L ATP Kinase_L->ATP_L Binds Cpd_L Cpd-6F Kinase_L->Cpd_L Binds & Inhibits (High Apparent Potency) Kinase_H FGFR1 ATP_H ATP ATP ATP Kinase_H->ATP_H Outcompetes Inhibitor Cpd_H Cpd-6F Kinase_H->Cpd_H Binding Reduced (Low Apparent Potency)

Caption: High concentrations of ATP outcompete Cpd-6F for binding, increasing its apparent IC50.

Part 4: Cellular Target Engagement and Downstream Pathway Inhibition

Authoritative Grounding: Bridging the In Vitro-In Vivo Gap

Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must be cell-permeable and engage its target within the complex intracellular environment.[16][17] Measuring the phosphorylation status of the target kinase itself is the most direct readout of target engagement in cells.[16] Furthermore, validating that target engagement leads to the inhibition of downstream signaling—in this case, the MAPK pathway (p-ERK)—confirms the compound's functional consequence and solidifies the MoA.

Experimental Protocol: Western Blotting for p-FGFR and p-ERK
  • Cell Line Selection: Use a cancer cell line with a known FGFR amplification or activating mutation (e.g., NCI-H1581), ensuring the pathway is constitutively active.

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Treat cells with a serial dilution of Cpd-6F and comparator compounds for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate overnight at 4°C with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blots. Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.

Data Presentation: Comparative Cellular Potency
CompoundCellular IC50 (nM) p-FGFR InhibitionCellular IC50 (nM) p-ERK Inhibition
Cpd-6F 25.1 30.5
Erdafitinib 4.5 6.2
Pexidartinib >10,000>10,000
Capivasertib >10,000>10,000

This data demonstrates that Cpd-6F effectively enters cells and inhibits FGFR phosphorylation and downstream ERK signaling with nanomolar potency, validating its on-target cellular activity and mechanism.

Conclusion

This guide has outlined a systematic, multi-faceted approach to validating the mechanism of action of a novel compound, this compound (Cpd-6F). Through a logical progression of experiments, we have addressed the core requirements for MoA validation:

  • Target Identification: An initial broad kinome screen hypothetically identified the FGFR family as the primary target with high selectivity.

  • Potency Determination: A quantitative biochemical assay confirmed that Cpd-6F is a potent, low-nanomolar inhibitor of FGFR1.

  • Mechanism of Inhibition: An ATP competition assay provided strong evidence for an ATP-competitive mode of action.

  • Cellular Activity: Western blot analysis demonstrated that Cpd-6F engages FGFR in a cellular context and functionally inhibits its downstream signaling pathway.

The comparative data against established inhibitors—Erdafitinib, Pexidartinib, and Capivasertib—provides crucial context, positioning Cpd-6F as a potent and highly selective FGFR inhibitor. This self-validating system of experiments, moving from broad screening to specific mechanistic and cellular assays, provides a high degree of confidence in the compound's proposed mechanism of action and serves as a robust model for the evaluation of future drug candidates.

References

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly selective molecular agents is paramount. The compound 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, a derivative of the 7-azaindole scaffold, represents a promising pharmacophore frequently employed in the development of kinase inhibitors.[1][2][3][4][5][6][7] The biological activity of such compounds is often tied to their ability to modulate specific signaling pathways, with a notable emphasis on the Janus kinase (JAK) family.[6] However, the therapeutic potential of any new chemical entity is intrinsically linked to its selectivity profile. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect.[8][9]

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on this compound. We will explore and compare various experimental strategies, from broad kinome-wide screens to in-depth cellular and proteomic analyses, offering detailed protocols and the rationale behind their application. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the selectivity of this and similar molecules, thereby ensuring a more robust and reliable path to clinical translation.

The Imperative of Selectivity Profiling

The 7-azaindole core is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[1][3] While this property is advantageous for designing potent inhibitors, it also presents a significant challenge in achieving selectivity, particularly within highly conserved kinase families like the JAKs (JAK1, JAK2, JAK3, and TYK2).[10][11][12] Cross-reactivity among JAK isoforms or with other unrelated kinases can lead to a range of physiological effects, some of which may be undesirable.[13][14] Therefore, a multi-tiered approach to cross-reactivity profiling is not just recommended; it is essential for a comprehensive understanding of a compound's biological activity.[9][15]

A Multi-Pronged Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment should not rely on a single methodology. Instead, a combination of biochemical, cell-based, and proteomic approaches will provide a more complete and biologically relevant picture of a compound's specificity.


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Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinome Profiling

The initial step in assessing the selectivity of a kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a broad overview of the compound's activity across the human kinome.

Experimental Protocol: Large-Panel Kinase Screen
  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Assay Concentration: For a primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used to identify potential off-targets.[9]

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of several hundred human kinases. These assays are often performed using radiometric (e.g., 33P-ATP) or fluorescence-based methods.[8][15][16]

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor. A significant reduction in activity (e.g., >50% or >70%) flags a potential interaction.[9]

Rationale and Interpretation

This initial screen acts as a wide net to capture potential interactions. It is a cost-effective method to quickly identify kinases that may be sensitive to the compound.[9] However, it's crucial to remember that these are in vitro biochemical assays and may not always translate directly to a cellular context.

Tier 2: In-depth Profiling and Cellular Validation

Once potential off-targets are identified, the next step is to validate these interactions and assess their relevance in a cellular environment.

Dose-Response Analysis

For each "hit" from the primary screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

CompoundTarget KinasePrimary Screen (% Inhibition @ 1µM)IC50 (nM)
This compoundJAK195%10
JAK292%15
JAK385%50
TYK275%120
Off-Target X60%800
Alternative Compound A JAK198%5
JAK270%200
JAK355%1500
TYK240%>10,000
Off-Target X15%>10,000
Alternative Compound B JAK180%80
JAK282%75
JAK378%90
TYK270%150
Off-Target X75%250

Table 1: Example comparative dose-response data for this compound and alternative compounds against a panel of kinases.

Cellular Target Engagement Assays

Confirming that the compound binds to its intended and potential off-targets within a living cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17]

  • NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in live cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Grow cells that endogenously express the target kinases of interest.

  • Compound Treatment: Treat the cells with this compound at various concentrations.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

Tier 3: Unbiased Proteome-Wide Analysis

To identify potential off-targets that may have been missed by kinase-centric panels, unbiased proteomic approaches are invaluable.

Chemical Proteomics

This technique involves using the compound of interest as a "bait" to pull down its interacting proteins from a cell lysate.[18][19][20][21]


}

Figure 2: Workflow for affinity chromatography-based chemical proteomics.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., sepharose beads) via a linker.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. A control experiment with unconjugated beads is essential.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the compound-treated sample compared to the control are considered potential binding partners.

Comparison of Methodologies

MethodAdvantagesLimitations
Broad Kinase Panel High-throughput, cost-effective for initial screening, broad coverage of kinome.In vitro, may not reflect cellular activity, limited to the kinases on the panel.
Cell-Based Assays (e.g., CETSA) Physiologically relevant, confirms target engagement in a cellular context.Lower throughput, requires specific antibodies or mass spectrometry for detection.
Chemical Proteomics Unbiased, can identify novel and unexpected off-targets, proteome-wide.Requires chemical modification of the compound, potential for false positives.

Table 2: Comparison of different cross-reactivity profiling methods.

Conclusion

A thorough investigation of the cross-reactivity of this compound is a critical step in its development as a potential therapeutic agent. By employing a multi-tiered approach that combines broad biochemical screening with in-depth cellular and proteomic analyses, researchers can build a comprehensive selectivity profile. This not only de-risks the drug development process by identifying potential liabilities early on but also provides a deeper understanding of the compound's mechanism of action. The methodologies and protocols outlined in this guide provide a robust framework for achieving this, ultimately contributing to the development of safer and more effective targeted therapies.

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A Senior Application Scientist's Guide to Benchmarking Novel FGFR Inhibitors: Evaluating 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine Against the Current Clinical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical benchmarking of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, using the investigational molecule 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine as a case study. We will refer to this molecule as Cpd-X for brevity. The objective is to delineate a rigorous, multi-tiered evaluation process that assesses the potency, selectivity, and efficacy of Cpd-X in direct comparison to established, FDA-approved FGFR inhibitors such as Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib.

The narrative that follows is grounded in established principles of kinase drug discovery. We will not only describe the necessary experiments but also explain the scientific rationale behind their selection and sequence, ensuring a self-validating and logically sound investigational cascade.

The Rationale: Why Target the FGFR Pathway?

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and survival.[1][2] The pathway consists of four transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, triggering downstream signaling cascades.[3][4] Key among these are the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental to normal cellular function.[1][5]

In numerous cancers, aberrant FGFR signaling, driven by gene fusions, amplifications, or activating mutations, becomes a potent oncogenic driver.[5][6] This makes the FGFR family a compelling therapeutic target. The clinical success of inhibitors like Pemigatinib, Infigratinib, and Futibatinib in treating cholangiocarcinoma and Erdafitinib in urothelial carcinoma validates this approach.[4][7][8] However, challenges such as acquired resistance and off-target toxicities necessitate the development of new chemical entities with improved therapeutic profiles.[9] Our goal is to determine if Cpd-X represents such an advancement.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Tyrosine Kinase Domain FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binding & Dimerization PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS IP3_DAG IP3 / DAG PLCg->IP3_DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF mTOR->TF PKC PKC IP3_DAG->PKC PKC->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Benchmarking_Workflow P1 Phase 1: In Vitro Biochemical Profiling P2 Phase 2: Cellular Activity & Target Engagement P1->P2 Promising Potency & Selectivity P1_A Potency (IC50) vs. FGFR1, 2, 3, 4 P1->P1_A P1_B Kinome Selectivity Screen (e.g., >400 kinases) P1->P1_B P1_C Mechanism of Inhibition (Reversibility, ATP Competition) P1->P1_C P3 Phase 3: In Vivo Efficacy & PK/PD P2->P3 Potent On-Target Cellular Activity P2_A Cellular p-FGFR Inhibition (Western/ELISA) P2->P2_A P2_B Anti-Proliferation (e.g., CellTiter-Glo) P2->P2_B P2_C Apoptosis Induction (e.g., Caspase 3/7 Assay) P2->P2_C P3_A Pharmacokinetics (PK) (Oral Bioavailability, Half-life) P3->P3_A P3_B Xenograft Tumor Growth Inhibition P3->P3_B P3_C Pharmacodynamic (PD) Biomarkers (p-FGFR in tumors) P3->P3_C

Caption: A logical workflow for benchmarking a novel kinase inhibitor.

Phase 1: In Vitro Biochemical Profiling

Objective: To determine the intrinsic potency and selectivity of Cpd-X against purified FGFR kinase enzymes and to understand its mechanism of inhibition.

Potency Determination (IC50 vs. FGFR Isoforms)

Rationale: The first critical question is whether Cpd-X directly inhibits the intended targets. We must quantify its half-maximal inhibitory concentration (IC50) against each of the four FGFR isoforms to understand its potency and isoform-specificity. A pan-FGFR inhibitor may have broader applications, while a highly selective inhibitor (e.g., FGFR2-specific) might offer a better safety profile by avoiding toxicities associated with other isoforms. [10] (See Appendix A1 for Detailed Protocol)

Kinome-wide Selectivity Profiling

Rationale: No kinase inhibitor is perfectly specific. Off-target inhibition is a primary cause of clinical toxicity. [11]Screening Cpd-X against a broad panel of kinases (e.g., the 468-kinase panel from Reaction Biology or a similar service) is a non-negotiable step. [12]This provides a "Selectivity Score," revealing potential liabilities early. For example, inhibition of VEGFR2 can lead to hypertension, a known side effect of less selective multi-kinase inhibitors. [13] Data Interpretation: The results are often visualized as a dendrogram (kinome tree) or a table of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM). This profile must be directly compared to the known profiles of Erdafitinib, Pemigatinib, and other benchmarks.

Mechanism of Inhibition (MoA) Studies

Rationale: Understanding how Cpd-X inhibits the kinase is crucial. Is it ATP-competitive, like most approved inhibitors? [14]More importantly, is the inhibition reversible or irreversible (covalent), like Futibatinib? [2][3]An irreversible inhibitor can offer prolonged target engagement even after plasma concentrations decline, potentially leading to more durable responses. [2] (See Appendix A2 for Detailed Protocol - Washout/Dialysis Assay)

Hypothetical Phase 1 Data Summary:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)MoA
Cpd-X 5.2 1.1 3.8 75.4 >10,000 Reversible, ATP-Competitive
Erdafitinib 1.22.53.05.7~150Reversible, ATP-Competitive [15][16]
Pemigatinib ~0.4~0.5~1.1>100>5,000Reversible, ATP-Competitive
Futibatinib 3.91.31.68.3>10,000Irreversible, Covalent [16]

Note: Data for approved drugs are compiled from public sources for illustrative purposes. Actual values may vary by assay conditions.

Expert Analysis: In this hypothetical scenario, Cpd-X shows excellent potency against FGFR1-3, with particular strength against FGFR2. Its selectivity against FGFR4 and, critically, against VEGFR2, suggests a potentially favorable safety profile compared to pan-FGFR inhibitors with VEGFR2 activity. Its reversible mechanism positions it against Erdafitinib and Pemigatinib.

Phase 2: Cellular Activity & Target Engagement

Objective: To confirm that the biochemical potency of Cpd-X translates into on-target activity in a complex cellular environment, leading to the desired anti-cancer effects.

Inhibition of Cellular FGFR Phosphorylation

Rationale: A compound must enter the cell and engage its target. We use cancer cell lines with known FGFR alterations (e.g., SNU-16 or KATO-III for FGFR2 amplification; KMS-11 for FGFR3 translocation) to measure the inhibition of receptor autophosphorylation (p-FGFR). [17][18]This is the most direct cellular proof of target engagement and a critical pharmacodynamic biomarker.

(See Appendix B1 for Detailed Protocol - Western Blotting)

Anti-Proliferative Activity

Rationale: The ultimate goal of an anti-cancer agent is to stop tumor cells from growing. By treating FGFR-dependent cell lines with Cpd-X, we can measure its effect on cell viability and determine its half-maximal effective concentration (EC50 or GI50). [19]It is crucial to include a control cell line that is not dependent on FGFR signaling to demonstrate on-target specificity. A potent effect in FGFR-driven cells with minimal effect in control cells is the desired outcome. [18] (See Appendix B2 for Detailed Protocol - Cell Viability Assay)

Hypothetical Phase 2 Data Summary:

CompoundSNU-16 (FGFR2-amp) GI50 (nM)KMS-11 (FGFR3-trans) GI50 (nM)A549 (FGFR-wt) GI50 (nM)
Cpd-X 8.5 15.2 >10,000
Erdafitinib ~10-20~20-40>10,000
Pemigatinib ~5-15~10-30>10,000
Futibatinib ~5-15~10-25>10,000

Expert Analysis: The hypothetical data show that Cpd-X potently inhibits the growth of cancer cells driven by FGFR2 and FGFR3 alterations, while having no effect on a wild-type (FGFR-independent) lung cancer cell line. This demonstrates strong, on-target cellular activity that is comparable to or better than the benchmarks.

Phase 3: In Vivo Efficacy & PK/PD

Objective: To evaluate the therapeutic potential of Cpd-X in a living organism, assessing its pharmacokinetic properties and its ability to inhibit tumor growth.

Pharmacokinetics (PK)

Rationale: A drug is only effective if it can reach its target in the body at sufficient concentrations and for an adequate duration. Key parameters like oral bioavailability, plasma half-life (t½), and maximum concentration (Cmax) must be determined in animal models (typically mice or rats) before proceeding to efficacy studies.

Xenograft Tumor Growth Inhibition

Rationale: This is the definitive preclinical test of anti-tumor efficacy. Nude mice are implanted with human cancer cells (e.g., SNU-16) to grow tumors. [20]The mice are then treated with Cpd-X, a vehicle control, and benchmark inhibitors. Tumor volume is measured over time to determine if Cpd-X can slow or, ideally, regress tumor growth. [21][22]

Pharmacodynamic (PD) Biomarker Analysis

Rationale: To link the anti-tumor effect directly to target inhibition, tumors are collected from a subset of mice at various time points after dosing. The levels of p-FGFR are then measured. [17]A successful result shows a strong reduction in p-FGFR in the tumors of Cpd-X-treated animals, confirming that the drug is reaching its target and engaging it effectively in vivo.

Expert Analysis: The ideal outcome for Cpd-X in this phase would be a favorable pharmacokinetic profile (e.g., good oral bioavailability and a half-life supporting once-daily dosing) coupled with statistically significant tumor growth inhibition at a well-tolerated dose. This efficacy should be demonstrably linked to the robust inhibition of p-FGFR in the tumor tissue.

Conclusion

This structured, data-driven benchmarking guide provides a comprehensive pathway for evaluating a novel FGFR inhibitor like this compound. By systematically comparing its biochemical potency, kinome selectivity, cellular activity, and in vivo efficacy against established clinical agents, researchers can build a robust data package.

Based on our hypothetical results, Cpd-X would represent a promising clinical candidate. Its high potency, excellent selectivity against VEGFR2, and strong on-target cellular and in vivo activity would position it as a potentially best-in-class reversible inhibitor for FGFR2/3-driven malignancies. The subsequent steps would involve formal toxicology studies and preparation for an Investigational New Drug (IND) application.

Appendices: Detailed Experimental Protocols

Appendix A1: Biochemical Kinase Assay (IC50 Determination)
  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) or filter-binding assay (e.g., using ³³P-ATP) is used to measure the phosphorylation of a substrate peptide by a recombinant FGFR kinase domain.

  • Setup: Reactions are prepared in a 384-well plate containing kinase buffer, recombinant human FGFR1, 2, 3, or 4, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP spiked with a tracer.

  • Inhibitor Addition: Cpd-X and benchmark inhibitors are serially diluted (typically 10-point, 3-fold dilutions starting from 10 µM) and added to the wells. A DMSO-only well serves as the 100% activity control.

  • Incubation: The plate is incubated at room temperature for 60-120 minutes.

  • Detection: The detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody for TR-FRET) is added. After another incubation period, the signal is read on a plate reader.

  • Analysis: The data are normalized to controls, and the percent inhibition is plotted against the log of the inhibitor concentration. A four-parameter logistic equation is used to fit the curve and calculate the IC50 value.

Appendix A2: Washout Assay for Reversibility
  • Principle: This assay determines if an inhibitor's effect can be reversed by removing it from the system, distinguishing reversible from irreversible/covalent binding.

  • Binding Step: A high concentration of the FGFR enzyme is incubated with a high concentration of Cpd-X or a known irreversible inhibitor (e.g., Futibatinib) for 1-2 hours to allow binding.

  • Dilution/Washout: The enzyme-inhibitor complex is then rapidly diluted (e.g., 100-fold) into a standard kinase assay reaction mixture. This dilution dramatically lowers the concentration of the unbound inhibitor.

  • Activity Measurement: The kinase reaction is initiated by adding ATP, and the enzyme activity is measured over time.

  • Interpretation:

    • Reversible Inhibitor: Upon dilution, the inhibitor will dissociate from the enzyme, leading to a recovery of kinase activity over time.

    • Irreversible Inhibitor: The covalent bond will not break upon dilution, and kinase activity will remain suppressed.

Appendix B1: Western Blot for Cellular p-FGFR Inhibition
  • Cell Culture: Seed an FGFR-dependent cell line (e.g., SNU-16) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, starve the cells in serum-free media for 4-6 hours.

  • Treatment: Treat cells with serial dilutions of Cpd-X or benchmark inhibitors for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer & Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FGFR (e.g., p-FGFR Tyr653/654). On a separate blot, probe for total FGFR and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize p-FGFR signal to total FGFR signal to determine the degree of inhibition.

Appendix B2: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed FGFR-dependent (e.g., SNU-16) and FGFR-independent (e.g., A549) cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Add 10-point, 3-fold serial dilutions of Cpd-X and benchmark inhibitors to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis & Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Signal Reading: Shake the plate for 2 minutes to induce lysis and then let it incubate for 10 minutes to stabilize the signal. Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the DMSO control wells and plot the percent viability against the log of inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

References

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated 6-Aminopyrrolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of a Single Atom

The 7-azaindole, or pyrrolo[2,3-b]pyridine, core is a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular signaling.[1] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and autoimmune disorders, making them a major class of therapeutic targets.[2] Within this class, 6-aminopyrrolopyridine derivatives have shown remarkable success, most notably as inhibitors of the Janus kinase (JAK) family, leading to approved therapeutics like Tofacitinib for rheumatoid arthritis.[2][3]

The process of lead optimization, however, is a delicate balancing act. Enhancing potency must not come at the cost of poor selectivity or unfavorable pharmacokinetic properties. This is where the strategic incorporation of fluorine—the most electronegative element—becomes a transformative tool for the medicinal chemist.[4] The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's electronic and steric properties, influencing everything from target binding affinity to metabolic stability.[5]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated 6-aminopyrrolopyridines. Moving beyond a simple list of properties, we will explore the underlying causality of how fluorine imparts its effects, supported by experimental data and detailed protocols to empower your own drug discovery programs. We will use a case study approach centered on JAK inhibitors to provide a tangible context for these principles.

The Fluorine Effect: A Mechanistic Rationale

Before diving into comparative data, it is crucial to understand why fluorination is such a powerful strategy. The effects are not random; they are predictable consequences of fluorine's fundamental physicochemical properties.

  • Inductive Effect and Basicity (pKa): Fluorine's intense electron-withdrawing nature pulls electron density away from the pyridine ring. This reduces the electron density on the pyridine nitrogen, making it less basic and lowering its pKa.[5] This modulation is critical, as the protonation state of the molecule at physiological pH affects its solubility, cell permeability, and potential for off-target interactions with acidic cellular components.[4]

  • Lipophilicity (LogP): While a single fluorine atom is more lipophilic than hydrogen, its overall effect on a molecule's LogP can be complex. The strong C-F dipole can alter intramolecular interactions and the molecule's overall conformation, which in turn influences its interaction with water. Generally, polyfluorination increases lipophilicity.[5][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~105.4 kcal/mol) compared to a carbon-hydrogen bond. This makes it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[5][7] Strategically placing fluorine at a known "metabolic soft spot" can block hydroxylation, significantly increasing the compound's half-life and in vivo exposure.[8]

  • Conformational Control: Fluorine can engage in unique non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, which can stabilize specific conformations.[2][4] In the context of an enzyme's active site, locking the molecule into a more favorable binding conformation can lead to a significant increase in potency.

Comparative Analysis: A JAK Inhibitor Case Study

To illustrate these principles, let's consider two representative compounds: a non-fluorinated parent molecule, Compound A , and its fluorinated analog, Compound B . These structures are based on known pyrrolo[2,3-b]pyridine scaffolds that target the JAK family of kinases.

dot

cluster_A Compound A (Non-Fluorinated) cluster_B Compound B (Fluorinated) a b

Caption: Representative structures for comparison.

Synthesis Strategy: Building the Core and Introducing Fluorine

The synthesis of the 6-aminopyrrolo[2,3-b]pyridine core typically involves building the pyrrole ring onto a pre-functionalized pyridine. A common strategy is the Suzuki-Miyaura cross-coupling to install an aryl group at the C2 position, followed by a Buchwald-Hartwig amination to introduce the key amine at the C4 position.[9]

For the fluorinated analog (Compound B) , fluorine can be introduced at multiple stages. One efficient method involves starting with a fluorinated pyridine precursor, such as 4-fluoropyridine, which can be synthesized via a modified Balz-Schiemann reaction from 4-aminopyridine.[10] Alternatively, late-stage fluorination techniques can be employed on the completed heterocyclic core, although this can sometimes be challenging. The choice of a fluorinated building block is often preferred for ensuring regioselectivity and yield.

dot

G start 2-Iodo-4-chloropyrrolopyridine Intermediate suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) suzuki->buchwald deprotection Deprotection (e.g., TFA) buchwald->deprotection productA Compound A (Non-Fluorinated) deprotection->productA start_F Fluorinated Pyridine Precursor build_core Heterocycle Formation start_F->build_core productB Compound B (Fluorinated) build_core->productB caption Generalized Synthetic Workflow prep 1. Prepare Reagents - Kinase (e.g., JAK3) - Substrate Peptide - ATP Solution - Serial Dilution of Inhibitor incubate 2. Kinase Reaction - Combine Kinase, Substrate, ATP, and Inhibitor - Incubate at 30°C for 60 min prep->incubate adp_glo 3. Stop & ATP Depletion - Add ADP-Glo™ Reagent - Incubate at RT for 40 min incubate->adp_glo detect 4. ADP to ATP Conversion - Add Kinase Detection Reagent - Incubate at RT for 30 min adp_glo->detect read 5. Read Luminescence - Measure signal on plate reader - Signal ∝ ADP produced detect->read analyze 6. Data Analysis - Plot Luminescence vs. [Inhibitor] - Fit curve to determine IC₅₀ read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human JAK kinase (e.g., JAK1, JAK2, JAK3).

  • Substrate peptide (e.g., a STAT-derived peptide).

  • ATP solution.

  • Test compounds (dissolved in DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).

  • Add Kinase: Add 2 µL of the JAK enzyme diluted in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

In Vitro Performance II: Metabolic Stability

A key motivation for fluorination is to improve metabolic stability. The pyrrolopyridine core can be susceptible to oxidation by CYP enzymes. [11]By replacing a metabolically labile C-H bond with a robust C-F bond, Compound B is expected to have a significantly longer half-life in liver microsome or hepatocyte incubations.

Assay SystemParameterCompound A (Non-Fluorinated)Compound B (Fluorinated)
Human Liver Microsomes t₁/₂ (min)25> 120
Human Hepatocytes Intrinsic Clearance (CLᵢₙₜ, µL/min/10⁶ cells)8515

Note: Data are illustrative but reflect the significant improvement in metabolic stability often achieved by blocking CYP-mediated oxidation.[7][8]

This protocol measures the disappearance of a parent compound over time when incubated with live hepatocytes, which contain both Phase I and Phase II metabolic enzymes. [12][13] dot

prep 1. Prepare Reagents - Cryopreserved Hepatocytes - Incubation Medium - Test Compound (1 µM final) incubate 2. Incubation - Combine hepatocytes and compound - Incubate at 37°C with shaking prep->incubate sample 3. Time-Point Sampling - Remove aliquots at 0, 15, 30, 60, 120 min incubate->sample quench 4. Quench Reaction - Add aliquot to ice-cold acetonitrile with Internal Standard sample->quench process 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound relative to Internal Standard process->analyze calculate 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate t₁/₂ and CLᵢₙₜ analyze->calculate

Caption: Workflow for a hepatocyte metabolic stability assay.

Materials:

  • Cryopreserved human hepatocytes.

  • Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Test compounds (1 mM stock in DMSO).

  • Positive control compounds (e.g., Verapamil, Testosterone).

  • 96-well plates.

  • Acetonitrile with an internal standard (e.g., Tolbutamide).

  • LC-MS/MS system.

Procedure:

  • Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.

  • Prepare Compound Plate: In a 96-well plate, add incubation medium. Then, add a small volume of the 1 mM compound stock solution to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Initiate Reaction: Add the hepatocyte suspension to the wells of the compound plate to start the metabolic reaction.

  • Incubation: Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot (e.g., 50 µL) from each well.

  • Quench Reaction: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Seal the quench plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point relative to the internal standard.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLᵢₙₜ). [12]

Conclusion and Strategic Implications

The comparative analysis of fluorinated and non-fluorinated 6-aminopyrrolopyridines clearly demonstrates the strategic value of fluorination in drug discovery. The introduction of fluorine is not merely an atomic substitution but a deliberate tactic to fine-tune a molecule's properties for therapeutic success.

  • Fluorination enhances metabolic stability: By replacing a metabolically weak C-H bond with a strong C-F bond, Compound B shows significantly lower intrinsic clearance, predicting a longer half-life and greater exposure in vivo. [7]* Fluorination modulates physicochemical properties: The predictable decrease in pKa and increase in lipophilicity for Compound B can be leveraged to optimize absorption, distribution, and off-target liability. [5]* Fluorination can improve potency and selectivity: While not always guaranteed, fluorine's ability to engage in specific interactions and stabilize favorable conformations can lead to improved target engagement, as seen in the enhanced JAK3 potency of Compound B .

The decision to fluorinate a lead compound must be data-driven. The protocols and principles outlined in this guide provide a framework for making that decision. By systematically evaluating the impact of fluorination on target potency, selectivity, and metabolic stability, researchers can rationally design next-generation 6-aminopyrrolopyridine inhibitors with a higher probability of clinical success.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • SignalChem. (n.d.). JAK1 Kinase Assay Protocol. Retrieved from [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.
  • Murphy, J. M., & Babon, J. J. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Dhillon, S. (2017). Tofacitinib: A Review in Rheumatoid Arthritis. Drugs, 77(18), 1987-2001.
  • Patel, H., et al. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis.
  • Oda, H. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kagaku, 68(9), 65-67.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tofacitinib. Retrieved from [Link]

  • Ohe, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology.
  • Rowland, P., et al. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(8), 1759-1763.
  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 859.
  • Li, X., et al. (2023). Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. Pharmaceutics, 15(9), 2320.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20857-20864.
  • Politanskaya, L., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(61), 13956-13965.
  • Clark, K. H., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 40, 127953.
  • Juhl, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4443.
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1696-1719.
  • Wu, J., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.
  • Kumar, D., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(32), 21013-21028.
  • Grädler, U., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(15), 11627-11638.
  • Norman, P. (2022). Janus kinase (JAK) inhibitors in the treatment of neoplastic and inflammatory disorders. Acta Pharmaceutica Sinica B, 12(7), 2893-2913.
  • Zhang, M., et al. (2022). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present).
  • Bozorov, K., et al. (2023).
  • Verga, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10582.
  • Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
  • Fisher, M. J., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Cancers, 14(15), 3749.

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Safety Operating Guide

Personal protective equipment for handling 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a specialized heterocyclic compound, understanding its potential hazards through structural analogy to similar aminopyridines and fluorinated heterocycles is paramount for ensuring the safety of all laboratory personnel. This document is structured to provide immediate, actionable information for researchers, scientists, and drug development professionals.

Immediate Hazard Assessment and Core Safety Principles

The Hierarchy of Controls: The foundation of our safety protocol is the hierarchy of controls, which prioritizes the most effective measures. Personal Protective Equipment (PPE) is the final, but critical, line of defense.

  • Elimination/Substitution: In a research context, this is often not feasible.

  • Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be in close proximity to the workstation.[2][3]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. Ensure all personnel are trained on the SOP and the associated hazards.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling this compound. This selection is based on guidelines for handling hazardous chemicals and analogous compounds.[2][5][6][7]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles with side shields.[7] A face shield should be worn over goggles when there is a splash hazard.Protects against accidental splashes and airborne particles, which can cause serious eye irritation.[3][5]
Hand Protection Disposable nitrile gloves (minimum). Consider double-gloving for extended operations.[7] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[8]Provides a barrier against skin contact. Aminopyridines can be absorbed through the skin and may be toxic.[1]
Body Protection A flame-resistant lab coat with long sleeves.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Not typically required when working within a certified chemical fume hood. If dust generation is unavoidable or engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[1][2][9]Prevents inhalation of the compound, which may cause respiratory tract irritation.[3][9]

Operational Plan: A Step-by-Step Handling Workflow

This section provides a procedural workflow for the safe handling of this compound, from preparation to temporary storage.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Don all required PPE as detailed in the table above.

  • Prepare Work Area: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and appropriate fire extinguisher.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, etc.) into the fume hood before introducing the compound.

Handling the Compound
  • Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use a tared weigh boat or glassware.

  • Transfer: Handle the compound with care to minimize dust generation.[1] If transferring to a solution, add the solid to the solvent slowly.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[3][9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]

Post-Handling and Decontamination
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3]

Spill and Disposal Management

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Contain: If safe to do so, prevent the spread of the spill using absorbent pads or other appropriate materials.

  • Clean-up: For small spills, carefully sweep or vacuum up the solid material, avoiding dust creation, and place it into a sealed container for disposal.[1][9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[9][10] Do not dispose of this material down the drain or in regular trash.[9]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_start Start: Handling Protocol verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls don_ppe Don Full PPE Ensemble verify_controls->don_ppe prep_area Prepare & Clear Work Area don_ppe->prep_area handle_compound Weigh & Transfer Compound prep_area->handle_compound monitor Monitor for Spills/Contact handle_compound->monitor spill_check Spill or Contact? monitor->spill_check decon Decontaminate Work Area & Equipment dispose_waste Collect Waste in Sealed Container decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands protocol_end Protocol Complete wash_hands->protocol_end End of Protocol spill_check->decon No spill_response Execute Spill Response spill_check->spill_response Yes (Spill) first_aid Administer First Aid & Seek Medical Attention spill_check->first_aid Yes (Contact)

Caption: Workflow for the safe handling of this compound.

References

  • Material Safety Data Sheet for 4-Aminopyridine.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • MSDS of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Safety Data Sheet. ChemScene. (2025).
  • Safety Data Sheet. (2009).
  • Safety Data Sheet. Sigma-Aldrich. (2025).
  • Safety Data Sheet. (2010).
  • Safety Data Sheet. Sigma-Aldrich. (2025).
  • Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Benchchem.
  • 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. SynHet.
  • Safety Data Sheet. Angene Chemical. (2026).
  • 1H-Pyrrolo[2,3-b]pyridin-4-amine AldrichCPR. Sigma-Aldrich.
  • 1H-Pyrrolo[2,3-b]pyridin-4-amine, acetate (1:1) Safety Data Sheets. Echemi.
  • 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine Safety Data Sheets. Echemi.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.

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×

Retrosynthesis Analysis

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4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.